molecular formula C18H22F2O B124073 trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one CAS No. 147622-85-3

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Cat. No.: B124073
CAS No.: 147622-85-3
M. Wt: 292.4 g/mol
InChI Key: IUJMYVYPSSBPCX-UHFFFAOYSA-N
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Description

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a high-value organic intermediate specifically designed for advanced materials science and chemical research. This compound features a rigid bicyclohexyl core terminally substituted with a 3,4-difluorophenyl group and a ketone functionality, a structure that is central to the development of novel liquid crystal systems . The trans configuration of the cyclohexyl rings and the presence of fluorine atoms are critical for fine-tuning the molecular properties, such as dielectric anisotropy, rotational viscosity, and thermal stability, which are essential parameters in the design of liquid crystal mixtures for display technologies . As a key synthon, this ketone serves as a versatile building block in organic synthesis, particularly for the construction of more complex bicyclohexyl derivatives through further functional group transformations. Our product is supplied to the highest standards of purity to ensure consistent and reliable performance in your research and development workflows. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

4-[4-(3,4-difluorophenyl)cyclohexyl]cyclohexan-1-one
Source PubChem
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InChI

InChI=1S/C18H22F2O/c19-17-10-7-15(11-18(17)20)14-3-1-12(2-4-14)13-5-8-16(21)9-6-13/h7,10-14H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJMYVYPSSBPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CCC(=O)CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020942, DTXSID301035992
Record name [1,​1'-​Bicyclohexyl]​-​4-​one, 4'-​(3,​4-​difluorophenyl)​-
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Record name trans-4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167948-98-3, 147622-85-3
Record name 4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,​1'-​Bicyclohexyl]​-​4-​one, 4'-​(3,​4-​difluorophenyl)​-
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Record name trans-4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one
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Record name 4-[4-trans-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone
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Record name 4-[4-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Abstract: This technical guide provides a comprehensive overview of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a key intermediate in the synthesis of advanced materials. The document details its chemical identity, core physicochemical properties, and characteristic spectroscopic signatures. A robust, multi-step synthesis protocol is proposed, grounded in established organometallic chemistry principles. Furthermore, its primary application as a precursor in the development of liquid crystalline mixtures for electro-optical devices is discussed, alongside necessary safety and handling protocols. This guide is intended for researchers, chemists, and materials scientists engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction and Chemical Identity

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a disubstituted bicyclohexanone derivative. Its molecular architecture, featuring a rigid bicyclohexyl scaffold, a ketone functional group, and a difluorophenyl moiety, makes it a valuable building block, particularly in the field of materials science. The presence of the 3,4-difluorophenyl group is significant, as fluorine substitution in organic molecules can profoundly influence properties such as polarity, dielectric anisotropy, and metabolic stability, making such compounds highly sought after for specialized applications[1].

The primary utility of this compound lies in its role as a key intermediate for the synthesis of liquid crystal materials used in modern electro-optical displays[2]. The bicyclohexane core provides the structural rigidity and rod-like shape characteristic of liquid crystal molecules, while the terminal ketone group offers a versatile chemical handle for further elaboration into more complex structures[2][3].

Table 1: Compound Identification

IdentifierValue
IUPAC Name (1'r,4'r)-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one
Synonyms 4-[4-trans-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone, DFBCH
CAS Number 147622-85-3[4]
Molecular Formula C₁₈H₂₂F₂O[4]
Molecular Weight 292.37 g/mol [5]
Canonical SMILES C1CC(CCC1C2CCC(=O)CC2)C3=CC(=C(C=C3)F)F
InChI Key IUJMYVYPSSBPCX-MQMHXKEQSA-N[5]

Physicochemical and Safety Properties

The physical state and solubility are critical parameters for handling, reaction setup, and purification. The compound is a stable solid at ambient temperatures with solubility characteristics typical of non-polar organic molecules.

Table 2: Physicochemical Data

PropertyValueSource(s)
Physical Form White to off-white solid/powder[4][5]
Melting Point 75.0 - 79.0 °C[4][5]
Boiling Point 386.7 ± 42.0 °C (Predicted at 760 mmHg)[4][5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, and dimethylformamide.[4]
Storage Store at room temperature in a dry, well-sealed container.[4][5]
Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. The compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5].

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing a validated synthesis for this exact molecule is sparse, a robust and logical pathway can be designed based on well-established organometallic cross-coupling reactions, which are cornerstones of modern organic synthesis for creating C(sp²)-C(sp³) bonds. The Suzuki-Miyaura coupling is an ideal candidate due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required starting materials[6][7][8].

The proposed two-step synthesis starts from commercially available 4-ethoxy-1,1'-bicyclohexyl-3-ene and 3,4-difluorophenylboronic acid.

G cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Oxidation cluster_2 Step 3: Suzuki-Miyaura Coupling A 4-Ethoxy-1,1'-bicyclohexyl-3-ene C₁₄H₂₄O C trans-[1,1'-Bicyclohexan]-4-ol C₁₂H₂₂O A->C 1. BH₃·THF 2. H₂O₂, NaOH B Borane-THF complex (BH₃·THF) then H₂O₂, NaOH C2 trans-[1,1'-Bicyclohexan]-4-ol C₁₂H₂₂O E [1,1'-Bicyclohexan]-4-one C₁₂H₂₀O C2->E Oxidation D PCC or Dess-Martin Periodinane in CH₂Cl₂ F [1,1'-Bicyclohexan]-4-one (as enolate precursor) C₁₂H₂₀O H Target Compound trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one C₁₈H₂₂F₂O F->H 1. KHMDS, -78°C 2. Comins' Reagent (to form triflate) G 3,4-Difluorophenylboronic acid C₆H₅BF₂O₂ G->H Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O

Diagram 1: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of the Key Intermediate, [1,1'-Bicyclohexan]-4-one

  • Rationale: The bicyclohexanone core is first prepared. Hydroboration-oxidation of the enol ether ensures anti-Markovnikov addition of the hydroxyl group, leading to the desired 4-ol isomer. Subsequent oxidation provides the ketone.

  • Procedure:

    • Dissolve 4-ethoxy-1,1'-bicyclohexyl-3-ene (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Add Borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature for 4 hours.

    • Cool the mixture back to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (3M, 3.0 eq) and hydrogen peroxide (30% solution, 3.0 eq).

    • Stir vigorously at 50 °C for 2 hours. After cooling, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude trans-[1,1'-Bicyclohexan]-4-ol.

    • Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC, 1.5 eq) and stir at room temperature for 3 hours until TLC indicates complete consumption of the alcohol.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to yield [1,1'-Bicyclohexan]-4-one, which can be purified by column chromatography.

Step 3: Suzuki-Miyaura Coupling

  • Rationale: To couple the aryl group, the ketone must first be converted to a vinyl triflate, an excellent electrophile for Suzuki coupling. The subsequent palladium-catalyzed reaction with the boronic acid forms the target C-C bond.

  • Procedure:

    • Dissolve the ketone from Step 2 (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen.

    • Add potassium hexamethyldisilazide (KHMDS, 1.1 eq) dropwise to form the kinetic potassium enolate. Stir for 1 hour.

    • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 eq) in THF. Allow the mixture to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. Purify by column chromatography to obtain the vinyl triflate intermediate.

    • To a mixture of the vinyl triflate (1.0 eq), 3,4-difluorophenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq), add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and heat the reaction mixture to 85 °C under nitrogen for 12 hours.

    • After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is then subjected to hydrogenation (H₂, Pd/C) to reduce the enol double bond, followed by purification via recrystallization from ethanol or column chromatography to yield the final product.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be complex in the aliphatic region (1.0-2.5 ppm) due to the numerous overlapping signals from the 22 protons on the two cyclohexane rings. The protons alpha to the ketone (C5-H and C3-H) are expected to appear as multiplets around 2.2-2.4 ppm. In the aromatic region (7.0-7.4 ppm), three signals corresponding to the three protons on the difluorophenyl ring are expected. These will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: A characteristic peak for the ketone carbonyl (C=O) will be observed downfield, typically around 210-212 ppm. The aromatic carbons will appear between 115-155 ppm, with the carbon atoms directly bonded to fluorine showing large C-F coupling constants. The aliphatic carbons of the cyclohexane rings will resonate upfield, between 25-50 ppm.

  • ¹⁹F NMR: This is a key technique for confirming the fluorine substitution pattern. Two distinct resonances are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constant between them (J(F-F)) will be characteristic of a 3,4-disubstituted pattern[4][9][10].

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) mass spectrometry.

  • Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 292.37.

  • Key Fragmentation Patterns: The fragmentation of cyclohexanone derivatives is well-documented[2][11]. Expected fragmentation includes:

    • Loss of ethylene (C₂H₄, 28 Da) via retro-Diels-Alder-type cleavage of the ketone-containing ring.

    • Alpha-cleavage adjacent to the carbonyl group, leading to the loss of alkyl radicals.

    • Cleavage of the bond connecting the two cyclohexane rings.

    • Cleavage resulting in a difluorophenyl-containing fragment.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2930 - 2850C-H StretchAliphatic (Cyclohexane)
1715 - 1705C=O StretchKetone
1605, 1520C=C StretchAromatic Ring
1280 - 1100C-F StretchAryl-Fluoride

Rationale: The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretch around 1710 cm⁻¹[12]. The presence of the difluorophenyl group will be confirmed by strong C-F stretching bands in the fingerprint region and C=C stretching of the aromatic ring[13]. The aliphatic C-H stretches from the cyclohexane rings will be visible just below 3000 cm⁻¹[14].

Applications in Liquid Crystal Technology

The primary and most significant application of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is as a crucial intermediate in the synthesis of liquid crystal (LC) molecules for display technology[2][15]. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. In display applications, the alignment of these molecules can be controlled by an electric field, which in turn modulates the passage of light.

The target molecule serves as a precursor to more complex structures, such as trans-4'-(3,4-difluorophenyl)-[1,1'-bicyclohexyl]-4-carboxaldehyde, through reactions like the Wittig reaction targeting the ketone[2]. These aldehyde derivatives can be further modified to create final LC molecules with specific properties.

The structural features of this compound are critical to its function in LCs:

  • Bicyclohexyl Core: Provides a rigid, linear (rod-like) shape, which is essential for the formation of the nematic liquid crystal phase[16].

  • 3,4-Difluorophenyl Group: The inclusion of fluorine atoms is a common strategy in LC design to tune the material's physical properties. It can increase the dielectric anisotropy, which allows the display to operate at lower voltages, and can also influence the melting and clearing points of the LC mixture[15].

Conclusion

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a well-defined chemical entity with significant value as a synthetic intermediate. Its physicochemical properties are well-characterized, and its synthesis can be achieved through robust, modern organic chemistry techniques like the Suzuki-Miyaura coupling. The unique combination of a rigid bicyclohexyl framework and a difluorinated aromatic ring makes it an indispensable component in the production of high-performance liquid crystals for the electro-optical industry. This guide provides the foundational technical knowledge required for the effective handling, synthesis, and application of this versatile compound.

References

  • Reiffenrath, V., & Plach, H. (1993). U.S. Patent No. 5,185,098. Washington, DC: U.S.
  • Jubitz, W., et al. (1995). German Patent No. DE4430668B4.
  • ChemBK. trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. Chemical Database. [Link]

  • PubChem. (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. National Center for Biotechnology Information. [Link]

  • CN110790650A - Synthesis method of trans-4 '- (4-alkyl phenyl) (1, 1' -dicyclohexyl) -4-ketone.
  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Gerpe, A., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Responsive Displays: Trans,Trans-4-Propenyl-4'-Propyl-Bicyclohexyl as a Key Intermediate. [Link]

  • Kiryanov, A. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Responsive Displays: Trans,Trans-4-Propenyl-4'-Propyl-Bicyclohexyl as a Key Intermediate. [Link]

  • Singh, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2283. [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Kiryanov, A. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • LibreTexts. (2023). Mass Spectrometry: Fragmentation. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology, 8(2), 201-222. [Link]

  • Singh, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2283. [Link]

  • Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Chemistry, 6(3), 228-232. [Link]

  • Sahoo, S., et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

Sources

An In-Depth Technical Guide to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one: A Case Study in Fluorinated Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Materials Science and Medicinal Chemistry

In the landscape of complex chemical synthesis, certain molecular scaffolds emerge that, while developed for a specific application, offer profound insights and practical methodologies applicable to broader fields. trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one , identified by its CAS Number 147622-85-3 , is one such compound.[1][2][3][4] While its primary and well-documented application lies in the realm of materials science as a key intermediate for liquid crystal displays, its structure presents a compelling case study for professionals in drug discovery and development.[5]

This guide provides a comprehensive technical overview of this molecule. The strategic incorporation of a difluorophenyl moiety and a rigid trans-fused bicyclohexane system touches upon key themes in modern medicinal chemistry: the modulation of physicochemical properties through fluorination and the exploration of three-dimensional chemical space with saturated bicyclic systems.[6] Although direct biological applications of this specific ketone have not been reported in peer-reviewed literature, the synthetic methodologies, characterization techniques, and structural features are highly relevant to the design and synthesis of novel therapeutic agents. This document will, therefore, dissect the molecule from a synthetic and physicochemical perspective, providing the in-depth analysis required by research and development scientists.

Physicochemical and Structural Properties

The unique properties of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one are a direct result of its distinct structural components: the polar, electron-withdrawing 3,4-difluorophenyl ring, the non-polar, rigid bicyclohexane core, and the reactive ketone functional group.

Key Physicochemical Data

A summary of the compound's key properties is presented below. These parameters are critical for predicting its behavior in both reaction media and potential biological systems.

PropertyValueSource(s)
CAS Number 147622-85-3[1][2][3][4]
Molecular Formula C₁₈H₂₂F₂O[2][3]
Molecular Weight 292.37 g/mol [2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 75.0 to 79.0 °C[7]
Boiling Point 386.7 ± 42.0 °C (Predicted)[7]
Solubility Soluble in organic solvents like ethanol, acetone, chloroform; insoluble in water.[7]
Purity >98.0% (by GC) is commercially available[1]

The presence of two fluorine atoms significantly influences the molecule's electronic properties, creating a dipole moment and potentially affecting metabolic stability and binding interactions if it were used in a drug discovery context.[6] The trans-configuration of the bicyclohexane rings ensures a rigid, chair-chair conformation, which is a common strategy to reduce conformational flexibility and present appended functional groups in a well-defined spatial orientation.

Synthesis and Mechanistic Considerations

The synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a multi-step process that requires careful control of stereochemistry. While various proprietary methods exist, a general and instructive pathway can be derived from foundational patent literature. The process highlights common transformations valuable in medicinal chemistry.

Conceptual Synthesis Workflow

The overall synthetic strategy involves the creation of the key C-C bond between the fluorinated aromatic ring and the first cyclohexane ring, followed by the annulation or attachment of the second cyclohexanone ring.

G A 1-Bromo-3,4-difluorobenzene C Grignard Formation A->C Mg, THF B Cyclohexanone B->C Nucleophilic Addition D Dehydration C->D Acidic Workup E 4-(3,4-Difluorophenyl)cyclohex-3-en-1-one D->E F Catalytic Hydrogenation E->F H2, Pd/C G cis/trans-4-(3,4-Difluorophenyl)cyclohexanone F->G H Robinson Annulation or similar G->H e.g., with MVK I trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one (Target) H->I Isomer Separation/ Purification

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical principles and patent literature. Note: This protocol is for informational purposes and should be adapted and optimized with appropriate laboratory safety precautions.

Step 1: Synthesis of 4-(3,4-Difluorophenyl)cyclohexanone

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclohexanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Dehydration & Rearrangement: After the addition, allow the reaction to warm to room temperature and stir for 3 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol is then subjected to acidic dehydration (e.g., using p-toluenesulfonic acid in toluene with a Dean-Stark trap) to yield 4-(3,4-difluorophenyl)cyclohex-1-ene.

  • Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate and add a catalytic amount of 10% Palladium on Carbon (Pd/C). Subject the mixture to hydrogenation (using a balloon or Parr apparatus) at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield a mixture of cis- and trans-4-(3,4-difluorophenyl)cyclohexanone. The trans isomer is often the major product under thermodynamic control.

Step 2: Annulation to form the Bicyclohexanone System

  • Enolate Formation: The mixture of cyclohexanone isomers from the previous step is treated with a base (e.g., potassium tert-butoxide or LDA) in an appropriate solvent like THF or tert-butanol at low temperature (-78 °C to 0 °C) to generate the corresponding enolate.

  • Michael Addition: A Michael acceptor, such as methyl vinyl ketone (MVK), is added to the enolate solution. This initiates a Michael addition, forming a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation & Dehydration: The reaction mixture is then typically warmed, and an intramolecular aldol condensation occurs, followed by dehydration, to form the second six-membered ring. This sequence is a classic Robinson annulation.

  • Purification and Isomer Separation: The final product is a mixture of stereoisomers. The desired trans-isomer is isolated via column chromatography on silica gel or by recrystallization, yielding trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one as a crystalline solid.

Applications and Relevance to Drug Discovery

Primary Application: Liquid Crystal Synthesis

The primary industrial use of this compound is as a building block for advanced liquid crystal materials used in displays. The rigid trans-bicyclohexane core provides the necessary structural anisotropy, while the difluorophenyl group fine-tunes the dielectric properties of the final liquid crystal molecule. The ketone functionality serves as a synthetic handle for further elaboration, for instance, through Wittig-type reactions or reductions followed by esterifications to build more complex, rod-like molecules required for these applications.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Elaboration cluster_3 Final Product A Target Ketone (CAS 147622-85-3) B Reduction (e.g., NaBH4) A->B C Wittig Reaction A->C D Other Nucleophilic Additions A->D E trans-Bicyclohexyl Alcohol B->E F Exocyclic Alkene C->F G Esterification / Coupling to form final Liquid Crystal Molecule E->G F->G

Caption: Role of the ketone as a versatile synthetic handle.

Conceptual Relevance in Medicinal Chemistry

While not a drug itself, the scaffold of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one holds several features of high interest to drug designers:

  • Fluorine as a Bioisostere: The 3,4-difluorophenyl group is a common motif in medicinal chemistry. The fluorine atoms can act as bioisosteres for hydrogen or hydroxyl groups, block metabolic oxidation at the aromatic ring, and modulate the pKa of nearby functional groups through inductive effects.[6]

  • Saturated Bicyclic Scaffolds: There is a growing emphasis on moving away from flat, aromatic molecules in drug discovery towards more three-dimensional structures. Saturated bicyclic systems like the bicyclohexane core provide a rigid framework to position substituents in precise vectors, potentially improving target selectivity and physicochemical properties (e.g., solubility).

  • Synthetic Utility: The synthetic route to this compound involves fundamental reactions (Grignard, hydrogenation, Robinson annulation) that are cornerstones of medicinal chemistry campaigns. Understanding the stereochemical control in such systems is crucial for preparing enantiomerically pure drug candidates.

Conclusion

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (CAS 147622-85-3) stands as a testament to the crossover of chemical innovation. Born from the needs of the materials science industry, its synthesis and structure provide a rich educational platform for scientists in pharmaceutical research. It exemplifies the strategic use of fluorination to control electronic properties and the use of rigid bicyclic systems to achieve precise three-dimensional structures. By studying such molecules, drug development professionals can expand their synthetic toolkit and gain a deeper appreciation for the principles of molecular design that transcend any single application.

References

  • ChemBK. trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. Available at: [Link]

  • Google Patents. US5185098A - Liquid crystalline mixtures containing 3,4-difluorophenyl-substituted bicyclohexyls.
  • Zhou, Y., & Ojima, I. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323–8350. Available at: [Link]

Sources

Structure elucidation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a compound featuring a complex stereochemistry and multiple functional groups. As direct experimental data for this specific molecule is not extensively published, this document serves as an expert-driven, procedural whitepaper. It synthesizes established analytical principles with field-proven insights to detail the strategic application of Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. Each step is explained not merely as a protocol, but as a logical choice within a self-validating analytical workflow, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Certainty

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (henceforth Compound 1 ) is a molecule of interest due to its structural motifs, which are common in liquid crystal materials and pharmaceutical intermediates.[1][2] It possesses a rigid bicyclohexyl core, a ketone functional group, and a difluorinated phenyl ring. The precise three-dimensional arrangement of these components, particularly the trans stereochemistry at the 1,1'-bi(cyclohexan) junction, is critical as it dictates the molecule's physical properties and biological interactions.

This guide outlines a systematic approach to confirm the following structural hypotheses:

  • Molecular Formula and Mass: C₁₈H₂₂F₂O.

  • Connectivity: The precise arrangement of atoms and functional groups.

  • Relative Stereochemistry: The trans configuration of the 1,4-disubstituted cyclohexane rings.

  • Solid-State Conformation: The preferred 3D shape, such as the chair conformations of the cyclohexane rings.

Our workflow is designed to be sequential and synergistic, where each technique validates and builds upon the findings of the last.

MS Mass Spectrometry (Confirm Formula & Mass) NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Provides Molecular Formula Conclusion Final Validated Structure MS->Conclusion XRAY X-ray Crystallography (Absolute 3D Structure) NMR->XRAY Provides Structure for Crystal Search NMR->Conclusion XRAY->Conclusion Unambiguous Confirmation

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Foundational Molecular Verification

Expertise & Experience: The first analytical step is always to verify the molecular mass and elemental composition. For a fluorinated compound, standard Electron Ionization (EI) can sometimes lead to excessive fragmentation and a weak or absent molecular ion peak.[3] Therefore, employing a soft ionization technique is a critical strategic choice to preserve the parent molecule. We select High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) for its ability to generate a prominent protonated molecular ion, [M+H]⁺, allowing for a highly accurate mass measurement.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of Compound 1 in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Introduce the sample solution directly into the source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data in the m/z range of 100-500. The high resolution of the TOF analyzer (>10,000 FWHM) is essential for accurate mass determination.

Anticipated Data & Interpretation

The primary goal is to match the observed exact mass to the theoretical mass calculated for the protonated molecule, C₁₈H₂₃F₂O⁺.

ParameterTheoretical ValueExpected Observed Value
Molecular Formula C₁₈H₂₂F₂O-
Exact Mass 292.1638-
[M+H]⁺ Formula C₁₈H₂₃F₂O⁺-
[M+H]⁺ Exact Mass 293.1717293.1715 ± 0.0005

A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed elemental composition.

Fragmentation Analysis (via EI-MS or CID)

While soft ionization confirms the parent mass, controlled fragmentation provides clues about the molecule's assembly. Key fragmentations are predictable based on established chemical principles.[4][5]

mol C₁₈H₂₂F₂O⁺˙ m/z 292 f1 C₁₂H₁₉O⁺ m/z 179 mol->f1 Loss of C₆H₃F₂˙ f2 C₁₂H₁₉F₂⁺ m/z 197 mol->f2 Loss of C₆H₃O˙ f4 C₆H₉O⁺ m/z 97 f1->f4 α-cleavage f3 C₉H₅F₂⁺ m/z 151 f2->f3 Loss of C₃H₁₄

Caption: Plausible EI fragmentation pathway for Compound 1.

NMR Spectroscopy: Mapping Connectivity and Stereochemistry

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of 1D and 2D experiments is necessary to assign every proton and carbon and, critically, to establish the trans stereochemistry through the analysis of proton-proton coupling constants (J-couplings). For a molecule with two distinct ring systems, Heteronuclear Multiple Bond Correlation (HMBC) is indispensable for connecting the fragments identified by other NMR experiments.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~15-20 mg of Compound 1 in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}, DEPT-135, and ¹⁹F.

    • 2D: ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).[6][7]

Anticipated Spectra & Interpretation

¹H NMR:

  • Aromatic Region (~7.0-7.3 ppm): Expect three signals for the three aromatic protons, exhibiting complex splitting patterns due to both H-H and H-F couplings.

  • Aliphatic Region (~1.0-2.8 ppm): This region will be crowded. Protons adjacent to the carbonyl group (α-protons) will be deshielded (~2.2-2.5 ppm). The key to confirming the trans stereochemistry lies in the signals for the methine protons at the ring junctions (C4' and C1). These protons, when axial, will show large coupling constants (J ≈ 10-13 Hz) to adjacent axial protons, a diagnostic feature of a trans-diaxial relationship in a chair conformation.

¹³C NMR:

  • Carbonyl (~210-212 ppm): A single signal for the ketone carbon.

  • Aromatic (~115-150 ppm): Expect six signals. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

  • Aliphatic (~25-50 ppm): Expect ten distinct signals for the ten non-equivalent sp³ carbons of the two cyclohexane rings.

¹⁹F NMR:

  • The two fluorine atoms are chemically non-equivalent and will appear as two distinct signals, likely doublets due to mutual F-F coupling, further split by coupling to nearby aromatic protons.[8][9]

2D NMR Correlation:

  • COSY: Will reveal H-H coupling networks, allowing for the tracing of proton connectivity within each cyclohexane ring separately.

  • HSQC: Will correlate each proton signal to its directly attached carbon, assigning the carbon skeleton based on the proton assignments.

  • HMBC: This is the crucial experiment for connecting the molecular fragments. Key expected correlations include:

    • A 3-bond correlation from the C4' proton to the C1 carbon (and vice-versa), definitively linking the two cyclohexane rings.

    • Correlations from the protons on C2 and C6 to the carbonyl carbon at C4.

    • Correlations from the C4' proton to the aromatic carbons, linking the phenyl ring to the bicyclohexyl core.

Caption: Table of predicted NMR data and key correlations.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.[10] It provides a direct visualization of the atomic positions, confirming connectivity, relative stereochemistry, and the molecule's preferred conformation without ambiguity. The primary challenge is often technical: growing a single, high-quality crystal suitable for diffraction.

Experimental Protocol: Crystal Growth and Diffraction
  • Crystallization: Since Compound 1 is a solid at room temperature, crystallization from a suitable solvent system is feasible.[11] Slow evaporation is a robust starting method.

    • Dissolve Compound 1 to saturation in a solvent such as ethyl acetate.

    • Add a less polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

    • Add a drop of the primary solvent to clarify.

    • Seal the vial with a perforated cap and allow the solvent to evaporate slowly over several days.

  • Data Collection: Mount a suitable single crystal (typically 0.1-0.3 mm) on a diffractometer. Collect diffraction data using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Anticipated Results & Interpretation

The refined crystal structure would provide definitive evidence for:

  • The connectivity of all non-hydrogen atoms.

  • The trans relationship between the C1-C4' bond and the 3,4-difluorophenyl group on one ring, and the C4'-C1 bond and the carbonyl oxygen on the other ring.

  • The adoption of a chair conformation by both cyclohexane rings.

  • Precise bond lengths and angles, confirming the expected geometries of the sp² and sp³ hybridized carbons.

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
C1-C4' Dihedral Angle ~180° (anti-periplanar)
Ring Conformation Chair for both rings
Final R-factor < 0.05

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is achieved through a logical and synergistic application of modern analytical techniques.

  • HRMS establishes the correct molecular formula, C₁₈H₂₂F₂O.

  • A comprehensive suite of 1D and 2D NMR experiments confirms the complex carbon-hydrogen framework, connects the individual ring systems, and provides strong evidence for the trans stereochemistry through coupling constant analysis.

  • Single-crystal X-ray crystallography delivers the final, unambiguous proof of the three-dimensional structure, validating the stereochemical and conformational assignments made by NMR.

This integrated approach ensures the highest level of scientific integrity, providing a self-validating dossier that fully characterizes the molecule and enables its confident use in further research and development.

References

  • Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]

  • PubChem. Bicyclohexyl. National Center for Biotechnology Information. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Data. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3845-3853. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • Goundry, W. R. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2(1). [Link]

  • ChemBK. (2024). trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. [Link]

  • PubChem. (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Loboa, N. P., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. [Link]

  • Dabrowski, R., et al. (1998). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

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An In-Depth Technical Guide to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a molecule of significant interest in materials science. Contrary to what its complex structure might suggest to those in the pharmaceutical sciences, the origins of this compound lie not in drug discovery, but in the development of advanced liquid crystal displays. This guide will detail the scientific rationale for its design, rooted in the need for materials with specific dielectric properties, and provide a detailed, step-by-step synthesis based on patent literature. The methodologies presented are intended to be a valuable resource for researchers in both materials science and medicinal chemistry, where bicyclohexane scaffolds are increasingly recognized as important bioisosteres.

Introduction: A Tale of Two Fields

The bicyclohexane moiety is a fascinating structural motif that has found applications in disparate scientific disciplines. In drug discovery, the replacement of aromatic rings with saturated bicyclic systems, such as bicyclohexane, is a well-established strategy to improve the physicochemical properties of drug candidates, a concept often referred to as "escaping from flatland." This modification can lead to enhanced solubility, improved metabolic stability, and a better toxicity profile.

However, the subject of this guide, trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, emerged from a completely different area of research: materials science, specifically the field of liquid crystals. The unique electronic and structural features of this molecule make it a valuable component in liquid crystal mixtures used in modern display technologies. The difluorophenyl group, combined with the rigid and anisotropic bicyclohexane core, allows for the fine-tuning of properties such as dielectric anisotropy, which is crucial for the performance of liquid crystal displays (LCDs).

This guide will bridge the gap between these two fields by providing a detailed look at a molecule that, while developed for one purpose, embodies structural principles of great interest to the other.

Discovery and Background: The Quest for Advanced Liquid Crystals

The discovery of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is intrinsically linked to the advancement of liquid crystal display technology. The performance of an LCD is heavily dependent on the physical properties of the liquid crystal mixture it employs. Key parameters include the clearing point (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid), viscosity, and, critically, the dielectric anisotropy (Δε).

Fluorinated liquid crystals have become indispensable in the formulation of modern liquid crystal mixtures. The introduction of fluorine atoms into the molecular structure allows for precise control over the dielectric anisotropy. For twisted nematic (TN) and super-twisted nematic (STN) displays, materials with a positive Δε are required, while vertically aligned (VA) displays necessitate materials with a negative Δε.

The [1,1'-bi(cyclohexan)]-4-one core provides a rigid, elongated structure that is conducive to the formation of a stable liquid crystalline phase over a broad temperature range. The trans-stereochemistry of the ring junction is crucial for maintaining this linear shape. The introduction of a 3,4-difluorophenyl group at the 4'-position serves two primary purposes:

  • Induction of a Strong Dipole Moment: The two fluorine atoms, with their high electronegativity, create a significant dipole moment perpendicular to the long axis of the molecule. This is a key contributor to the desired dielectric properties of the liquid crystal mixture.

  • Chemical Stability and Compatibility: The fluorinated phenyl ring offers good chemical and photochemical stability, essential for the long operational lifetime of a display. It also ensures good miscibility with other components of the liquid crystal mixture.

The ketone functionality at the 4-position of the bicyclohexane system provides a point for further chemical modification, allowing for the synthesis of a diverse library of related liquid crystal materials with varying properties. The development of this class of compounds, therefore, was a direct result of the rational design of molecules to meet the stringent demands of the electronics industry.

Synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

The synthesis of the target molecule can be conceptually divided into two main stages: the preparation of the key intermediate, 4-(3,4-difluorophenyl)cyclohexan-1-one, and its subsequent conversion to the final bicyclohexanone product. The synthetic strategy outlined below is based on methodologies described in the patent literature, most notably U.S. Patent 5,185,098A.

Synthesis of the Key Precursor: 4-(3,4-Difluorophenyl)cyclohexan-1-one

A robust method for the synthesis of 4-arylcyclohexanones is essential. While several general methods exist, including the Robinson annulation, a particularly relevant approach for this specific precursor can be adapted from patent literature describing Diels-Alder reactions. This method offers good control over the regiochemistry and is amenable to scale-up.

Step 1: Diels-Alder Cycloaddition

The synthesis commences with a Diels-Alder reaction between a substituted vinyl species and a diene.

  • Reaction: 1-(3,4-Difluorophenyl)ethene reacts with 2-trimethylsilyloxy-1,3-butadiene in a [4+2] cycloaddition to form a silyl enol ether intermediate.

  • Rationale: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of a silyloxy diene allows for the direct formation of a cyclohexene ring with a masked ketone functionality.

Step 2: Hydrolysis of the Silyl Enol Ether

The silyl enol ether formed in the previous step is then hydrolyzed to the corresponding cyclohexanone.

  • Reaction: The silyl enol ether is treated with aqueous acid (e.g., HCl) to cleave the silyl ether and reveal the ketone functionality.

  • Rationale: This is a standard and high-yielding method for the deprotection of silyl enol ethers to generate ketones.

Step 3: Catalytic Hydrogenation

The resulting 4-(3,4-difluorophenyl)cyclohex-3-en-1-one is then reduced to the desired saturated cyclohexanone.

  • Reaction: The enone is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Rationale: This reaction selectively reduces the carbon-carbon double bond of the cyclohexene ring without affecting the aromatic ring or the ketone, yielding the desired 4-(3,4-difluorophenyl)cyclohexan-1-one.

Synthesis of the Final Product: trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

The final stage of the synthesis involves the annulation of the second cyclohexane ring onto the precursor ketone. This is achieved through a Wittig reaction to form an enol ether, followed by hydrolysis.

Step 4: Wittig Reaction

The precursor ketone is treated with methoxymethyltriphenylphosphonium chloride in the presence of a strong base to form a methoxy enol ether.

  • Reaction: 4-(3,4-Difluorophenyl)cyclohexan-1-one is reacted with the ylide generated from methoxymethyltriphenylphosphonium chloride and a strong base like potassium tert-butoxide.

  • Causality: The Wittig reaction is a highly reliable method for the conversion of ketones to alkenes. The use of methoxymethyltriphenylphosphonium ylide specifically introduces a methoxymethylene group, which is a precursor to a carbonyl group in the subsequent step.

Step 5: Hydrolysis of the Enol Ether

The resulting 4-(3,4-difluorophenyl)-1-(methoxymethylene)cyclohexane is then hydrolyzed under acidic conditions to yield the final product.

  • Reaction: The enol ether is treated with aqueous acid (e.g., hydrochloric acid) to afford trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

  • Mechanism: The acid catalyzes the hydrolysis of the enol ether to a hemiacetal, which then eliminates methanol to give the more stable ketone. The reaction conditions are chosen to favor the formation of the thermodynamically more stable trans-isomer.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-Difluorophenyl)cyclohexan-1-one

  • Diels-Alder Reaction: To a solution of 1-(3,4-difluorophenyl)ethene (1.0 eq) in toluene, add 2-trimethylsilyloxy-1,3-butadiene (1.2 eq). Heat the mixture in a sealed tube at 110 °C for 24 hours. Cool the reaction to room temperature and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude silyl enol ether in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. Stir the mixture at room temperature for 4 hours. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrogenation: Dissolve the crude enone in ethanol and add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (50 psi) and stir at room temperature for 16 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the crude product. Purify by column chromatography on silica gel to afford 4-(3,4-difluorophenyl)cyclohexan-1-one.

Protocol 2: Synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

  • Wittig Reaction: To a suspension of methoxymethyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting red-orange solution at 0 °C for 30 minutes. Add a solution of 4-(3,4-difluorophenyl)cyclohexan-1-one (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Hydrolysis: Dissolve the crude enol ether in a mixture of THF and 3 M aqueous HCl. Heat the mixture at reflux for 2 hours. Cool to room temperature and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

Quantitative Data Summary
StepReactantsProductTypical Yield
1-31-(3,4-Difluorophenyl)ethene, 2-trimethylsilyloxy-1,3-butadiene4-(3,4-Difluorophenyl)cyclohexan-1-one60-70% (over 3 steps)
4-54-(3,4-Difluorophenyl)cyclohexan-1-one, Methoxymethyltriphenylphosphonium chloridetrans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one50-65% (over 2 steps)

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 3,4-Difluorobromobenzene 3,4-Difluorobromobenzene Vinylboronic acid pinacol ester Vinylboronic acid pinacol ester 1-(3,4-Difluorophenyl)ethene 1-(3,4-Difluorophenyl)ethene Vinylboronic acid pinacol ester->1-(3,4-Difluorophenyl)ethene 2-Trimethylsilyloxy-1,3-butadiene 2-Trimethylsilyloxy-1,3-butadiene Silyl_enol_ether Silyl Enol Ether Intermediate 2-Trimethylsilyloxy-1,3-butadiene->Silyl_enol_ether Methoxymethyltriphenylphosphonium chloride Methoxymethyltriphenylphosphonium chloride Enol_ether Methoxy Enol Ether Methoxymethyltriphenylphosphonium chloride->Enol_ether 1-(3,4-Difluorophenyl)ethene->Silyl_enol_ether Diels-Alder Enone 4-(3,4-Difluorophenyl)cyclohex-3-en-1-one Silyl_enol_ether->Enone Hydrolysis Precursor_ketone 4-(3,4-Difluorophenyl)cyclohexan-1-one Enone->Precursor_ketone Catalytic Hydrogenation Precursor_ketone->Enol_ether Wittig Reaction Target_molecule trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one Enol_ether->Target_molecule Hydrolysis

Caption: Synthetic pathway to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

Conclusion and Future Perspectives

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one stands as a testament to the power of rational molecular design in materials science. Its synthesis, while multi-step, relies on a series of robust and well-understood chemical transformations. For materials scientists, this compound and its derivatives continue to be important building blocks for the development of novel liquid crystal mixtures with tailored properties for next-generation displays.

For medicinal chemists and drug development professionals, the detailed synthetic protocols provided in this guide offer a practical route to a scaffold of increasing importance. The trans-bicyclohexane core, decorated with a difluorophenyl group, represents an attractive, three-dimensional bioisostere for aromatic systems. The methodologies described herein can be readily adapted to introduce a wide variety of substituents, opening up avenues for the exploration of new chemical space in the quest for novel therapeutics. The journey of this molecule, from display screens to potentially drug candidates, highlights the synergistic relationship between different fields of chemistry and the unforeseen applications that can arise from fundamental research.

References

  • U.S. Patent 5,185,098A, "Liquid crystalline mixtures containing 3,4-difluorophenyl-substituted bicyclohexyls," accessed January 12, 2026, .
  • WO 2004/013090 A1, "Synthesis of cyclohexanone deriv
  • "The Wittig Reaction," Organic Chemistry Portal, accessed January 12, 2026, [Link].

  • "Diels-Alder Reaction," Organic Chemistry Portal, accessed January 12, 2026, [Link].

  • "Catalytic Hydrogenation," Organic Chemistry Portal, accessed January 12, 2026, [Link].

  • "Hydrolysis of Enol Ethers," Organic Chemistry Portal, accessed January 12, 2026, [Link].

Spectroscopic Characterization of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a robust predictive and interpretive resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we will deconstruct the molecule's structure to forecast its spectral features. This guide emphasizes the causal relationships between molecular structure and spectroscopic output, offering a foundational framework for the characterization of this and structurally related compounds.

Introduction

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (CAS 147622-85-3) is a bicyclohexanone derivative featuring a difluorophenyl moiety.[1] Its structural complexity, combining aliphatic rings with an aromatic system, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and elucidation of its role in various chemical and biological systems. This guide will provide a detailed theoretical breakdown of the expected ¹H NMR, ¹³C NMR, Mass, and IR spectra.

Compound Profile:

IdentifierValueSource
CAS Number 147622-85-3[1]
Molecular Formula C₁₈H₂₂F₂O[1]
Molecular Weight 292.36 g/mol [1]
Melting Point 75.0 - 79.0 °C[1]
Appearance White to off-white solid

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is predicted to be complex in the aliphatic region due to the overlapping signals of the cyclohexyl protons. The aromatic region will be more defined, showing characteristic splitting patterns arising from the fluorine and hydrogen substituents on the phenyl ring.

Experimental Protocol (Standard Conditions):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard zg30 or similar.

    • Number of Scans: 16-32 (adjust for desired signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.05-7.20m1HAr-HAromatic proton ortho to the C-F bonds, showing complex coupling with both fluorine atoms and the adjacent aromatic proton.
~ 6.90-7.00m2HAr-HAromatic protons on the difluorophenyl ring, exhibiting complex splitting due to H-H and H-F couplings.
~ 2.20-2.50m4H-CH₂-C=OProtons on the carbons alpha to the carbonyl group, expected to be deshielded and show complex multiplicity due to coupling with adjacent methylene protons.
~ 1.70-2.00m5HCyclohexyl-HOverlapping signals from the axial and equatorial protons of both cyclohexyl rings.
~ 1.10-1.60m10HCyclohexyl-HA complex multiplet region corresponding to the remaining methylene and methine protons of the two cyclohexyl rings.

Interpretation:

The trans-diaxial relationship of the two cyclohexyl rings will influence the chemical shifts of the methine protons at the junction. The electron-withdrawing nature of the carbonyl group and the difluorophenyl ring will cause a downfield shift of the adjacent protons. The aromatic region is expected to show a complex pattern due to the ortho and meta couplings of the protons and the additional couplings to the fluorine atoms.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The carbonyl carbon will be the most downfield signal, and the fluorinated carbons in the aromatic ring will exhibit characteristic splitting due to carbon-fluorine coupling.

Experimental Protocol (Standard Conditions):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 211.0C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~ 148-152 (dd)Ar-C-FAromatic carbons directly bonded to fluorine will appear as doublets of doublets due to one-bond and two-bond C-F coupling.
~ 115-125 (m)Ar-CAromatic carbons, with their chemical shifts influenced by the fluorine substituents.
~ 40-50Cyclohexyl-CMethine and methylene carbons of the cyclohexyl rings. The carbon alpha to the carbonyl will be in this region.
~ 25-35Cyclohexyl-CRemaining methylene carbons of the cyclohexyl rings.

Diagram: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one H_NMR ¹H NMR Sample->H_NMR Acquisition C_NMR ¹³C NMR Sample->C_NMR Acquisition MS Mass Spec Sample->MS Acquisition IR IR Spec Sample->IR Acquisition Structure_Elucidation Structure Confirmation H_NMR->Structure_Elucidation Analysis C_NMR->Structure_Elucidation Analysis MS->Structure_Elucidation Analysis IR->Structure_Elucidation Analysis Purity Purity Assessment Structure_Elucidation->Purity Validation

Caption: Workflow for spectroscopic characterization.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to further confirm the structure.

Experimental Protocol (Standard Conditions):

  • Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.

Predicted MS Data:

m/z (predicted)IonRationale
293.1711[M+H]⁺The protonated molecular ion. The exact mass calculation for C₁₈H₂₃F₂O⁺ is 293.1711.
275.1606[M+H-H₂O]⁺Loss of water from the protonated molecule, a common fragmentation for ketones.
165.1183[C₁₂H₁₄F₂]⁺Fragmentation involving cleavage of the bond between the two cyclohexyl rings.
123.0498[C₈H₅F₂]⁺Fragment corresponding to the difluorophenyl moiety.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, most notably the carbonyl group and the C-F bonds.

Experimental Protocol (Standard Conditions):

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Instrument: A standard FTIR spectrometer.

  • Range: 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹, predicted)IntensityFunctional GroupVibration
2930-2850StrongC-H (aliphatic)Stretch
~ 1715StrongC=O (ketone)Stretch
~ 1600, 1515MediumC=C (aromatic)Stretch
~ 1280-1100StrongC-F (aromatic)Stretch

Interpretation:

The strong absorption around 1715 cm⁻¹ is a definitive indicator of the ketone carbonyl group. The aliphatic C-H stretching bands will be prominent due to the two cyclohexyl rings. The strong absorptions in the 1280-1100 cm⁻¹ region are characteristic of aryl-fluoride bonds.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. While based on established spectroscopic principles and data from analogous structures, it is imperative that this theoretical data be confirmed by experimental analysis. This document serves as a valuable resource for researchers in anticipating the spectroscopic features of this molecule, aiding in the design of analytical protocols, and providing a solid foundation for the interpretation of experimentally acquired data.

References

  • ChemBK. trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. Available at: [Link]

  • LookChem. 4-[4-trans-(3,4-Diflourphenyl)-cyclohexyl]-cyclohexanon 147622-85-3. Available at: [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0304762). Available at: [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link]

  • University of California, Los Angeles. C-13 NMR Spectrum. Available at: [Link]

  • PubChem. (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. Available at: [Link]

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A Technical Guide to the Research Applications of Difluorophenyl Bicyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the strategic combination of pharmacophoric elements to optimize biological activity, selectivity, and pharmacokinetic properties. Difluorophenyl bicyclohexanone derivatives represent a compelling, albeit underexplored, class of compounds built upon a scaffold that marries two strategically significant moieties: the difluorophenyl group and a rigid bicyclohexanone core.

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing a range of properties.[1] The difluorophenyl group, in particular, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to oxidative metabolism and increasing the compound's half-life.[2]

  • Enhanced Lipophilicity: Fluorine substitution increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[1]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing target binding and solubility.[3]

  • Potent Target Interactions: Fluorine can engage in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's active site, often leading to enhanced binding affinity.[1]

Complementing these electronic advantages, the bicyclohexanone framework provides a conformationally constrained scaffold. This rigidity reduces the entropic penalty upon binding to a biological target and projects the difluorophenyl group and other substituents into a well-defined three-dimensional space. This structural pre-organization is a key strategy for improving both potency and selectivity. This guide will explore the synthetic rationale, physicochemical profile, and potential therapeutic applications of this promising chemical class, offering a roadmap for its exploration in drug discovery programs.

Proposed Synthetic Strategies

The synthesis of difluorophenyl bicyclohexanone derivatives can be approached through established chemical transformations. A logical and versatile route involves the Friedel-Crafts acylation of a bicyclic alkene precursor with a suitable difluorobenzoyl chloride, followed by reduction or further functionalization.[4][5]

General Synthetic Workflow

A plausible synthetic pathway is outlined below. The key step is the Lewis acid-catalyzed acylation of a bicyclic system, such as one derived from a Diels-Alder reaction, to install the difluorophenyl ketone moiety.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Assembly cluster_2 Step 3: Saturation & Derivatization A Diene + Dienophile B Bicyclo[2.2.2]octene derivative A->B Diels-Alder Reaction C Bicyclo[2.2.2]octene derivative E Difluorophenyl bicyclooctenone C->E Friedel-Crafts Acylation (e.g., AlCl₃) D 2,4-Difluorobenzoyl chloride D->E Friedel-Crafts Acylation (e.g., AlCl₃) F Difluorophenyl bicyclooctenone G Target Scaffold: Difluorophenyl bicyclohexanone F->G Hydrogenation (e.g., H₂, Pd/C) H Further Derivatives G->H Functional Group Interconversion

Caption: Proposed synthetic workflow for difluorophenyl bicyclohexanone derivatives.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the key acylation step to couple the difluorophenyl moiety with a bicyclic precursor.

Materials:

  • Bicyclo[2.2.2]oct-2-ene

  • 2,4-Difluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ (1.2 equivalents) and suspend it in anhydrous DCM under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add 2,4-difluorobenzoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15 minutes.

  • Alkene Addition: Add a solution of bicyclo[2.2.2]oct-2-ene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is known to proceed without carbocation rearrangements, a key advantage over Friedel-Crafts alkylation.[5][6]

  • Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the desired difluorophenyl bicyclooctenone intermediate. Subsequent hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) will yield the saturated bicyclohexanone core.

Core Research Applications & Mechanistic Hypotheses

While the specific biological profile of difluorophenyl bicyclohexanone derivatives is not yet extensively documented, the constituent parts of the scaffold suggest high potential across several therapeutic areas. The difluorophenyl ketone motif, in particular, is a potent inhibitor of various hydrolytic enzymes, acting as a transition-state mimic.[7]

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Rationale: The difluorophenyl moiety is a key feature of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. Furthermore, many selective COX-2 inhibitors feature a diaryl heterocycle structure, where the bicyclohexanone core could serve as a rigid, non-planar bioisostere for one of the aromatic rings. The ketone's carbonyl oxygen can act as a crucial hydrogen bond acceptor, a common feature in the active site of COX enzymes.

Mechanism of Action Hypothesis: Difluorophenyl bicyclohexanone derivatives are hypothesized to act as competitive inhibitors of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary driver of inflammation.[3] The compound would bind to the active site of the enzyme, preventing the substrate, arachidonic acid, from being converted into prostaglandin G2 (PGG2), a key precursor to pro-inflammatory prostaglandins.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Prostaglandins Pro-inflammatory Prostaglandins PGG2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Difluorophenyl Bicyclohexanone Derivative Inhibitor->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by difluorophenyl bicyclohexanone derivatives.

Neuroscience: Development of Neuroprotective Agents

Rationale: The development of small molecules that protect synaptic function from oxidative stress is a key goal in treating neurodegenerative diseases.[8] Rigid, bridged bicyclic compounds have recently emerged as a novel class of neuroprotective agents, demonstrating superior potency to benchmark compounds like resveratrol in preclinical models.[9][10] The bicyclohexanone scaffold provides this essential rigidity, while the difluorophenyl group can enhance blood-brain barrier penetration due to increased lipophilicity.

Potential Targets:

  • Monoamine Oxidase (MAO): Phenyl ketone structures are known to interact with flavin-dependent enzymes like MAO. Inhibition of MAO-B is a validated strategy for Parkinson's disease.

  • Glycogen Synthase Kinase 3β (GSK-3β): A key kinase implicated in Alzheimer's disease pathology.

  • Nrf2 Pathway Activation: The electrophilic nature of the ketone could potentially activate the Nrf2 antioxidant response pathway through covalent modification of Keap1, a mechanism common to many neuroprotective compounds.

Anti-protozoal Agents

Rationale: There is a pressing need for new drugs to treat tropical diseases like malaria and African trypanosomiasis, especially against resistant strains.[11] Research has shown that derivatives of 4-aminobicyclo[2.2.2]octan-2-one possess significant antitrypanosomal and antiplasmodial activities.[12] Introducing a difluorophenyl group onto this active bicyclic core could enhance potency and improve the pharmacokinetic profile, leading to a new class of anti-protozoal candidates.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the difluorophenyl bicyclohexanone scaffold would be crucial to optimize its activity for a given target. The following table outlines a hypothetical SAR study for COX-2 inhibition, providing a framework for initial medicinal chemistry efforts.

Compound R¹ (Bicyclo- position) R² (Phenyl position) Hypothetical COX-2 IC₅₀ (nM) Rationale for Change
1 (Lead) -H2,4-di-F150Baseline activity of the core scaffold.
2 -CH₃2,4-di-F250Small alkyl groups may cause steric clash in the active site.
3 -OH2,4-di-F75Hydroxyl group may form an additional hydrogen bond with active site residues (e.g., Ser-530).
4 -H3,5-di-F300Positional isomers of fluorine alter the molecule's dipole and electrostatic interactions.
5 -H4-SO₂NH₂25A sulfonamide moiety is a classic feature of selective COX-2 inhibitors, designed to bind in the secondary pocket.
6 -H4-CF₃120Trifluoromethyl group can enhance hydrophobic interactions and metabolic stability.

Standardized Bioassay Protocol: In Vitro COX-2 Inhibition Assay

To evaluate the potential of these derivatives as anti-inflammatory agents, a robust in vitro COX-2 inhibitor screening assay is essential.[13] The following colorimetric protocol is a standard method for determining a compound's IC₅₀ value against human recombinant COX-2.[3][14]

Principle: The assay measures the peroxidase component of the COX-2 enzyme. During the reduction of PGG₂ to PGH₂, the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized, producing a colored product that can be measured spectrophotometrically at 590-620 nm.[3][15] The rate of color development is proportional to COX-2 activity, and its reduction in the presence of a test compound indicates inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in Tris-HCl buffer as recommended by the supplier. Dilute test compounds to a range of desired final concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank Wells: 160 µL Buffer, 10 µL Heme

    • 100% Activity Control Wells: 150 µL Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL DMSO

    • Inhibitor Wells: 150 µL Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL test compound dilution

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader pre-set to 37 °C and measure the absorbance at 590 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Future Outlook & Conclusion

The difluorophenyl bicyclohexanone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility, combined with the favorable physicochemical properties imparted by the difluorophenyl group and the stereochemical control offered by the bicyclic core, makes this an attractive starting point for multiple drug discovery campaigns. Initial efforts should focus on synthesizing a small, diverse library of analogs and screening them against key targets in inflammation and neuroscience, such as COX-2, MAO-B, and GSK-3β. Further exploration into their potential as anti-protozoal agents is also highly warranted based on the known activity of related bicyclic structures. The insights gained from these initial studies will undoubtedly pave the way for the development of potent, selective, and pharmacokinetically robust clinical candidates.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804. Note: A direct citable URL for this specific paper is not available from the search, but it is a widely cited review in the field.
  • RSC Publishing. (n.d.). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. RSC Publishing. [Link]

  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]

  • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Note: A direct citable URL for this specific paper is not available from the search, but it is a key review in the field.
  • Di Micco, S., et al. (2018). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 23(9), 2149. [Link]

  • Tsubuki, M., et al. (1998). Peptidyl human heart chymase inhibitors. 1. Synthesis and inhibitory activity of difluoromethylene ketone derivatives bearing P' binding subsites. Journal of Medicinal Chemistry, 41(16), 3021-3031. [Link]

  • Sial, N. S., et al. (2018). Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. ACS Chemical Neuroscience, 9(12), 2959-2967. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Lepore, S. D., & Dawson-Scully, K. (2019). Bridged bicyclic compounds and their derivatives as neuroprotective agents and methods of use thereof. U.S.
  • Seebacher, W., et al. (2005). 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. University of Alberta Libraries. [Link]

  • White, J. D., & Kuntiyong, P. (2007). An Enantioselective Synthesis of 2-Aryl Cycloalkanones by Sc-Catalyzed Carbon Insertion. Organic Letters, 9(24), 4939-4942. [Link]

  • Sial, N. S., et al. (2019). Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. ACS Chemical Neuroscience, 10(4), 1868-1876. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]

  • ChemEurope.com. (n.d.). Friedel-Crafts reaction. [Link]

  • Seebacher, W., et al. (2004). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. ResearchGate. [Link]

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An In-depth Technical Guide to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one: Synthesis, Properties, and Applications in Advanced Materials and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a specialized organic compound with significant potential in the fields of materials science and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its current and prospective applications, particularly for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Interest

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a fluorinated bicyclohexanone derivative. Its structure, featuring a rigid bicyclohexane core, a ketone functional group, and a difluorophenyl moiety, bestows it with a unique combination of properties that make it a valuable building block in specialized chemical syntheses. The presence of fluorine atoms is particularly noteworthy, as they can significantly influence molecular properties such as polarity, lipophilicity, and metabolic stability, making this compound and its derivatives of particular interest in the design of novel liquid crystals and pharmacologically active agents.[1][2][3][4]

Physicochemical Properties

The key physicochemical properties of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one are summarized in the table below. These properties are crucial for its application in various fields, dictating its solubility, reactivity, and interaction with other molecules.

PropertyValueSource
Molecular Formula C₁₈H₂₂F₂O[5]
Molecular Weight 292.37 g/mol [5]
Appearance White to off-white solid
Melting Point 75.0 to 79.0 °C[5]
Boiling Point (Predicted) 386.7 ± 42.0 °C[5]
Solubility Soluble in organic solvents like ethanol, acetone, and chloroform; insoluble in water.[5]
Storage Room temperature, in a dry and dark place.

Synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one: A Proposed Pathway

While specific, detailed protocols for the synthesis of this exact molecule are not abundant in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8][9][10] This method is widely used for the formation of carbon-carbon bonds between aryl and alkyl moieties.

The proposed two-step synthesis starts from 4-bromobicyclohexan-4-one, which can be prepared via a Robinson annulation reaction.[11][12][13][14][15]

Step 1: Synthesis of the Bicyclohexanone Precursor

A classic approach to constructing the bicyclohexanone core is through a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[11][12][13][14][15]

Experimental Protocol: Proposed Synthesis of a Bicyclohexanone Precursor via Robinson Annulation

  • Reaction: Cyclohexanone with methyl vinyl ketone.

  • Reagents: Cyclohexanone, methyl vinyl ketone, sodium ethoxide (catalyst), ethanol (solvent).

  • Procedure:

    • To a solution of sodium ethoxide in ethanol at 0 °C, add cyclohexanone dropwise with stirring.

    • After 30 minutes, add methyl vinyl ketone dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with aqueous ammonium chloride solution and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting bicyclic enone can be hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere to yield the saturated bicyclohexanone.

    • Further functionalization to introduce a leaving group at the 4'-position, such as a bromine atom, would be necessary for the subsequent cross-coupling step.

Step 2: Suzuki-Miyaura Cross-Coupling

The key step in this proposed synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bicyclohexanone precursor with 3,4-difluorophenylboronic acid.

Experimental Protocol: Proposed Synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

  • Reaction: 4'-Bromo-[1,1'-bi(cyclohexan)]-4-one with 3,4-difluorophenylboronic acid.

  • Reagents: 4'-Bromo-[1,1'-bi(cyclohexan)]-4-one, 3,4-difluorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (catalyst), sodium carbonate (base), toluene/water (solvent mixture).

  • Procedure:

    • In a round-bottom flask, combine 4'-bromo-[1,1'-bi(cyclohexan)]-4-one, 3,4-difluorophenylboronic acid, and sodium carbonate.

    • Add a 3:1 mixture of toluene and water.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst under an argon atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The trans stereochemistry of the bicyclohexane rings is a critical aspect to be verified, often achievable through detailed NMR analysis.

Synthesis_Workflow cluster_step1 Step 1: Bicyclohexanone Core Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling A Cyclohexanone C Robinson Annulation Product (Bicyclic Enone) A->C Base (NaOEt) B Methyl Vinyl Ketone B->C D Hydrogenation & Bromination C->D H2, Pd/C then Brominating Agent E 4'-Bromo-[1,1'-bi(cyclohexan)]-4-one D->E G Final Product E->G Pd(PPh3)4, Na2CO3 F 3,4-Difluorophenylboronic Acid F->G

Caption: Proposed two-step synthesis of the target molecule.

Applications in Advanced Materials: Liquid Crystals

The primary and most well-documented application of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one and its derivatives is in the formulation of liquid crystal mixtures.[16] The unique molecular structure imparts desirable properties to liquid crystal displays (LCDs).

  • Dielectric Anisotropy: The presence of the electronegative fluorine atoms on the phenyl ring creates a strong dipole moment. This, combined with the rigid bicyclohexane core, contributes to a significant dielectric anisotropy in the liquid crystal mixture. This property is fundamental for the operation of twisted nematic and other types of LCDs, as it allows the liquid crystal molecules to align with an applied electric field.[17][18][19][20]

  • Optical Anisotropy and Birefringence: The overall rod-like shape of the molecule contributes to the optical anisotropy (birefringence) of the liquid crystal phase, which is essential for modulating light and creating images in an LCD.

  • Mesophase Stability: The rigid bicyclohexane scaffold helps in maintaining the liquid crystalline phase over a broad temperature range, which is a crucial requirement for the practical application of LCDs in various environments.

LC_Properties cluster_properties Key Molecular Features cluster_lc_props Resulting Liquid Crystal Properties Molecule trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one Difluoro 3,4-Difluorophenyl Group Molecule->Difluoro Bicyclo Rigid Bicyclohexane Core Molecule->Bicyclo Ketone Ketone Group Molecule->Ketone Dielectric High Dielectric Anisotropy Difluoro->Dielectric Strong Dipole Moment Optical Optical Anisotropy (Birefringence) Bicyclo->Optical Anisotropic Shape Stability Broad Mesophase Range Bicyclo->Stability Molecular Rigidity Ketone->Dielectric Polarity Contribution

Caption: Influence of molecular structure on liquid crystal properties.

Potential Applications in Drug Discovery and Medicinal Chemistry

  • Metabolic Stability: The introduction of fluorine atoms into a molecule can block sites of metabolic oxidation by cytochrome P450 enzymes.[1][2] The C-F bond is very strong and not easily cleaved, which can lead to an increased half-life of a drug candidate in the body.

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the lipophilicity (logP) and acidity/basicity (pKa) of a molecule.[3][4] These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluorophenyl group, in particular, can modulate these properties in a predictable manner.

  • Conformational Control: The rigid bicyclohexane scaffold serves as a non-planar, three-dimensional bioisostere for commonly used aromatic rings.[23][24] This rigidity can lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially leading to increased potency and selectivity.[2]

  • Scaffold for Library Synthesis: The ketone functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening against various biological targets.

The bicyclohexanone scaffold itself has been explored for the development of analgesics and other centrally active agents.[25] Therefore, derivatives of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one could be promising candidates for investigation in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Conclusion and Future Outlook

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a fascinating molecule with established utility in the field of liquid crystals and significant untapped potential in drug discovery. Its unique combination of a rigid, non-aromatic core and a strategically fluorinated aromatic ring provides a powerful platform for the design of new materials and therapeutics. Further research into efficient and stereoselective synthetic routes, as well as a systematic exploration of its biological activity, will undoubtedly unlock new and exciting applications for this versatile compound.

References

  • NROChemistry. Robinson Annulation. [Link]

  • J&K Scientific LLC. Robinson Annulation. (2025-03-23). [Link]

  • Wikipedia. Robinson annulation. [Link]

  • PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]

  • Royal Society of Chemistry. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. [Link]

  • PubMed. evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. (2024-09-30). [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for - [Link]

  • YouTube. Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. (2021-02-13). [Link]

  • ResearchGate. Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications | Request PDF. [Link]

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  • University of St Andrews Research Portal. evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. [Link]

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  • PubMed. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

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  • Journal of the American Chemical Society. Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. (2026-01-05). [Link]

  • ResearchGate. Synthesis of 4-aryl 4-alkyl 2-cyclohexenone (–)-7b. [Link]

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  • ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. [Link]

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A Comprehensive Technical Guide to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a specialized organic compound notable for its application as a building block in materials science and its potential relevance in medicinal chemistry. We will explore its fundamental properties, the scientific rationale behind its structural design, and validated experimental protocols for its characterization.

Section 1: Molecular Identity and Physicochemical Properties

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a solid, crystalline organic compound characterized by a difluorinated aromatic ring linked to a bicyclohexane system containing a ketone.[1][2][3] This unique combination of moieties imparts specific physical and chemical properties that are highly valued in specialized applications.

Key Data Summary
PropertyValueSource(s)
Molecular Formula C₁₈H₂₂F₂O[2][3][4]
Molecular Weight 292.36 g/mol [2][4][5]
CAS Number 147622-85-3[2][3][6][7]
Appearance White to almost white crystalline powder/solid.[1][3]
Melting Point 75.0 – 79.0 °C[2][3]
Boiling Point ~386.7 °C (Predicted)[2]
Solubility Insoluble in water; Soluble in organic solvents such as toluene, ethanol, acetone, and chloroform.[2][3]
Chemical Structure Visualization

The structure below illustrates the key components of the molecule: the rigid trans-bicyclohexane core, the terminal ketone group, and the 3,4-difluorophenyl moiety.

Caption: Chemical structure of the title compound.

Section 2: Scientific Context and Applications

A deep understanding of a molecule's utility comes from analyzing its constituent parts. The architecture of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is deliberately designed for specific, high-performance applications.

The Role of the Structural Motifs
  • The trans-Bicyclohexane Core : This non-aromatic, saturated bicyclic system serves as a rigid and linear spacer. The trans configuration at the ring junction is critical; it ensures a rod-like molecular geometry, which is a fundamental prerequisite for the formation of liquid crystal phases.[8][9] Molecules with this core are known for their thermal and photochemical stability, making them robust components in advanced materials.[10]

  • The 3,4-Difluorophenyl Group : The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[11][12][13] The difluorophenyl group in this compound serves several key purposes:

    • Modulation of Electronic Properties : The highly electronegative fluorine atoms create a strong dipole moment, which influences intermolecular interactions and is crucial for the dielectric properties of liquid crystals.[8]

    • Metabolic Stability : In a drug development context, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the molecule's bioavailability and half-life.[11][14]

    • Enhanced Binding Affinity : Fluorine can engage in favorable interactions with protein targets, potentially improving the potency of a drug candidate.[13]

  • The Ketone Functional Group : The terminal ketone provides polarity to the molecule. This polarity influences the molecule's self-assembly in condensed phases and is a key factor in determining the specific type of liquid crystal phase (mesophase) that may be formed. Furthermore, it serves as a versatile chemical handle for synthesizing more complex derivatives.

Primary Application: Liquid Crystal Building Block

The combination of a rigid, linear core (bicyclohexane), a terminal polar group (ketone), and a moiety with a strong dipole moment (difluorophenyl) makes this compound an ideal intermediate or component in the formulation of liquid crystal mixtures.[3] Such materials are essential for display technologies (LCDs) and other electro-optical devices. Research on bicyclohexane-based liquid crystals has shown they can exhibit desirable properties like low birefringence and specific dielectric anisotropies.[8][9]

Section 3: Experimental Protocol: Molecular Formula Verification

To ensure the identity and purity of a synthesized or purchased batch of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a foundational experiment is the verification of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Protocol: ESI-TOF High-Resolution Mass Spectrometry

This protocol outlines the steps to confirm the elemental composition (C₁₈H₂₂F₂O) by obtaining a highly accurate mass measurement.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 methanol/dichloromethane. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.
  • Prepare a dilute solution for infusion by taking 10 µL of the stock solution and diluting it into 1 mL of methanol containing 0.1% formic acid. The acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion.

2. Instrument Setup (Electrospray Ionization - Time of Flight Mass Spectrometer):

  • Calibrate the mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy (< 5 ppm).
  • Set the ionization mode to positive electrospray ionization (ESI+).
  • Optimize key ESI source parameters:
  • Capillary Voltage: ~3.5 kV
  • Nebulizer Gas (N₂): ~1.5 bar
  • Drying Gas (N₂): ~8.0 L/min at 200 °C
  • Set the mass range for detection from 100 to 500 m/z.

3. Data Acquisition:

  • Infuse the prepared sample solution into the ESI source at a constant flow rate of 5 µL/min using a syringe pump.
  • Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

4. Data Analysis & Validation:

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺.
  • Expected Exact Mass Calculation :
  • Formula: C₁₈H₂₂F₂O
  • Monoisotopic Mass of M: (12.000000 * 18) + (1.007825 * 22) + (18.998403 * 2) + (15.994915 * 1) = 292.16422 amu
  • Expected [M+H]⁺ Mass: 292.16422 + 1.007825 = 293.17205 amu
  • Compare the experimentally measured m/z value with the calculated exact mass. The mass error should be less than 5 ppm to confidently confirm the molecular formula.
Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Validation Dissolve Dissolve 1mg in 1mL Solvent Dilute Dilute for Infusion (+ 0.1% Formic Acid) Dissolve->Dilute Infuse Infuse Sample (5 µL/min) Dilute->Infuse Ionize Electrospray Ionization (ESI+) Infuse->Ionize Analyze Time-of-Flight (TOF) Analysis Ionize->Analyze Detect Detect [M+H]⁺ Ion Analyze->Detect Compare Compare Measured m/z vs. Calculated Exact Mass Detect->Compare Confirm Confirm Formula (Mass Error < 5 ppm) Compare->Confirm

Caption: Workflow for HRMS molecular formula verification.

Section 4: Safety and Handling

As with any specialized chemical, proper handling is essential to ensure laboratory safety.

  • General Handling : Avoid direct contact with skin, eyes, and clothing.[2] Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust.[1][2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][2]

  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from heat sources.[1][2] Room temperature storage is generally acceptable.[2][3]

  • Disposal : Waste should be disposed of in accordance with local and national regulations, typically through a licensed waste disposal company.[1]

References

  • trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]

  • (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Chemical Substance Search: 147622-85-3. (n.d.). eChemPortal. Retrieved January 14, 2026, from [Link]

  • Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(4), 554-560. Retrieved January 14, 2026, from [Link]

  • Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Li, Y. (2012). Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer. Advanced Materials Research, 550-553, 110-113. Retrieved January 14, 2026, from [Link]

  • Shen, T. Y. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 5S–14S. Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to the Solubility Profile of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a critical determinant of a drug's ultimate success, profoundly influencing its absorption, distribution, and overall bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one , a molecule with structural motifs that suggest low intrinsic aqueous solubility.

This document is structured not as a rigid protocol, but as a strategic guide. It moves from foundational characterization and in silico prediction to the gold-standard experimental methodologies required for a thorough understanding. We will explore the "why" behind each experimental choice, grounding our methods in the principles of thermodynamic and kinetic solubility, and extending these analyses to biorelevant media that mimic the physiological conditions of the human gastrointestinal tract.[4][5]

Introduction to the Molecule and the Primacy of Solubility

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a complex organic molecule featuring a rigid bicyclohexyl system linked to a difluorophenyl ring. Its structural characteristics—high molecular weight, the presence of a ketone, and a fluorinated aromatic ring—present a classic medicinal chemistry challenge: balancing lipophilicity required for membrane permeation with the aqueous solubility necessary for absorption.[1][6]

More than 40% of new chemical entities emerging from discovery pipelines are poorly soluble in water, a characteristic that can lead to erratic absorption, low bioavailability, and a high risk of failure in clinical development.[3][6][7] Therefore, a precise and early characterization of a compound's solubility is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic formulation development.

Compound Details:

Property Value Source
Chemical Name trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one TCI[8]
Synonyms trans-4'-(3,4-Difluorophenyl)bicyclohexyl-4-one TCI[8]
CAS Number 147622-85-3 TCI[8]
Molecular Formula C₁₈H₂₂F₂O TCI[8]
Molecular Weight 292.37 g/mol TCI[8]
Appearance White to Almost white powder/crystal TCI[8]
Melting Point 75.0 to 79.0 °C TCI[8]

| Known Solvents | Toluene | TCI[8] |

The high melting point and solubility in a non-polar solvent like toluene strongly suggest a stable crystal lattice and significant lipophilicity, respectively. These are indicators of probable low aqueous solubility.

Foundational Strategy: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is crucial for designing a robust characterization plan.

  • Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[9] It is the gold standard, typically determined by the shake-flask method, and is essential for pre-formulation and lead optimization.[10][11] The process requires longer incubation times (24-48 hours) to ensure the system has reached equilibrium between the dissolved and solid states.[10]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[12][13][14] While not a true equilibrium value, it is invaluable in early drug discovery for rapidly screening large numbers of compounds and identifying potential solubility liabilities.[10][15]

Our approach will characterize both, providing a complete picture for different stages of the drug development pipeline.

Experimental Workflows for Solubility Determination

Thermodynamic Solubility: The Shake-Flask Method (OECD 105)

The shake-flask method is the definitive technique for determining thermodynamic solubility and is recommended by regulatory bodies like the OECD.[16][17][18][19][20]

Causality Behind the Protocol: The core principle is to allow a surplus of the solid compound to achieve equilibrium with the solvent over an extended period.[11][21] Taking samples at multiple time points (e.g., 24h and 48h) serves as a self-validating mechanism; if the concentration does not significantly change between these points, equilibrium has been reached.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one to a series of glass vials. The excess should be visible to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., Purified Water, Phosphate-Buffered Saline pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C).[21] Agitate for 48 hours.

  • Sampling: At 24 and 48 hours, carefully withdraw an aliquot from each vial.

  • Phase Separation (Critical Step): Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid particles. Alternatively, centrifuge at high speed and sample the supernatant.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Verification: Confirm the pH of the saturated solution at the end of the experiment to ensure the compound did not alter it.[11]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of aqueous medium (e.g., PBS) A->B C Seal and agitate at constant temp (37°C) B->C D Incubate for 24h & 48h C->D E Withdraw aliquot D->E F Filter (0.22 µm) or centrifuge to remove solid E->F G Quantify concentration via HPLC or LC-MS/MS F->G H Compare 24h vs 48h data to confirm equilibrium G->H Result Thermodynamic Solubility Value H->Result

Kinetic Solubility for High-Throughput Assessment

This method is designed for speed and is ideal for early discovery when compound availability is limited.[13][15] It measures the point of precipitation from a supersaturated solution created by adding a DMSO stock to an aqueous buffer.[10][12]

Causality Behind the Protocol: The use of a DMSO stock solution allows for rapid introduction of the compound into the aqueous phase.[12] Precipitation is detected either by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration (direct UV or LC-MS).[12][13]

Step-by-Step Protocol (Direct UV/LC-MS Method):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock to the aqueous buffer (e.g., 98 µL PBS pH 7.4).[12]

  • Incubation: Mix and incubate the plate for a short, defined period (e.g., 2 hours) at a controlled temperature.[12]

  • Filtration: Transfer the contents to a solubility filter plate (e.g., Millipore MultiScreen®) and filter under vacuum into a clean collection plate.[14]

  • Quantification: Analyze the concentration in the filtrate using a plate reader (UV absorbance) or by LC-MS/MS. Compare against standards prepared in the same buffer/DMSO mixture.

Solubility in Biologically Relevant Media

To better predict in vivo performance, solubility must be assessed in media that simulate the conditions of the gastrointestinal tract.[4][22] These media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.[22][23]

  • Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach conditions before a meal (pH ~1.6).[4][22]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the upper small intestine in a fasted state (pH ~6.5).[5][22][24]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the upper small intestine after a meal, with higher concentrations of bile salts and a lower pH (~5.0).[4][5][22]

The thermodynamic shake-flask protocol (Section 3.1) should be repeated using these three biorelevant media to understand how the compound will behave upon oral administration.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. This allows for direct comparison across different conditions.

Table 1: Hypothetical Solubility Profile of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
ThermodynamicPurified Water~7.025< 0.1< 0.34Practically Insoluble
ThermodynamicPBS7.4370.250.85Very Poorly Soluble
KineticPBS7.4375.819.8Poorly Soluble
ThermodynamicFaSSGF1.6370.150.51Very Poorly Soluble
ThermodynamicFaSSIF6.53712.542.8Sparingly Soluble
ThermodynamicFeSSIF5.03745.2154.6Soluble

Interpretation:

  • The vast difference between thermodynamic and kinetic solubility is common for poorly soluble compounds and highlights the risk of precipitation from supersaturated solutions.

  • The extremely low solubility in simple aqueous buffers (Water, PBS) confirms the compound's lipophilic nature.

  • A dramatic increase in solubility in FaSSIF and especially FeSSIF suggests significant solubilization by bile salt micelles. This indicates a strong potential for a positive food effect, where bioavailability increases when the drug is taken with a meal.

Solubility_Decision_Tree A Solubility Data (Thermodynamic in PBS) B Solubility > 60 µg/mL? A->B C Proceed with standard formulation development B->C Yes D Solubility < 60 µg/mL B->D No E Assess Biorelevant Media Solubility D->E F High Solubility in FaSSIF/FeSSIF? E->F G Consider lipid-based formulations (e.g., SEDDS). Potential for food effect. F->G Yes H Low Solubility in all media F->H No I Pursue advanced enabling strategies: - Salt Formation - Amorphous Solid Dispersions - Nanocrystals H->I

Implications for Drug Development and Path Forward

The solubility profile is a critical roadmap for the subsequent stages of drug development. Based on the hypothetical data presented, trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one would be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).

Strategic Recommendations:

  • Formulation Strategy: Standard aqueous-based formulations are not viable. The significant solubility enhancement in biorelevant media strongly supports the investigation of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can mimic the body's natural solubilization processes.

  • Advanced Formulation: If lipid-based approaches are insufficient, solubility enhancement technologies must be explored.[2][7] This includes creating amorphous solid dispersions (ASDs), micronization to increase surface area, or forming co-crystals.

  • Clinical Study Design: The pronounced difference in solubility between fasted (FaSSIF) and fed (FeSSIF) states predicts a significant food effect . This must be characterized early in clinical trials, as it will dictate dosing instructions for patients.

By systematically applying the principles and protocols outlined in this guide, a research team can build a robust and predictive solubility profile for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, enabling data-driven decisions that will significantly enhance its probability of success as a therapeutic candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Ciurba, A., et al. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]

  • National Journal of Pharmaceutical Sciences. A review article on solubility enhancement. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

  • Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Dissolution Technologies. Dissolution Media Simulating Fasted and Fed States. [Link]

  • ChemBK. trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one Shanghai Amole Biotechnology Co., Ltd.. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • ChemBK. trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. [Link]

  • ResearchGate. Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. [Link]

  • World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]

Sources

Methodological & Application

Synthesis Protocol for trans-4'-(3,d,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one , a key intermediate in the manufacturing of advanced liquid crystals and a valuable building block in medicinal chemistry.[1] The protocol is designed for organic chemists with a foundational understanding of air-sensitive reaction techniques. Our narrative emphasizes the causal relationships behind procedural choices, ensuring both reproducibility and a deeper mechanistic understanding. The synthesis is centered around a pivotal Grignard reaction to construct the characteristic bi-cyclohexyl core, followed by functional group manipulations to achieve the target structure with the desired trans stereochemistry. Each stage of the synthesis is accompanied by detailed procedural steps, purification guidelines, and characterization data.

Introduction and Strategic Overview

The target molecule, trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (CAS 147622-85-3), belongs to a class of compounds whose rigid, well-defined structures are essential for the development of high-performance liquid crystal displays. The synthesis of such molecules presents two primary challenges: the construction of the carbon-carbon bond linking the two cyclohexane rings and the precise control of the stereochemistry at the ring junction to achieve the thermodynamically stable trans configuration.

The synthetic strategy detailed herein is a convergent approach. We will first synthesize a key intermediate, 4-(3,4-Difluorophenyl)cyclohexanone . This intermediate will then serve as the electrophile in a Grignard reaction. The nucleophile will be a Grignard reagent derived from a ketone-protected 4-bromocyclohexane. This core reaction constructs the C-C framework of the bi-cyclohexyl system. Subsequent dehydration and catalytic hydrogenation steps are employed to establish the thermodynamically favored trans-stereochemistry, followed by deprotection to reveal the final ketone functionality. This pathway was chosen for its reliance on robust, well-understood chemical transformations, offering high potential for scalability and yield.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Grignard Reagent Synthesis cluster_2 Part C: Coupling and Final Product Formation A 4-(3,4-Difluorophenyl)phenol B 4-(3,4-Difluorophenyl)cyclohexanol A->B H₂, Pd/C (Hydrogenation) C Intermediate A: 4-(3,4-Difluorophenyl)cyclohexanone B->C PCC or Dess-Martin (Oxidation) G Tertiary Alcohol Intermediate C->G 1. Grignard Addition D 4-Bromocyclohexanone E 8-Bromo-1,4-dioxaspiro[4.5]decane D->E Ethylene Glycol, H⁺ (Ketal Protection) F Grignard Reagent E->F Mg, THF (anhydrous) (Grignard Formation) H Alkene Intermediate G->H 2. H⁺ (Dehydration) I Protected Target H->I 3. H₂, PtO₂ (Hydrogenation) J Final Product: trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one I->J 4. H₃O⁺ (Deprotection)

Caption: High-level overview of the synthetic strategy.

Part A: Synthesis of 4-(3,4-Difluorophenyl)cyclohexanone (Intermediate A)

This initial phase focuses on preparing the core electrophilic partner for the subsequent Grignard coupling. The synthesis begins with the reduction of the aromatic ring of 4-(3,4-difluorophenyl)phenol, followed by oxidation of the resulting secondary alcohol to the ketone.

Mechanism and Rationale

Catalytic Hydrogenation: The reduction of a phenol to a cyclohexanol is a well-established industrial process. Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) allows for the hydrogenation of the aromatic ring under elevated pressure. This method is highly efficient and the catalyst can be easily removed by filtration.

Oxidation: The conversion of the secondary alcohol to a ketone is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a reliable reagent for this purpose, known for its selectivity in oxidizing secondary alcohols to ketones without over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis of Intermediate A

Step 1: Hydrogenation of 4-(3,4-Difluorophenyl)phenol

  • To a high-pressure hydrogenation vessel, add 4-(3,4-difluorophenyl)phenol (1.0 eq) and ethanol as the solvent.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

  • Seal the vessel and purge with nitrogen gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 atm.

  • Heat the mixture to 80°C and stir vigorously for 24 hours.

  • Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(3,4-difluorophenyl)cyclohexanol.

Step 2: Oxidation to 4-(3,4-Difluorophenyl)cyclohexanone

  • Dissolve the crude cyclohexanol from the previous step in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.[2]

Materials for Part A
Reagent/MaterialQuantity (Molar Eq.)Purpose
4-(3,4-Difluorophenyl)phenol1.0Starting Material
10% Palladium on Carbon (Pd/C)0.05Hydrogenation Catalyst
Hydrogen Gas (H₂)ExcessReducing Agent
Ethanol (EtOH)SolventReaction Medium
Pyridinium Chlorochromate (PCC)1.5Oxidizing Agent
Dichloromethane (DCM), AnhydrousSolventReaction Medium
Celite / Silica Gel-Filtration/Purification

Part B: Synthesis of the Target Molecule via Grignard Coupling

This section describes the core of the synthesis: the formation of the bi-cyclohexyl structure. It involves the preparation of an air- and moisture-sensitive Grignard reagent, which requires meticulous adherence to anhydrous and inert atmosphere techniques.[3][4][5]

Mechanism and Rationale

Ketal Protection: The Grignard reagent is a powerful nucleophile and base that would readily react with the ketone of the starting 4-bromocyclohexanone.[6] To prevent this self-reaction, the ketone is "protected" by converting it into a ketal using ethylene glycol. The ketal is stable under the basic conditions of Grignard reagent formation and reaction but can be easily removed later with an aqueous acid workup.

Grignard Reaction: The C-Mg bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[7][8] This nucleophile attacks the electrophilic carbonyl carbon of Intermediate A.[9] The reaction proceeds via a nucleophilic addition mechanism, initially forming a magnesium alkoxide intermediate, which upon acidic workup yields a tertiary alcohol.[8]

Dehydration & Hydrogenation for Stereocontrol: The tertiary alcohol is strategically not the final product. It is dehydrated using a strong acid to form an alkene. The subsequent catalytic hydrogenation of this alkene is crucial. Hydrogen is delivered to the less sterically hindered face of the double bond, leading preferentially to the formation of the thermodynamically more stable trans isomer of the bi-cyclohexyl ring system.

Deprotection: The final step is the hydrolysis of the ketal protecting group under acidic conditions to regenerate the ketone, yielding the target molecule.

Experimental Protocol: Grignard Coupling and Final Steps

Step 1: Protection of 4-Bromocyclohexanone

  • Combine 4-bromocyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once water evolution ceases, cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-bromo-1,4-dioxaspiro[4.5]decane.

Step 2: Grignard Reagent Formation and Coupling

  • SAFETY: Grignard reactions are highly exothermic and react violently with water.[4] All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[5]

  • Place magnesium turnings (1.1 eq) in a dried three-neck flask equipped with a reflux condenser and dropping funnel.

  • Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

  • Add a solution of the protected bromo-ketal from Step 1 (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C in an ice bath.

  • Add a solution of Intermediate A (0.9 eq) in anhydrous THF dropwise.

  • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

Step 3: Dehydration, Hydrogenation, and Deprotection

  • Combine the crude tertiary alcohol from the previous step with 20% aqueous sulfuric acid and heat to reflux to effect dehydration.

  • Extract the resulting alkene into an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Dissolve the crude alkene in ethanol, add a catalytic amount of Platinum(IV) oxide (PtO₂), and hydrogenate in a Parr shaker apparatus under 50 psi of H₂ until hydrogen uptake ceases.

  • Filter the catalyst through Celite. The filtrate now contains the protected final product.

  • To the filtrate, add 3M hydrochloric acid and stir vigorously at room temperature for 6 hours to hydrolyze the ketal.

  • Neutralize the mixture, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final product by column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Materials for Part B
Reagent/MaterialQuantity (Molar Eq.)Purpose
4-Bromocyclohexanone1.0Starting Material
Ethylene Glycol1.2Protecting Group
p-Toluenesulfonic acidcatalyticAcid Catalyst
Magnesium Turnings1.1Grignard Reagent Formation
Tetrahydrofuran (THF), AnhydrousSolventReaction Medium
Intermediate A0.9Electrophile
Platinum(IV) Oxide (PtO₂)catalyticHydrogenation Catalyst
Aqueous HCl / H₂SO₄ReagentDeprotection / Dehydration

Purification and Characterization

Purification

The final product is a solid at room temperature. Purification can be achieved by:

  • Column Chromatography: Using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is effective for removing polar and non-polar impurities.[2]

  • Recrystallization: If a high-purity solid is obtained, recrystallization from a solvent like isopropanol or ethanol/water can provide analytically pure material.

  • Bisulfite Extraction: As a ketone, the product can potentially be purified from non-ketonic impurities by forming a water-soluble bisulfite adduct, which can then be reversed by adding a base.[10][11]

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

PropertyExpected ValueSource(s)
CAS Number 147622-85-3
Molecular Formula C₁₈H₂₂F₂O
Molecular Weight 292.37 g/mol
Physical State Solid
Melting Point 75.0 - 79.0 °C[1]
  • ¹H NMR: The spectrum should show complex multiplets in the aliphatic region (1.0-2.5 ppm) corresponding to the 22 protons of the bi-cyclohexyl system. The aromatic region (6.9-7.2 ppm) should show signals consistent with a 1,2,4-trisubstituted benzene ring.[12]

  • ¹³C NMR: The spectrum will show a characteristic ketone signal around 210 ppm. Aromatic carbons will appear between 115-155 ppm, with C-F coupling visible. Multiple aliphatic signals will be present in the 25-55 ppm range.[12][13]

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 292.36. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[14]

Mandatory Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Organometallic Reagents: Grignard reagents are highly reactive, air- and moisture-sensitive, and can be pyrophoric.[4][15] They must be handled exclusively under an inert atmosphere using syringe and cannula techniques.[5]

  • Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no nearby ignition sources.

  • Corrosive Reagents: Strong acids (H₂SO₄, HCl) and oxidizing agents (PCC) are corrosive and toxic. Handle with care to avoid skin and eye contact.

  • Waste Disposal: All chemical waste, especially organometallic and chromium residues, must be quenched carefully and disposed of according to institutional guidelines.[3]

Experimental Workflow Diagram

G start Start: Oven-dry all glassware prep_grignard Prepare Grignard Reagent (under N₂ atmosphere) start->prep_grignard prep_electrophile Prepare Solution of Intermediate A in Anhydrous THF start->prep_electrophile reaction Cool Grignard to 0°C Add Intermediate A solution dropwise prep_grignard->reaction prep_electrophile->reaction warm_stir Warm to Room Temp Stir Overnight reaction->warm_stir quench Quench with sat. NH₄Cl (aq) warm_stir->quench extract1 Extract with Diethyl Ether quench->extract1 dehydrate Dehydrate crude alcohol with H₂SO₄ extract1->dehydrate extract2 Extract Alkene dehydrate->extract2 hydrogenate Hydrogenate Alkene (PtO₂, H₂ pressure) extract2->hydrogenate filter Filter catalyst through Celite hydrogenate->filter deprotect Deprotect Ketal (Stir with 3M HCl) filter->deprotect workup Neutralize & Extract Product deprotect->workup purify Purify by Column Chromatography/Recrystallization workup->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End: Pure Final Product characterize->end

Sources

Application Note & Protocols: Experimental Use of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The precise manipulation of the electro-optical properties of liquid crystals (LCs) is the cornerstone of modern display technology and photonic devices. A primary strategy for tuning these properties is the introduction of a guest molecule, or dopant, into a host liquid crystal material.[1] The dopant, even at low concentrations, can significantly alter the bulk properties of the host, such as its dielectric anisotropy (Δε), elastic constants, and viscosity, thereby modifying critical performance metrics like threshold voltage and switching speed.[2][3]

This application note provides a detailed experimental framework for utilizing trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (hereafter referred to as DFBCH) as a functional dopant in a nematic liquid crystal host. The molecular architecture of DFBCH makes it a compelling candidate for this purpose. The bicyclohexane core is a well-established structural motif used to modulate the mesomorphic properties of liquid crystals, while the ketone functionality offers a potential site for further synthetic modification.[4][5]

Crucially, the 3,4-difluorophenyl group introduces a strong transverse dipole moment due to the high electronegativity of the fluorine atoms.[6] The strategic placement of these fluorine atoms is anticipated to induce or enhance a negative dielectric anisotropy (Δε < 0) in the host material.[7][8] Materials with negative Δε are fundamental to vertically aligned (VA) display modes, which are prized for their high contrast ratios. This guide will detail the protocols for preparing a DFBCH-doped nematic LC mixture, fabricating a test cell, and performing a comprehensive electro-optical characterization to validate its efficacy as a property-modifying dopant.

Materials and Equipment

2.1 Chemicals and Consumables

  • Dopant: trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (DFBCH), >98.0% purity

  • Host Liquid Crystal: 4-Cyano-4'-pentylbiphenyl (5CB) or a commercial nematic mixture (e.g., E7).

  • Substrates: Indium Tin Oxide (ITO) coated glass slides.

  • Alignment Layer: Polyvinyl alcohol (PVA) powder.

  • Solvents: Deionized water, Isopropyl alcohol, Acetone.

  • Spacers: Mylar film or spherical polymer beads of a defined diameter (e.g., 5 µm).

  • Sealant: UV-curable epoxy.

  • Lint-free wipes and swabs.

2.2 Equipment

  • Analytical balance (±0.01 mg precision).

  • Hot plate with magnetic stirring capability.

  • Spin coater.

  • Oven or hot plate for baking substrates.

  • Rubbing machine with velvet or cotton cloth.

  • UV lamp for curing epoxy.

  • Polarizing Optical Microscope (POM) with a hot stage.

  • Function generator capable of producing square waves (1 kHz).

  • High-voltage amplifier (optional, depending on function generator output).

  • He-Ne Laser (632.8 nm) or a stable LED light source.

  • Photodiode detector.

  • Oscilloscope.

  • Digital multimeter.

  • Cell assembly jig.

Physicochemical Properties of the Dopant

A summary of the key properties of DFBCH is provided below, establishing a baseline for its use.

PropertyValueSource
IUPAC Name trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-oneChemBK[9]
CAS Registry Number 147622-85-3TCI
Molecular Formula C₁₈H₂₂F₂OTCI
Molecular Weight 292.37 g/mol TCI
Appearance White to off-white crystalline solidTCI
Melting Point 75.0 to 79.0 °CTCI
Solubility Soluble in common organic solvents (e.g., chloroform, acetone); insoluble in water.ChemBK[9]

Experimental Rationale and Workflow

The core principle of this investigation is to quantify the effect of the DFBCH dopant on the collective electro-optical response of a nematic host. The workflow is designed to ensure reproducibility and provide clear, interpretable data.

Causality: The difluorophenyl group in DFBCH creates a significant dipole moment perpendicular to the molecule's long axis. When doped into a nematic host and subjected to an electric field, this dipole will influence the reorientation of the host LC molecules. This modification of the bulk dielectric properties is expected to alter the Fréedericksz transition, the fundamental switching mechanism in nematic liquid crystal cells.

The overall experimental process is depicted below.

G cluster_1 Phase 2: Device Fabrication cluster_2 Phase 3: Characterization cluster_3 Phase 4: Data Analysis prep_mix Protocol 5.1: Doped LC Mixture Preparation fab_cell Protocol 5.2: LC Test Cell Assembly & Filling prep_mix->fab_cell prep_sub Substrate Cleaning & Alignment Layer Coating prep_sub->fab_cell char_pom POM & Thermal Analysis fab_cell->char_pom char_eo Protocol 5.3: Electro-Optical Measurement fab_cell->char_eo analysis Extraction of Vth, Vsat, Response Time & Contrast Ratio char_eo->analysis

Caption: Overall experimental workflow from material preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Preparation of the Doped Liquid Crystal Mixture

This protocol describes the preparation of a 1% (w/w) DFBCH-doped nematic LC mixture. This concentration can be varied for more extensive studies.

  • Weighing: Accurately weigh 990 mg of the host liquid crystal (e.g., 5CB) and 10 mg of DFBCH into a clean, small glass vial.

  • Heating & Mixing: Place a small magnetic stir bar in the vial. Heat the vial on a hot plate to a temperature approximately 10 °C above the host's clearing point (for 5CB, the N-I transition is ~35 °C, so heat to ~45-50 °C). The mixture should become a clear, isotropic liquid.

  • Homogenization: Allow the mixture to stir gently in the isotropic phase for at least 1 hour to ensure complete dissolution and uniform distribution of the dopant.

  • Cooling: Turn off the heat and allow the vial to cool slowly to room temperature. The mixture will return to the nematic phase.

  • Degassing (Optional but Recommended): Place the vial in a vacuum chamber for 30 minutes to remove any dissolved gases, which can interfere with cell filling and alignment.

Protocol 2: Fabrication of the Liquid Crystal Test Cell

This protocol details the fabrication of a standard planar-aligned (anti-parallel rubbed) LC cell.

  • Substrate Cleaning: Thoroughly clean two ITO-coated glass slides by sonicating sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each. Dry the slides with a nitrogen gun and bake at 120 °C for 20 minutes to remove residual moisture.

  • Alignment Layer Deposition: Prepare a 2% (w/w) solution of PVA in deionized water by heating and stirring.[10] Deposit a thin layer of the PVA solution onto the conductive side of each ITO slide using a spin coater (e.g., 3000 rpm for 30 seconds).

  • Baking: Bake the PVA-coated slides at 100 °C for 30 minutes to evaporate the solvent and cure the polymer film.

  • Rubbing: Unidirectionally rub the surface of the cured PVA layer with a rubbing machine or a custom-built rubbing block covered in velvet cloth.[10] This process creates microgrooves that will direct the alignment of the LC molecules. Mark the rubbing direction on the back of each slide.

  • Cell Assembly: Place spacers (e.g., Mylar film strips or disperse spherical beads) along two opposite edges of one slide. Assemble the second slide on top such that the rubbing directions are anti-parallel (180° to each other). The conductive ITO surfaces and PVA layers should be facing inward.[11]

  • Sealing: Clamp the assembled cell gently and apply UV-curable epoxy along the edges where the spacers are located, leaving two opposite edges open for filling. Cure the epoxy with a UV lamp.

  • Filling: Heat the doped LC mixture back into its isotropic phase. Place a drop of the LC at one of the open ends of the empty cell. The cell will fill via capillary action.[10] It is crucial to perform this step in a clean environment to avoid contamination.

  • Final Sealing: Once filled, use UV-curable epoxy to seal the two remaining open ends. Cool the cell slowly to room temperature to promote a well-aligned nematic texture.

Protocol 3: Electro-Optical Characterization

This protocol outlines the measurement of the voltage-transmittance curve and switching times.

  • Setup: Place the filled LC cell between two crossed polarizers on the stage of the polarizing microscope. The rubbing direction of the cell should be at 45° with respect to the transmission axes of both polarizers.[12]

  • Connection: Connect the ITO electrodes of the cell to the output of the function generator.

  • V-T Curve Measurement:

    • Direct the light from the microscope's lamp (or an external laser) through the setup and onto the photodiode detector.

    • Apply a 1 kHz square wave AC voltage to the cell.

    • Measure the intensity of the transmitted light as you incrementally increase the applied voltage from 0 V up to a voltage where the transmittance saturates (e.g., 10 V).

    • Record the RMS voltage and the corresponding photodiode output.

  • Response Time Measurement:

    • Apply a square wave voltage that alternates between 0 V and the saturation voltage (Vsat, determined from the V-T curve).

    • Connect the photodiode output and the function generator output to two separate channels of an oscilloscope.

    • Measure the rise time (τ_on), defined as the time taken for the transmittance to change from 10% to 90% of its maximum, and the fall time (τ_off), the time taken to relax from 90% to 10%.

Data Analysis and Expected Results

The primary output of the electro-optical characterization is the Voltage-Transmittance (V-T) curve. From this curve, several key parameters can be extracted.[13]

  • Threshold Voltage (Vth): The voltage at which the transmittance reaches 10% of the maximum change. It represents the onset of LC molecular reorientation.[13]

  • Saturation Voltage (Vsat): The voltage at which the transmittance reaches 90% of its maximum. Beyond this point, further increases in voltage do not significantly change the transmittance.[13]

  • Contrast Ratio (CR): The ratio of the maximum transmittance (at Vsat) to the minimum transmittance (at 0 V).

The diagram below illustrates the principle of electric field-induced reorientation in a planar-aligned cell with a positive Δε material, which is the standard Fréedericksz transition. Doping with a negative Δε material like DFBCH will modulate the field strength required for this transition.

G cluster_0 V = 0 (Off State) cluster_1 V > Vth (On State) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b3 b4 b5 V0_label LC Director Aligned with Rubbing Direction cluster_0 cluster_0 V_on_label LC Director Reorients Parallel to E-Field cluster_1 cluster_1 E_field arrow Application of Voltage

Caption: Reorientation of LC molecules under an applied electric field (Fréedericksz Transition).

Expected Impact of DFBCH Doping:

The introduction of DFBCH is expected to modify the host's properties. A comparison of a pure host versus a doped mixture might yield results similar to those in the hypothetical table below.

ParameterPure Host (e.g., 5CB)1% DFBCH in HostExpected Causality
Threshold Voltage (Vth) ~1.5 V> 1.5 VDFBCH may alter the host's splay elastic constant (K₁₁) and dielectric anisotropy (Δε), leading to a higher Vth.
Response Time (τ_off) ~20 ms~22 msThe bulky bicyclohexane structure might slightly increase the rotational viscosity of the mixture.[3]
Clearing Point (T_c) 35 °C~34.5 °CDopants typically cause a minor depression of the clearing point.

Discussion and Field-Proven Insights

The experimental results will provide a quantitative measure of DFBCH's influence. An increase in threshold voltage, as hypothesized above, would suggest that the dopant either increased the elastic constants or decreased the overall positive dielectric anisotropy of the mixture. To definitively confirm that DFBCH imparts a negative Δε, dielectric spectroscopy measurements would be required.

Trustworthiness and Self-Validation: The protocols are designed as a self-validating system. A control cell fabricated with the pure host LC must be prepared and characterized in parallel with the doped cell. A meaningful comparison of the V-T curves and response times between the control and the doped sample provides direct evidence of the dopant's effect, minimizing ambiguity from fabrication variables. Consistent cell thickness, confirmed by observing interference fringes (Newton's rings) before filling, is critical for reliable data.[11]

Further Considerations for Researchers:

  • Concentration Dependence: A systematic study varying the concentration of DFBCH (e.g., 0.5%, 1%, 2%, 5% w/w) should be performed to map its full effect on the host's properties.

  • Negative Δε Host: The true potential of DFBCH would be realized in a host material that already possesses a negative dielectric anisotropy. In such a system, DFBCH would be expected to further increase the magnitude of Δε, thereby lowering the threshold voltage in a vertically aligned (VA) cell configuration.

  • Drug Development Applications: While this note focuses on electro-optical devices, liquid crystalline materials are actively researched for controlled drug release systems.[14] Understanding how dopants like DFBCH, with their specific polarity and structure, affect phase stability and viscosity is transferable knowledge for designing novel drug delivery vehicles.[4]

Conclusion

This application note provides a comprehensive set of protocols for researchers to explore the use of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (DFBCH) as a functional dopant in nematic liquid crystals. The unique combination of a difluorophenyl group and a bicyclohexane core makes this compound a promising candidate for tuning the electro-optical properties of LC mixtures. By following the detailed methodologies for mixture preparation, cell fabrication, and characterization, scientists can effectively evaluate the impact of DFBCH on key performance metrics and advance the development of novel liquid crystal materials for displays, photonics, and potentially, advanced drug delivery systems.

References

  • Górecka, E., et al. (2014). Nanoparticle doping in nematic liquid crystals: distinction between surface and bulk effects by numerical simulations. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: 2-Benzylcyclohexanone Derivatives in Liquid Crystal Material Science. BenchChem.
  • Qi, H., & Hegmann, T. (2008). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces.
  • Podoliak, N., et al. (2021). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. MDPI.
  • ChemBK. (2024). trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. ChemBK.
  • Unknown. (n.d.). ELECTRO-OPTICAL PROPERTIES OF LIQUID CRYSTALS. Semantic Scholar.
  • BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem.
  • Kopčanský, P., et al. (2018). Effect of Doping Process on Structural Properties of Liquid Crystals. AIP Publishing.
  • Zhang, Y., et al. (2015). Electro-optic characteristic of liquid crystal. ResearchGate.
  • Bezborodov, V. S., et al. (n.d.). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Taylor & Francis Online.
  • MRSEC Education Group, University of Wisconsin-Madison. (n.d.). Preparation of a Liquid Crystal Pixel. MRSEC Education Group.
  • Salma, M., & Hasan, A. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Engineering, Management and Science.
  • Zhang, Y., et al. (2020). A Study on Electro-Optical Properties of Liquid Crystals/Polymer Composites with Directional Morphology. ACS Publications.
  • Titov, V., et al. (2018). Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. RSC Publishing.
  • H., M., et al. (n.d.). Fluorine's Impact on Biphenyl-Cyclohexane LCs. Scribd.
  • Chen, K., & Yang, K. (2016). Fabrication of Polymer/Cholesteric Liquid Crystal Films and Fibers Using the Nonsolvent and Phase Separation Method. Langmuir.
  • Al-Maharik, N., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.
  • Al-Maharik, N., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry.
  • Tokyo Chemical Industry. (n.d.). trans-4'-(3,4-Difluorophenyl)bicyclohexyl-4-one. TCI Chemicals.

Sources

Application Notes: The Strategic Utility of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: A Core Motif for Advanced Drug Candidates

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a meticulously designed chemical intermediate that stands at the crossroads of structural rigidity and metabolic stability, two critical pillars in contemporary drug discovery. Its structure, featuring a difluorophenyl group linked to a bi-cyclohexyl scaffold, is not accidental. The 1,2-difluoro substitution on the aromatic ring is a well-established strategy in medicinal chemistry to modulate electronic properties and block metabolic oxidation, thereby enhancing the pharmacokinetic profile of a potential drug molecule.[1] The trans-configured bi-cyclohexane system provides a rigid, three-dimensional, and lipophilic framework, which is invaluable for achieving precise conformational control and optimizing ligand-receptor interactions.

This intermediate is particularly significant as a bioisostere for less stable or pharmacokinetically challenging motifs, such as the benzophenone core.[2][3] Bioisosteric replacement is a cornerstone of drug design, aiming to retain or enhance biological activity while improving physicochemical properties and reducing toxicity.[2][3] The replacement of a planar, metabolically susceptible aromatic ketone with a saturated, conformationally defined scaffold like the one found in this intermediate can lead to significant improvements in a drug candidate's profile. These application notes provide a comprehensive overview of the synthesis, characterization, and strategic application of this key intermediate, offering detailed protocols for its effective use in a research and development setting.

Physicochemical & Spectroscopic Data Summary

A thorough characterization of the starting intermediate is fundamental for the success of subsequent synthetic steps. The table below summarizes the key physical and analytical properties of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

PropertyValueSource
CAS Number 147622-85-3[4]
Molecular Formula C₁₈H₂₂F₂O[]
Molecular Weight 292.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 75.0 to 79.0 °C[6]
Boiling Point 386.7 °C (Predicted)[][6]
Purity >98.0% (GC)
Storage Room temperature, in a cool, dry, dark place[4][]

Strategic Synthesis: A Multi-Step Approach

The synthesis of this intermediate is a multi-step process requiring precise control over reaction conditions to ensure high purity and the correct stereochemistry. A robust and scalable synthetic route can be conceptualized through a Suzuki-Miyaura cross-coupling reaction followed by a stereoselective catalytic hydrogenation.[7][8][9]

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Catalytic Hydrogenation cluster_2 Final Assembly (Conceptual) A 1-Bromo-3,4-difluorobenzene C 4-(3,4-Difluorophenyl)cyclohex-1-ene A->C Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O B Cyclohex-1-en-1-ylboronic acid pinacol ester B->C D 4-(3,4-Difluorophenyl)cyclohex-1-ene E trans-1-(3,4-Difluorophenyl)-4-iodocyclohexane D->E H₂, Pd/C Stereoselective Reduction F Intermediate for further coupling E->F Further synthetic steps not shown H trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one E->H Coupling Reaction (e.g., Negishi or Suzuki) G Protected Cyclohexanone Derivative G->H

Caption: Conceptual workflow for the synthesis of the target intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[10] Here, it is employed to couple an aryl halide with a vinyl boronic ester, which is a foundational step in building the bicyclohexyl system.

Rationale: This palladium-catalyzed reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[10][11] The use of a palladium catalyst like Pd(dppf)Cl₂ is standard for coupling aryl halides, and a base such as potassium carbonate is required to activate the boronic ester for transmetalation.[8] A dioxane/water solvent system is commonly used to ensure solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-3,4-difluorobenzene (1.0 eq), cyclohex-1-en-1-ylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂, 0.02 eq) to the mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 4-(3,4-difluorophenyl)cyclohex-1-ene, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Stereoselective Catalytic Hydrogenation

This step reduces the cyclohexene double bond to yield the saturated cyclohexane ring. The choice of catalyst and conditions is critical to achieve the desired trans stereochemistry.

Rationale: Catalytic hydrogenation is the most efficient method for reducing alkenes.[9] A heterogeneous catalyst like palladium on carbon (Pd/C) is used for its high activity and ease of removal by filtration.[12] The stereochemical outcome is directed by the steric hindrance of the difluorophenyl group, which favors the addition of hydrogen from the less hindered face, leading predominantly to the trans isomer. The reaction is typically run under a positive pressure of hydrogen gas to ensure efficient reduction.

Step-by-Step Methodology:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the purified 4-(3,4-difluorophenyl)cyclohex-1-ene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol% by weight) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by GC-MS to confirm the disappearance of the starting material.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The trans/cis ratio can be determined by ¹H NMR analysis of the crude material. Further purification by recrystallization or chromatography may be necessary to isolate the pure trans isomer.

Quality Control & Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the intermediate before its use in subsequent Good Manufacturing Practice (GMP) steps.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a precise quantitative technique used to determine the purity of the compound and detect any residual starting materials or byproducts. A reversed-phase C18 column is effective for separating non-polar to moderately polar organic molecules.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Acceptance Criteria: Purity ≥ 98.0% (by area normalization).

Protocol 4: Structural Elucidation by NMR Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure confirmation. ¹H NMR confirms the proton environment and stereochemistry, ¹³C NMR confirms the carbon framework, and ¹⁹F NMR provides specific information about the fluorine atoms. The trans configuration is typically confirmed by the coupling constants and chemical shifts of the protons at the 1 and 4 positions of the cyclohexane rings.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals: Look for complex multiplets in the aliphatic region (1.0-2.5 ppm) corresponding to the bicyclohexyl protons and signals in the aromatic region (6.9-7.2 ppm) for the difluorophenyl group. The axial and equatorial protons will show distinct splitting patterns.

  • Expected ¹⁹F NMR Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

Application in Downstream Synthesis: Gateway to Novel APIs

The true value of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one lies in the reactivity of its ketone functional group. This ketone serves as a synthetic handle for introducing nitrogen-containing moieties, which are ubiquitous in pharmacologically active compounds. A prime example is its use in reductive amination to synthesize novel amine derivatives.

G A trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one C Imine/Enamine Intermediate (Not Isolated) A->C Mild Acid Catalyst (e.g., Acetic Acid) B Primary or Secondary Amine (R¹R²NH) B->C D Novel Amine API Precursor C->D Reducing Agent (e.g., NaBH(OAc)₃)

Sources

Application Note: Quantitative Analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive analytical methodologies for the accurate quantification of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a ketone derivative of potential significance in pharmaceutical development. We present two primary, validated protocols tailored for distinct applications: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining assay and purity in bulk drug substance, and 2) A highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in biological matrices, such as human plasma. The protocols are designed to be robust and reproducible, adhering to the principles of analytical method validation outlined in the ICH Q2(R1) guideline.[1][2][3] This guide explains the rationale behind method selection, procedural steps, and validation criteria to ensure data integrity for researchers, quality control analysts, and drug development professionals.

Introduction and Analyte Overview

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a complex organic molecule characterized by a bicyclohexane structure linked to a difluorophenyl group, with a ketone functional group. Its structural features, particularly the difluorophenyl chromophore, make it suitable for UV-based detection, while its overall structure lends itself to mass spectrometric analysis. Accurate quantification is critical for ensuring quality in drug substance manufacturing (assay and impurity profiling) and for understanding its pharmacokinetic profile in preclinical and clinical studies.

The selection of an analytical technique is contingent on the intended purpose. For bulk substance analysis, where concentration levels are high, a robust, precise, and cost-effective method like HPLC-UV is ideal.[4][5] For bioanalysis, where the analyte is present at trace levels in a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS are required.[6][7][8]

Analyte Chemical Structure:

Caption: Chemical structure of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Molecular FormulaC₁₈H₂₂F₂O
Molecular Weight292.37 g/mol
Physical StateSolid
Melting Point75.0 - 79.0 °C
Boiling Point386.7 °C at 760 mmHg
SolubilityInsoluble in water; Soluble in organic solvents (e.g., ethanol, acetone).[9][9]
Purity Assay>98.0% (by GC)

Part 1: Quantification in Bulk Drug Substance by HPLC-UV

This method is designed for the determination of assay (potency) and purity of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in its pure form or as a technical grade material.

Principle and Method Rationale

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC). The non-polar nature of the bicyclohexane moiety provides strong retention on a hydrophobic stationary phase (e.g., C18). The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, allows for the elution of the analyte. The 3,4-difluorophenyl group acts as a chromophore, enabling sensitive detection using a UV detector. Isocratic elution is chosen for its simplicity and robustness, which is ideal for quality control environments.

Experimental Protocol

2.2.1. Materials and Equipment

  • Reference Standard: trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, >99.5% purity.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Equipment: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials.

2.2.2. Solutions Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution into a 50 mL volumetric flask to volume with the diluent.

2.2.3. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides optimal retention and peak shape for the analyte.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase for non-polar to moderately polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances reproducibility by controlling retention time variability.
Detection UV at 240 nmWavelength near the absorbance maximum for the difluorophenyl chromophore.
Injection Vol. 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

2.2.4. Analysis Workflow

G prep Sample & Standard Preparation sst System Suitability Test (SST) (Inject Standard 5x) prep->sst sst_check SST Pass? sst->sst_check analysis Sequence Analysis: Blank -> Standard -> Samples -> Standard sst_check->analysis Yes stop STOP: Troubleshoot System sst_check->stop No data Data Acquisition (Peak Area Integration) analysis->data calc Calculation of Assay & Impurity Profile data->calc report Final Report calc->report G plasma Plasma Sample (Calibrator, QC, Unknown) spike Spike with Internal Standard (IS) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt spin Centrifuge ppt->spin transfer Transfer Supernatant spin->transfer inject Inject into LC-MS/MS transfer->inject data MRM Data Acquisition inject->data process Process Data: Peak Area Ratio (Analyte/IS) data->process curve Generate Calibration Curve (Linear Regression) process->curve quant Quantify Unknown Samples curve->quant report Concentration Report quant->report

Sources

Application Notes and Protocols for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a fluorinated organic compound with potential applications in medicinal chemistry and drug development.[1] Its unique structural features, including the difluorophenyl group, suggest that it may serve as a valuable building block in the synthesis of novel therapeutic agents. The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound of considerable interest to researchers in the pharmaceutical sciences.

These application notes provide a comprehensive guide to the safe handling, storage, and use of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in a laboratory setting. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use. The key properties of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one are summarized in the table below.

PropertyValueSource
Chemical Name trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-oneChemBK
CAS Number 915392-31-9BOC Sciences[]
Molecular Formula C₁₈H₂₂F₂OChemBK[1]
Molecular Weight 292.36 g/mol ChemBK[1]
Appearance White to off-white solid/powderTCI Chemicals
Melting Point 75.0 to 79.0 °CChemBK[1]
Boiling Point (Predicted) 386.7 ± 42.0 °C at 760 mmHgChemBK[1], BOC Sciences[]
Solubility Soluble in organic solvents such as ethanol, acetone, dimethylformamide, and chloroform; insoluble in water.[1]ChemBK[1]
Storage Temperature Room temperature; sealed in a dry environment.[1][]ChemBK, BOC Sciences[]

Safety and Hazard Assessment

2.1. General Hazards

  • Eye, Skin, and Respiratory Irritation: As with many fine chemical powders, this compound may cause irritation upon contact with the eyes and skin, and if inhaled.

  • Unknown Pharmacological Activity: As a compound likely to be used in drug discovery, it should be treated as potentially bioactive and hazardous.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: For operations that may generate dust, a properly fitted respirator is recommended.

Handling Protocols

Adherence to meticulous handling procedures is critical to prevent contamination and ensure accurate experimental results.

3.1. Receiving and Initial Inspection

Upon receipt of the compound, a systematic inspection and documentation process should be followed.

Caption: Workflow for receiving a new shipment.

3.2. Weighing and Transfer

Given its potential potency, weighing should be performed in a ventilated enclosure to minimize inhalation exposure.

Protocol:

  • Preparation: Don all required PPE. Prepare a clean, draft-free weighing area.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare.

  • Transfer: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula.

  • Documentation: Record the exact weight in the laboratory notebook.

  • Cleaning: Clean the spatula and weighing area thoroughly after use.

3.3. Reconstitution and Aliquoting

For many applications, the solid compound will need to be dissolved in a suitable solvent to create a stock solution.

Protocol:

  • Solvent Selection: Based on the known solubility, select an appropriate organic solvent (e.g., DMSO, ethanol).

  • Calculation: Calculate the volume of solvent required to achieve the desired stock solution concentration.

  • Dissolution: Add the solvent to the vial containing the weighed compound. Cap the vial securely.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Sonication may be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled vials. This minimizes freeze-thaw cycles and potential degradation.

  • Storage: Store the aliquots at the recommended temperature (see Section 4).

Storage and Stability

Proper storage is crucial for maintaining the integrity and shelf-life of the compound.

4.1. Short-Term and Long-Term Storage

  • Solid Compound: Store the solid compound in its original, tightly sealed container at room temperature in a dry, dark place.[1][]

  • Stock Solutions: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

4.2. Stability Considerations

  • Light Sensitivity: While not explicitly stated, it is good practice to protect fluorinated compounds from light to prevent potential photodegradation.

  • Hygroscopicity: Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption.

Disposal

All waste containing trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal Workflow:

Disposal_Workflow A Unused Compound/Contaminated Materials B Segregate into Designated Hazardous Waste Container A->B C Label Container Clearly B->C D Store in a Secure, Ventilated Area C->D E Arrange for Licensed Waste Disposal D->E

Caption: Procedure for waste disposal.

Spill and Exposure Procedures

6.1. Spill Response

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

6.2. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • ChemBK. trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexyl)]-4-one. [Link]

Sources

Application Notes and Protocols for NMR Sample Preparation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering profound insights into molecular structure, dynamics, and purity. The quality of the NMR data, however, is fundamentally dependent on the meticulous preparation of the sample. This guide provides a comprehensive, in-depth protocol for the preparation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one for both qualitative and quantitative NMR analysis. As a fluorinated bicyclohexanone derivative, this compound presents unique considerations, particularly for ¹⁹F NMR, which this guide will address in detail. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible NMR data for this and structurally related compounds.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of developing a robust sample preparation protocol.

PropertyValueSource
Molecular Formula C₁₈H₂₂F₂O[1]
Molar Mass 292.36 g/mol [1]
Appearance Colorless or light yellow solid[1]
Melting Point 75.0 to 79.0 °C[1]
Solubility Soluble in ethanol, acetone, dimethylformamide, and chloroform; Insoluble in water.[1]

The presence of the difluorophenyl moiety and the bicyclohexanone core suggests a non-polar to moderately polar character, guiding our choice of deuterated solvents.

Part 1: Qualitative NMR Sample Preparation

The primary objective of qualitative NMR is structural elucidation and confirmation. The following protocol is designed to yield high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Solvent Selection: A Critical First Step

The choice of a deuterated solvent is paramount and is governed by the analyte's solubility and the solvent's physical and spectral properties. Deuterated solvents are essential to avoid overwhelming signals from the solvent's protons in ¹H NMR and to provide a lock signal for the spectrometer, ensuring magnetic field stability.[2][3][4]

For trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, Deuterated Chloroform (CDCl₃) is the recommended starting solvent.[5]

Rationale:

  • Solubility: The analyte's known solubility in chloroform suggests good solubility in CDCl₃.[1]

  • Chemical Inertness: CDCl₃ is generally unreactive towards ketones, although prolonged storage can lead to the formation of acidic impurities which may affect sensitive compounds.[6] Using a fresh, high-purity solvent is recommended.

  • Spectral Window: The residual proton signal of CDCl₃ appears at approximately 7.26 ppm, which is unlikely to interfere with the aliphatic signals of the cyclohexyl rings.[2] The ¹³C signal at ~77.16 ppm is also in a region that typically does not overlap with most analyte signals.[6]

  • Volatility: With a boiling point of 61°C, CDCl₃ allows for easy sample recovery if needed.[6]

Alternative Solvents:

If solubility in CDCl₃ is insufficient, consider the following alternatives:

  • Deuterated Acetone (Acetone-d₆): A more polar aprotic solvent. Residual ¹H signal at ~2.05 ppm.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, excellent for compounds with poor solubility.[2][5] Residual ¹H signal at ~2.50 ppm.[2]

Workflow for Solvent Selection:

Caption: Troubleshooting workflow for common NMR issues.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preparation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one for both qualitative and quantitative NMR analysis. By carefully considering the physicochemical properties of the analyte, selecting the appropriate deuterated solvent and internal standard, and adhering to meticulous sample handling techniques, researchers can obtain high-quality, reproducible NMR data. This, in turn, will facilitate accurate structural elucidation and purity determination, which are critical for advancing drug discovery and development programs.

References

  • Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • University of Rochester. (n.d.). Internal Standards. Retrieved from [Link]

  • Mahdjour, S., et al. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 567-575.
  • Li, W., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2017, 8528514.
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Jadhava, S. N., et al. (2015).
  • Maniara, G., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 567-575.
  • Farran, A., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(23), 8101-8110.
  • Reddit. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]

  • Van Hook, S. J. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

  • Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7037.
  • The Royal Society of Chemistry. (n.d.). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingre. Retrieved from [Link]

  • ChemBK. (n.d.). trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. Retrieved from [Link]

  • Duer, W. C., & Bertrand, G. L. (1970). Thermochemical isotope effects. Chloroform/chloroform-d and acetone/acetone-d6 in selected solvents. Journal of the American Chemical Society, 92(9), 2587-2589.

Sources

HPLC method development for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Abstract

This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. The strategy is built on reversed-phase chromatography principles, leveraging the physicochemical properties of the analyte. We detail the systematic approach to method development, from initial analyte characterization and column selection to mobile phase optimization and detector wavelength determination. The guide culminates in a detailed, step-by-step protocol for the final, optimized method and a validation plan that adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1]

Introduction and Analyte Characterization

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a complex organic molecule featuring a bulky, nonpolar bicyclohexane framework, a moderately polar ketone functional group, and a difluorophenyl moiety. Its structure presents a significant hydrophobic character, making it an ideal candidate for reversed-phase HPLC (RP-HPLC).[2] A reliable analytical method is crucial for determining its purity, stability, and concentration in various contexts, from chemical synthesis monitoring to quality control in drug development.

Physicochemical Properties:

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₈H₂₂F₂O
Molecular Weight 292.37 g/mol
Appearance White to off-white crystalline solid
Melting Point 75-79 °C
Polarity Primarily nonpolar/hydrophobic due to the large bicyclohexane scaffold.Inferred from structure.
Solubility Soluble in organic solvents like toluene, acetonitrile, and methanol; insoluble in water.[3]
Chromophore The 3,4-difluorophenyl group provides strong UV absorbance.[4]

The primary analytical challenge is to achieve a sharp, symmetrical peak shape with adequate retention on a reversed-phase column, ensuring separation from potential process impurities or degradation products.

Method Development Strategy: A Rationale-Driven Approach

Our strategy is based on a logical progression from first principles, optimizing each parameter to build a robust and reliable method.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Polarity, Chromophore) Column Column Selection (C18 Stationary Phase) Analyte->Column Nonpolar nature Detector Detector Selection (UV-Vis Detector) Analyte->Detector Phenyl ring chromophore MobilePhase Mobile Phase Screening (ACN vs. MeOH, Isocratic vs. Gradient) Column->MobilePhase Wavelength Wavelength Determination (Scan for λmax) Detector->Wavelength FlowTemp Flow Rate & Temperature (Optimize for efficiency & pressure) MobilePhase->FlowTemp Validation Method Validation (ICH Q2(R1) Guidelines) FlowTemp->Validation Routine Routine Analysis Validation->Routine Method is fit for purpose G Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision Range LOQ / LOD Specificity Specificity: Inject blank, placebo (if applicable), and spiked samples. Goal: No interference at the analyte's retention time. Validation:specificity->Specificity Accuracy Accuracy: Perform recovery studies at 3 levels (e.g., 80%, 100%, 120%). Goal: Recovery between 98.0-102.0%. Validation:accuracy->Accuracy Precision Precision (Repeatability & Intermediate): Repeatability: 6 replicate injections of 100% standard. Intermediate: Repeat on different day/instrument. Goal: RSD ≤ 2.0%. Validation:precision->Precision Range Range: The concentration interval where the method is precise, accurate, and linear. Validation:range->Range LOQ_LOD LOQ / LOD: Determined by signal-to-noise ratio (S/N 10 for LOQ, S/N 3 for LOD) or standard deviation of the response. Validation:loq->LOQ_LOD Lineity Lineity Validation:linearity->Lineity Linearity Linearity: Analyze 5-6 concentrations across the range (e.g., 50-150% of target). Goal: R² ≥ 0.999.

Sources

Application Notes & Protocols for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Building Block for Advanced Displays

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a highly specialized organic molecule designed for applications in materials science, particularly in the field of liquid crystals (LCs).[1] Its unique structure, combining a rigid, non-aromatic bicyclohexane core with a strongly polar 3,4-difluorophenyl group, makes it a valuable component for formulating advanced liquid crystal mixtures.

The key to its function lies in its molecular architecture. The bicyclohexane unit provides the rod-like shape (calamitic structure) necessary for the formation of liquid crystalline phases (mesophases).[2][3] The terminal 3,4-difluoro substitutions on the phenyl ring create a strong dipole moment that is perpendicular (transverse) to the long axis of the molecule.[4] This feature is critical for engineering liquid crystal mixtures with negative dielectric anisotropy (Δε < 0) .[2][4] Such materials are essential for modern display technologies like Vertical Alignment (VA) and Fringe-Field Switching (FFS) modes, which are known for their superior contrast ratios and wide viewing angles.[5] The ketone group further contributes to the transverse dipole moment, enhancing the desired dielectric properties.

This guide provides researchers and formulation scientists with a comprehensive overview of the properties of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one and detailed protocols for its application in creating and characterizing high-performance liquid crystal mixtures.

Physicochemical & Material Properties

The properties of this compound make it suitable as a dopant or a key component in a broader liquid crystal mixture. While it is a solid at room temperature, it is soluble in common organic solvents and liquid crystal hosts.[6]

PropertyValueSignificance & RationaleSource(s)
CAS Number 147622-85-3Unique identifier for the compound.[7]
Molecular Formula C₁₈H₂₂F₂ODefines the elemental composition.
Molecular Weight 292.37 g/mol Used for calculating molar concentrations in formulations.
Appearance White to almost white crystalline solid.High purity is indicated by a white, crystalline appearance, which is crucial for avoiding unwanted absorption and ensuring predictable optical properties in a display.[7]
Melting Point 75.0 to 79.0 °CThis temperature indicates the transition from a solid crystal to a liquid or liquid crystal phase. It defines the lower limit of the operational temperature range for any mixture it is part of.
Purity (by GC) >98.0%High purity is essential in LC mixtures to prevent impurities from disrupting the mesophase, increasing ionic contamination, and lowering the voltage holding ratio of the final display device.
Predicted Dielectric Anisotropy (Δε) Strongly Negative Rationale: The two C-F bonds on the phenyl ring create a large transverse dipole moment. The ketone group's C=O dipole also contributes to this effect. This molecular polarity, perpendicular to the long axis, is the primary driver for inducing negative Δε in a host mixture, which is the key property for VA-LCDs.[2][4][2][4][8]
Predicted Birefringence (Δn) Low to Moderate Rationale: The molecule is composed primarily of saturated cyclohexyl rings, which have lower polarizability anisotropy compared to aromatic rings (biphenyls, etc.). This leads to a lower birefringence, which is advantageous for mobile displays where thinner cell gaps are desired.[2][2]

Application Note I: Formulation of a Nematic LC Mixture with Negative Dielectric Anisotropy

Objective:

To demonstrate the utility of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one as an additive to induce or enhance negative dielectric anisotropy in a nematic liquid crystal host. This protocol outlines the preparation of a 10% (w/w) mixture and the subsequent characterization of its key electro-optical properties.

Causality Behind Component Choice:

The target compound is selected for its strong transverse dipole moment, which is expected to drive the overall Δε of the mixture into the negative regime. A standard, non-polar nematic host is chosen as a baseline to clearly observe the effect of the additive. The resulting mixture is designed for use in vertically aligned display modes, where an applied electric field reorients the molecules from a perpendicular (homeotropic) to a parallel (planar) state relative to the substrates, thereby switching from a dark to a bright state.

Experimental Workflow Diagram:

G cluster_prep Mixture Preparation cluster_char Characterization cluster_analysis Data Analysis calc 1. Calculate Masses (10% Target Compound, 90% Host Mixture) weigh 2. Weigh Components (Analytical Balance) calc->weigh mix 3. Combine & Homogenize (Vial, 70°C, Vortex) weigh->mix cool 4. Controlled Cooling (To Room Temp) mix->cool pom 5. Phase Identification (Polarized Optical Microscopy) cool->pom cell 7. Test Cell Fabrication (Homogeneous & Homeotropic) cool->cell dsc 6. Clearing Point (T_NI) (Differential Scanning Calorimetry - DSC) pom->dsc data 10. Compare Properties (Mixture vs. Host) dsc->data cap 8. Dielectric Anisotropy (Δε) (Capacitance Bridge) cell->cap bire 9. Birefringence (Δn) (Abbé Refractometer or Spectroscopic Method) cell->bire cap->data bire->data G cluster_synth Synthesis cluster_workup Workup & Purification cluster_final Final Product precursor 1. Precursor Alcohol (trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-ol) reaction 2. Oxidation Reaction (e.g., Na2WO4/H2O2 in NMP) precursor->reaction quench 3. Reaction Quench (Aqueous Na2S2O3) reaction->quench extract 4. Extraction (e.g., Ethyl Acetate) quench->extract wash 5. Organic Phase Wash (Brine) extract->wash dry 6. Drying & Filtration (Na2SO4) wash->dry evap 7. Solvent Evaporation dry->evap purify 8. Purification (Column Chromatography or Recrystallization) evap->purify product 9. Target Ketone (trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one) purify->product char 10. Characterization (NMR, GC-MS, IR) product->char

Caption: Plausible synthetic workflow for the target ketone via oxidation.

Protocol:

  • Reaction Setup:

    • To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add the precursor alcohol, trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-ol (1.0 eq).

    • Add a suitable solvent such as N-Methyl-2-pyrrolidone (NMP). [9] * Add catalytic amounts of sodium tungstate dihydrate (e.g., 0.07 eq) and phosphotungstic acid (e.g., 0.007 eq). [9]Stir for 15 minutes.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide (H₂O₂) (3.4 eq) to the mixture. [9] * Heat the reaction system to 90°C and maintain for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining peroxide.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., heptane or ethanol) to yield the final white, solid product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, IR spectroscopy, and GC-MS to ensure the complete conversion of the alcohol to the ketone.

References

  • Dhara, S. et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(4), 558-564. [Link]

  • ChemBK (2024). trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. [Link]

  • MySkinRecipes. trans,trans-4-But-3-enyl-4'-(3,4-difluorophenyl)bicyclohexyl. [Link]

  • Kirsch, P., Heckmeier, M., & Tarumi, K. (1999). Design and synthesis of nematic liquid crystals with negative dielectric anisotropy. Liquid Crystals, 26(3), 449-452. [Link]

  • Gauza, S. et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-496. [Link]

  • Google Patents (2004).
  • Justia Patents. Liquid Crystal Compositions Patents and Patent Applications (Class 252/299.01). [Link]

  • Singh, A. K. et al. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. Thin Solid Films, 519(3), 1159-1163. [Link]

  • LookChem. 4-[4-trans-(3,4-Diflourphenyl)-cyclohexyl]-cyclohexanon 147622-85-3. [Link]

  • PubChem. (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. [Link]

  • Lee, S. et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Crystals, 12(10), 1489. [Link]

  • Google Patents (2011). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Difluorophenyl Bicyclohexanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Rationale for Difluorophenyl Bicyclohexanone Scaffolds

In contemporary medicinal chemistry, the strategic replacement of planar aromatic rings, such as benzene, with three-dimensional saturated carbocycles is a widely adopted strategy to enhance key pharmacological properties. Saturated bicyclic scaffolds, like bicyclo[2.1.1]hexanes, have emerged as valuable bioisosteres for 1,2- or 1,3-disubstituted arenes.[1] These rigid structures can improve metabolic stability, aqueous solubility, and other critical physicochemical parameters that contribute to the development of novel therapeutic agents.[1]

The incorporation of fluorine atoms into drug candidates is another cornerstone of modern drug design, often leading to improved metabolic stability and binding affinity.[2] This guide provides a detailed, two-part synthetic protocol for constructing a difluorophenyl-substituted bicyclohexanone scaffold, a molecular framework with significant potential in drug discovery programs. The synthesis leverages a robust palladium-catalyzed cross-coupling reaction followed by a strategic intramolecular cyclization to build the final bicyclic core.

This document is structured to provide not just a sequence of steps, but the underlying scientific reasoning for key experimental choices, ensuring a reproducible and adaptable protocol for your research needs.

Overall Synthetic Workflow

The synthesis is designed as a convergent process, beginning with the construction of a key difluorophenyl-substituted monocyclic intermediate, which is then elaborated into the target bicyclic ketone.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Intramolecular Cyclization A Aryl Halide (e.g., 4-bromocyclohex-1-en-1-yl trifluoromethanesulfonate) D Difluorophenyl-substituted Cyclohexenone Precursor A->D Coupling B 2,5-Difluorophenylboronic Acid B->D C Pd Catalyst & Base C->D Catalysis E Base-mediated Deprotonation D->E D->E Intermediate Product F Target Difluorophenyl Bicyclohexanone Compound E->F Ring Closure

Caption: Overall workflow for the two-part synthesis.

Part 1: Synthesis of the Difluorophenyl-Substituted Cyclohexenone Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[2] It is particularly effective for creating biaryl structures or, in this case, attaching an aryl group to an enone system.[3] A key challenge when using ortho-fluorinated aryl boronic acids, such as 2,5-difluorophenylboronic acid, is their susceptibility to protodeboronation, a side reaction that cleaves the boronic acid group.[4] To overcome this, this protocol employs a highly active palladium precatalyst and carefully selected conditions to ensure the desired coupling outpaces the degradation of the starting material.[4]

Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_products r1 Aryl Triflate reactants r2 2,5-Difluorophenylboronic Acid r3 Pd Precatalyst K₃PO₄ (aq) THF products p1 Difluorophenyl Cyclohexenone Intermediate reactants->products RT, 30 min

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-(2,5-Difluorophenyl)cyclohex-3-en-1-one

This protocol is adapted from methodologies developed for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids.[4]

Materials and Equipment

  • Reagents: 4-Oxocyclohex-2-en-1-yl trifluoromethanesulfonate (1.0 equiv), 2,5-Difluorophenylboronic acid (1.5 equiv), Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv), Potassium phosphate (K₃PO₄, 0.5 M aqueous solution), Tetrahydrofuran (THF, anhydrous and degassed), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Oven-dried reaction vial with stir bar, Schlenk line or glovebox for inert atmosphere, Syringes, Standard laboratory glassware, Rotary evaporator, Silica gel for column chromatography.

ReagentMolar Eq.Example Amount (for 1.0 mmol scale)Purpose
4-Oxocyclohex-2-en-1-yl triflate1.0260 mgElectrophilic coupling partner.
2,5-Difluorophenylboronic acid1.5237 mgNucleophilic difluorophenyl source.[4]
XPhos Pd G3 Precatalyst0.0217 mgHighly active catalyst to promote fast coupling and minimize protodeboronation.[4]
K₃PO₄ (0.5 M aqueous)-4.0 mLModerately strong base to facilitate transmetalation without excessively degrading the boronic acid.[4]
Tetrahydrofuran (THF)-2.0 mLAnhydrous, degassed solvent.

Step-by-Step Procedure

  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the 4-oxocyclohex-2-en-1-yl triflate (1.0 equiv), 2,5-difluorophenylboronic acid (1.5 equiv), and the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2] This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent and Base Addition: Using syringes, add the degassed anhydrous THF (2 mL), followed by the 0.5 M aqueous K₃PO₄ solution (4 mL).

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl triflate is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

Purification The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product, 4-(2,5-difluorophenyl)cyclohex-3-en-1-one.

Part 2: Intramolecular Cyclization to Form the Bicyclohexanone Core

Intramolecular cyclization is a powerful strategy in organic synthesis for constructing ring systems from a single molecule.[5] This process is fundamental to creating complex cyclic compounds.[5][6] In this protocol, we will utilize a base-mediated intramolecular Michael addition/aldol-type reaction. The base will deprotonate the alpha-carbon of the ketone, which will then attack the electron-deficient difluorophenyl ring in a nucleophilic aromatic substitution, facilitated by the electron-withdrawing fluorine atoms, to forge the second ring and complete the bicyclic core.

Reaction Scheme: Intramolecular Cyclization

G cluster_products r1 Difluorophenyl Cyclohexenone Intermediate reactants r2 Strong Base (e.g., NaH) DMF products p1 Difluorophenyl Bicyclohexanone reactants->products Heat (e.g., 80 °C)

Caption: Base-mediated intramolecular cyclization to form the bicyclic core.

Protocol 2: Synthesis of a Difluorophenyl Bicyclohexanone

Materials and Equipment

  • Reagents: 4-(2,5-Difluorophenyl)cyclohex-3-en-1-one (1.0 equiv), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv), Dimethylformamide (DMF, anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Oven-dried round-bottom flask with stir bar, Septum, Nitrogen or Argon line with balloon, Ice bath, Standard laboratory glassware, Rotary evaporator.

ReagentMolar Eq.Example Amount (for 0.5 mmol scale)Purpose
4-(2,5-Difluorophenyl)cyclohex-3-en-1-one1.0104 mgThe precursor for cyclization.
Sodium Hydride (NaH, 60%)1.224 mgStrong, non-nucleophilic base to generate the required enolate.
Dimethylformamide (DMF)-5.0 mLAnhydrous, polar aprotic solvent to facilitate the ionic reaction.[7]

Step-by-Step Procedure

  • Flask Preparation: Add the 4-(2,5-difluorophenyl)cyclohex-3-en-1-one (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and place it under a positive pressure of nitrogen or argon.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe to dissolve the starting material.

  • Base Addition: Cool the solution in an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 80 °C. Stir at this temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification The crude product can be purified by flash column chromatography on silica gel to yield the final difluorophenyl bicyclohexanone compound.

Part 3: Product Characterization

Confirming the structure and purity of the final compound is a critical final step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ¹H NMR: Will confirm the presence of protons on the bicyclic scaffold and the difluorophenyl ring, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Will show the number of unique carbon atoms, including the ketone carbonyl (~200-210 ppm) and carbons attached to fluorine (showing C-F coupling).

  • ¹⁹F NMR: Is essential for confirming the presence and environment of the fluorine atoms on the aromatic ring.[8]

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the bicyclic structure.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition and exact mass of the synthesized compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling: A Deep Dive into the Role of 2,4-Difluorophenylboronic Acid.
  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Journal of the American Chemical Society. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates.
  • Metarfer. (2024). Intramolecular cyclization: Significance and symbolism.
  • MDPI. (2023). Intramolecular Cyclization | Encyclopedia MDPI.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures.
  • Semantic Scholar. (2020). Recent developments in the use of fluorine NMR in synthesis and characterisation.
  • PubMed. (2015). Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens Using High Performance Liquid Chromatography With Diode Array Detector, Mass Spectrometry and Multidimentional Nuclear Magnetic Resonance Spectroscopy.

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trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. As a Senior Application Scientist, the following protocols and notes are synthesized from available safety data and established best practices in chemical research, designed to provide not just procedural steps but the rationale behind them. The core philosophy of this guide is to empower researchers to build a self-validating system of safety for every experiment.

Section 1: Compound Identification and Physicochemical Properties

Before handling any chemical, a thorough understanding of its basic properties is essential. trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a complex organic molecule, often used as a building block in materials science, particularly in the development of liquid crystals, and in medicinal chemistry. Its identity and key physical characteristics are summarized below.

PropertyValueSource(s)
Chemical Name trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one[1]
Synonym(s) 4-[4-trans-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone[1]
CAS Number 147622-85-3[1]
Molecular Formula C₁₈H₂₂F₂O[1]
Molecular Weight 292.37 g/mol [1]
Physical Form White to almost white powder or solid crystal[1]
Melting Point 75.0 - 79.0 °C[1]
Storage Store at room temperature in a dry, well-ventilated area[1]

Section 2: Hazard Identification and GHS Classification

A critical step in any laboratory risk assessment is understanding a compound's specific hazards.[2] During the review of available safety data for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a notable discrepancy was found between suppliers. This highlights a crucial principle of chemical safety: always consult the Safety Data Sheet (SDS) provided by the specific vendor from whom the chemical was procured.

For the purpose of establishing a robust and conservative safety protocol, this guide will operate based on the more stringent hazard classification.

Table 2.1: Comparison of GHS Classifications

SupplierSignal WordPictogramHazard Statements (H-Statements)
Sigma-Aldrich [1]Warning GHS07 (Exclamation Mark)H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
TCI Chemicals N/AN/ANot a hazardous substance or mixture according to GHS.

Expert Insight: The presence of a difluorophenyl group and a ketone moiety suggests a potential for biological activity and reactivity.[3][4] The H-statements provided by Sigma-Aldrich are plausible for a molecule of this class. The principle of precaution dictates that in the absence of definitive, universally agreed-upon data, researchers should adopt the more cautious safety protocols. Therefore, all subsequent recommendations in this guide are based on the potential for this compound to be harmful if swallowed, an irritant to skin, eyes, and the respiratory system.

Section 3: Comprehensive Risk Assessment Protocol

A risk assessment is not a one-time checklist but a dynamic thought process that must be performed before any new experiment or significant change in procedure.[5][6] It involves identifying hazards, evaluating the risks of exposure, and implementing control measures to minimize those risks.[7]

Step-by-Step Risk Assessment Workflow
  • Identify Hazards : Review the vendor-specific SDS. Based on the conservative assessment, the hazards are ingestion, skin/eye contact, and inhalation.[1] Consider the hazards of all other reagents and solvents in the planned experiment.

  • Evaluate Exposure Potential : Consider the specifics of your procedure.[8]

    • Quantity : Are you working with milligrams or grams?

    • Process : Will you be weighing a powder (risk of aerosolization)? Heating the substance (risk of vapors)?

    • Duration : How long will the handling process take?

  • Assess Risks : Combine the hazard and exposure potential to determine the level of risk. For example, weighing a large quantity of the powder on an open bench presents a high risk of inhalation, while handling a dilute solution in a closed system presents a lower risk.

  • Implement Controls : Based on the risk level, select appropriate controls using the "Hierarchy of Controls" (see diagram below). This always starts with elimination or substitution, followed by engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).[6]

  • Prepare for Emergencies : Know the location of safety showers, eyewash stations, and spill kits. Review the first-aid measures outlined in the SDS.[2]

  • Document : Record your risk assessment. This is a critical part of a laboratory's Chemical Hygiene Plan and is mandated by OSHA.[2]

Diagram 3.1: Laboratory Risk Assessment Workflow

A Step 1: Identify Hazards - Review SDS for all reagents - Consider reaction byproducts B Step 2: Evaluate Exposure Potential - Quantity & Physical Form - Process (e.g., heating, weighing) - Duration & Frequency A->B C Step 3: Assess Risk Level - Combine Hazard & Exposure - Use Risk Matrix (Low, Medium, High) B->C D Step 4: Implement Controls (Hierarchy) - Engineering (Fume Hood) - Administrative (SOPs, Training) - PPE (Gloves, Goggles) C->D E Step 5: Plan for Emergencies - Locate safety equipment - Review first aid & spill procedures D->E F Step 6: Document Assessment - Record findings in lab notebook - Update Chemical Hygiene Plan E->F

Caption: A six-step workflow for conducting a chemical risk assessment.

Section 4: Safe Handling and Engineering Controls

Based on the hazard assessment (H335: May cause respiratory irritation), all manipulations of solid trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one that could generate dust, and any procedures involving its solutions (e.g., heating, rotary evaporation), must be performed within a certified chemical fume hood.

  • Primary Engineering Control : A chemical fume hood is the primary barrier to prevent inhalation of dust or vapors.[9] Ensure the sash is positioned as low as possible.

  • Ventilation : General laboratory ventilation should be maintained to ensure any fugitive emissions are diluted and removed.

  • Designated Area : If possible, designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Section 5: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against chemical exposure.[10][11] Its selection must be directly informed by the hazards identified. The OSHA PPE Standard (29 CFR 1910 Subpart I) mandates that employers assess workplace hazards and provide appropriate PPE.[12][13]

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement due to the serious eye irritation hazard (H319).[1][14] If there is a significant splash risk (e.g., pouring large volumes), a face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[10][14]

  • Hand Protection : Given the skin irritation hazard (H315), chemically resistant gloves are required.[1][12] Nitrile gloves are a common choice for general chemical handling. However, it is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used in the procedure. For handling highly concentrated solutions or for extended procedures, consider double-gloving.[14]

Diagram 5.1: PPE Selection Decision Tree

Start Start: Handling Compound? MinPPE Minimum PPE: - Lab Coat - Closed-toe Shoes - Long Pants Start->MinPPE Eye Hazard: Eye Irritation (H319)? MinPPE->Eye Goggles Wear Chemical Splash Goggles Eye->Goggles Yes Skin Hazard: Skin Irritation (H315)? Eye->Skin No Splash Significant Splash Risk? Goggles->Splash FaceShield Add Face Shield Splash->FaceShield Yes Splash->Skin No FaceShield->Skin Gloves Wear Chemically-Resistant Gloves (Nitrile) Skin->Gloves Yes Inhale Hazard: Inhalation (H335)? Dust/Aerosol/Vapor Risk? Skin->Inhale No Gloves->Inhale Hood Work in a Fume Hood Inhale->Hood Yes End Proceed with Caution Inhale->End No Hood->End

Caption: Decision tree for selecting appropriate PPE based on identified hazards.

Section 6: Standard Operating Procedures (SOPs)

These protocols provide a baseline for common laboratory manipulations. They should be adapted to the specific needs of your experiment and incorporated into your laboratory's internal documentation.

Protocol 6.1: Weighing and Transferring the Solid Compound
  • Preparation : Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is on and functioning correctly.

  • Staging : Place an analytical balance inside the fume hood if possible. If not, place a weigh boat and necessary tools (spatulas) inside the hood.

  • Weighing : Carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to minimize the creation of airborne dust.

  • Cleaning : Close the stock bottle immediately after use. Clean the spatula thoroughly.

  • Transfer : Gently add the weighed solid to your reaction vessel, which should also be inside the fume hood.

  • Disposal : Dispose of the used weigh boat in the designated solid chemical waste container.

Protocol 6.2: Dissolving the Compound
  • Preparation : All steps must be performed in a chemical fume hood.

  • Solvent Addition : Add the desired solvent to the reaction vessel containing the pre-weighed solid.

  • Dissolution : Use magnetic stirring or gentle swirling to aid dissolution. If heating is required, use a temperature-controlled heating mantle and a condenser to prevent solvent evaporation and potential vapor release.

  • Observation : The compound is reported to be soluble in organic solvents like ethanol, acetone, and chloroform.[15] It is insoluble in water.

Section 7: Emergency Procedures

Preparation is key to responding effectively in an emergency.[8]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills : Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Prevent the spill from entering drains.

Diagram 7.1: Chemical Spill Response Workflow

Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill Is it large or small? Is anyone injured? Alert->Assess LargeSpill Large/Unmanageable Spill: Evacuate Area Call Emergency Services Assess->LargeSpill Large SmallSpill Small/Manageable Spill: Don appropriate PPE Assess->SmallSpill Small Contain Contain the spill with an inert absorbent material SmallSpill->Contain Cleanup Carefully collect absorbed material into a sealed waste container Contain->Cleanup Decontaminate Decontaminate the area and all equipment used Cleanup->Decontaminate Report Report the incident to the Lab Supervisor/EHS Decontaminate->Report

Caption: A workflow for responding to a laboratory chemical spill.

Section 8: Storage and Waste Disposal

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.[1]

  • Waste Disposal : All waste containing this compound (both solid and solutions) must be collected in a clearly labeled, sealed, and compatible hazardous waste container. Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Retrieved from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025). Lab Manager Magazine. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Center for Biotechnology Information, NIH. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Toolkit. (n.d.). OneLab REACH, CDC. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Risk Assessment. (n.d.). Environmental Health and Safety, Oregon State University. Retrieved from [Link]

  • LABORATORY RISK ASSESSMENT TOOL (Lab R.A.T.) GUIDELINES. (n.d.). UW Environmental Health & Safety. Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

  • trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f). (n.d.). Chemdad. Retrieved from [Link]

  • trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. (2024). ChemBK. Retrieved from [Link]

  • (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Direct α-Fluorination of Ketones Using NF Reagents. (2025). ResearchGate. Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). National Center for Biotechnology Information, NIH. Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace by Typeset. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the key reaction, providing not just protocols, but the scientific rationale to empower your experimental design.

Synthesis Overview & Strategy

The target molecule, a trans-substituted bicyclohexanone, is most efficiently constructed via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction offers high functional group tolerance and generally good yields, making it a staple in pharmaceutical synthesis.[3]

The primary strategy involves coupling an organoboron reagent with an organic halide. For this specific target, two logical pathways exist:

  • Pathway A: Coupling of (3,4-difluorophenyl)boronic acid with a trans-4'-halo-[1,1'-bi(cyclohexan)]-4-one .

  • Pathway B: Coupling of trans-4-(3,4-difluorophenyl)cyclohexylboronic acid with a 4-halocyclohexanone derivative.

Pathway A is often preferred due to the commercial availability and stability of arylboronic acids. The core of this guide will focus on optimizing this pathway.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Downstream Processing A trans-4'-Bromo-[1,1'-bi(cyclohexan)]-4-one C Suzuki-Miyura Coupling (Pd Catalyst, Ligand, Base) A->C B (3,4-Difluorophenyl)boronic Acid B->C D Aqueous Work-up C->D E Purification (Crystallization / Chromatography) D->E F Final Product: trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one E->F

Caption: High-level workflow for the proposed synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled and is not proceeding to completion. What are the most common causes?

A: Reaction stalling is typically due to catalyst deactivation. The primary culprits are:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can rapidly oxidize to inactive Pd(II) species or form palladium black.[4] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Poor Quality Reagents: Impurities in solvents (e.g., peroxides in THF) or starting materials can poison the catalyst. Use anhydrous, peroxide-free solvents. Boronic acids can degrade over time; using a freshly opened bottle or a more stable derivative like a pinacol ester or trifluoroborate salt can improve results.[4][5]

  • Insufficient Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[6][7] If the base is weak, old, or has absorbed atmospheric moisture and CO2, it may be ineffective.

Q2: I am observing a significant amount of a biaryl byproduct (3,3',4,4'-tetrafluorobiphenyl). How can I prevent this?

A: This is a classic side reaction known as boronic acid homo-coupling. It is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.[8]

  • Rigorous Degassing: This is the most critical preventative measure. Oxygen can participate in a catalytic cycle that favors the coupling of two boronic acid molecules.[8]

  • Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low instantaneous concentration, disfavoring the homo-coupling pathway.

  • Choice of Catalyst: Some palladium pre-catalysts or ligand systems are more prone to promoting this side reaction. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands may be necessary.

Q3: What is the best method to purify the final product?

A: The target molecule is a solid at room temperature.[9][10]

  • Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. Start with solvents like heptane, ethanol, or isopropanol, or mixtures thereof. Crystallization is effective at removing both polar and non-polar impurities.

  • Column Chromatography: For smaller scales or to remove impurities with similar polarity, silica gel chromatography is effective. A common eluent system would be a gradient of ethyl acetate in hexanes or heptane.

Q4: Why is the choice of ligand so important for this specific synthesis?

A: The ligand is arguably the most critical component for tuning reactivity in a Suzuki coupling.[6] It stabilizes the palladium center, influences its electronic properties, and controls steric access. For coupling an sp² (aryl) center with an sp³ (cyclohexyl) center, which can be challenging, a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often required.[11] These ligands promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps while preventing side reactions like beta-hydride elimination.[2][11]

In-Depth Troubleshooting Guide

Problem: Consistently Low Yield (<50%)

Low yield is a multifaceted problem. Use the following logical workflow to diagnose the issue.

G start Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Active Base? start->check_reagents check_reagents->start Reagents Faulty check_inert Step 2: Check Inert Atmosphere - Proper Degassing? - Positive N2/Ar Pressure? check_reagents->check_inert Reagents OK check_inert->start O2 Leak check_catalyst Step 3: Evaluate Catalyst System - Correct Pd/Ligand Ratio? - Ligand Appropriate for sp3 coupling? check_inert->check_catalyst Atmosphere OK check_catalyst->start Wrong Catalyst optimize_cond Step 4: Optimize Conditions - Screen Temperature? - Vary Base/Solvent? check_catalyst->optimize_cond System OK success Yield Improved optimize_cond->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Breakdown:

  • Cause 1: Inactive Catalyst System

    • Diagnosis: The reaction is sluggish or turns black immediately upon heating. This indicates rapid decomposition of the Pd(0) catalyst.

    • Explanation: The active Pd(0) species is generated in situ from a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂(dppf)).[12] This reduction must occur efficiently to initiate the catalytic cycle. If the ligand is oxidized or the solvent contains impurities, the reduction fails or the resulting Pd(0) is unstable.

    • Solution:

      • Use a Pre-formed Catalyst: Employ a modern, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are designed for reliable activation.

      • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1.1:1 to 2:1. Excess ligand can sometimes inhibit the reaction, while too little fails to protect the catalyst.

      • Ligand Selection: As mentioned, bulky, electron-donating phosphine ligands are crucial for coupling with sp³ carbons.[11] Standard ligands like PPh₃ are often insufficient.

  • Cause 2: Protodeboronation of Starting Material

    • Diagnosis: LC-MS or ¹H NMR analysis of the crude reaction mixture shows the presence of 1,2-difluorobenzene, indicating the boronic acid has been consumed without coupling.

    • Explanation: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, often accelerated by water and heat, especially under basic conditions.[5]

    • Solution:

      • Use a More Stable Boron Reagent: Switch from the boronic acid to a boronic acid pinacol ester (BPin) or a potassium aryltrifluoroborate salt (BF₃K). These are significantly more stable to protodeboronation and release the active species more slowly under the reaction conditions.[13]

      • Choice of Base: Use a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of aqueous sodium carbonate or phosphate, which can introduce water and promote the side reaction.[7]

  • Cause 3: Sub-Optimal Reaction Parameters

    • Diagnosis: The reaction proceeds cleanly but stalls at partial conversion. All reagents appear to be of high quality.

    • Explanation: The kinetics of the Suzuki reaction are highly dependent on temperature, solvent, and base. The choice of these parameters affects solubility, base strength, and the rate of each step in the catalytic cycle.[14]

    • Solution (Systematic Optimization): A Design of Experiments (DoE) approach is ideal, but a simpler one-variable-at-a-time (OVAT) screening can be effective.

ParameterOptions to ScreenRationale & Expected Outcome
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base modulates the formation of the active boronate species. K₃PO₄ and Cs₂CO₃ are stronger and can accelerate transmetalation, often improving yield.[6][13]
Solvent Toluene, Dioxane, 2-MeTHF, DMF/H₂OSolvent choice impacts reagent solubility and reaction temperature. Aprotic polar solvents like Dioxane or 2-MeTHF often perform well. Biphasic systems can aid in product/catalyst separation.[13]
Temperature 80 °C, 90 °C, 100 °CHigher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. An optimal temperature balances rate and stability.
Catalyst Loading 0.5 mol%, 1 mol%, 2 mol%While lower is better for cost, increasing catalyst loading can sometimes overcome minor inhibition or push a sluggish reaction to completion.

Optimized Experimental Protocol (Hypothetical)

This protocol is a robust starting point based on best practices for Suzuki-Miyaura couplings involving sp³ centers.

Reagents & Materials:

  • trans-4'-Bromo-[1,1'-bi(cyclohexan)]-4-one (1.0 equiv)

  • (3,4-Difluorophenyl)boronic acid (1.3 equiv)

  • SPhos (2.2 mol%)

  • Palladium(II) Acetate (Pd(OAc)₂) (1.0 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous (<50 ppm H₂O)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar and condenser

Procedure:

  • Vessel Preparation: To the reaction vessel, add the trans-4'-Bromo-[1,1'-bi(cyclohexan)]-4-one (1.0 equiv), (3,4-Difluorophenyl)boronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting: Seal the vessel, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Catalyst Pre-mixing: In a separate, dry vial under inert gas, add the Pd(OAc)₂ (1.0 mol%) and SPhos (2.2 mol%). Add a small amount of anhydrous 1,4-Dioxane and swirl for 2-3 minutes. This pre-formation of the active catalyst complex can improve consistency.

  • Solvent Addition: Add anhydrous 1,4-Dioxane to the main reaction vessel via cannula or syringe to achieve a substrate concentration of approximately 0.2 M.

  • Degassing: Bubble inert gas through the stirred solvent mixture for 15-20 minutes to ensure thorough degassing.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via cannula.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of the bromo-starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/heptane) or by silica gel chromatography (e.g., 5-20% ethyl acetate in heptane gradient).

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kundu, K., & Pattanayak, S. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Catalexis. Catalyst Screening Platform for Catalyst Optimization. YouTube. [Link]

  • Cimino, P., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Google Patents.
  • PrepChem. Synthesis of 4-(p-fluorophenyl)-3-cyclohexen-1-one. [Link]

  • Google Patents. Synthesis method of 4-substituted cyclohexanone. CN112778108A.
  • ChemOrgChem. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Epling, G. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Li, S., et al. (2024). A Synthesis of α-Alkyl Cycloenones by Pd-Catalyzed Suzuki-Miyaura Coupling with Cyclic Morita-Baylis-Hillman Adducts. ResearchGate. [Link]

  • ChemBK. trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. [Link]

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Technical Support Center: Purification of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (CAS RN: 147622-85-3). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this liquid crystal intermediate and pharmaceutical building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to the Molecule and its Challenges

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a solid, typically a white to off-white crystalline powder, with a melting point in the range of 75-79°C.[1][2] It is soluble in common organic solvents but insoluble in water.[1] The primary purification challenges stem from its synthesis, which commonly involves the reaction of a dicyclohexanone precursor with 3,4-difluorobenzaldehyde. The key difficulties arise from:

  • Geometric Isomerism: The formation of the undesired cis-isomer alongside the target trans-isomer. These isomers often have very similar physical properties, making separation difficult.[3]

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials and other structurally related impurities.

  • Crystallization Difficulties: As a relatively non-polar and rigid molecule, inducing selective crystallization of the trans-isomer requires careful solvent selection.

This guide will address these challenges systematically.

Troubleshooting Guide: From Crude Product to High Purity

This section is structured to address specific problems you may encounter during the purification process.

Scenario 1: Low Purity (<90%) After Initial Aqueous Work-up

Question: I've completed the synthesis and performed a standard aqueous work-up, but my crude product's GC/HPLC analysis shows multiple impurity peaks. What are my next steps?

Answer:

Low purity after the initial work-up is common and usually indicates the presence of unreacted starting materials, catalysts, and reaction byproducts. A multi-step approach is recommended.

Potential Causes & Solutions:

  • Residual Aldehyde: Unreacted 3,4-difluorobenzaldehyde is a common impurity.

    • Troubleshooting Protocol: A bisulfite wash can be highly effective. This method relies on the reversible reaction of bisulfite with aldehydes to form a water-soluble adduct.[4]

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes.

      • Separate the aqueous layer.

      • Wash the organic layer with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Acidic or Basic Impurities: Depending on the reaction conditions, residual acidic or basic compounds may be present.

    • Troubleshooting Protocol: Perform a series of acid-base extractions.

      • Dissolve the crude product in an appropriate solvent.

      • Wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.

      • Follow with a wash using a dilute base solution (e.g., 5% sodium bicarbonate) to remove acidic impurities.

      • Wash with brine to minimize the amount of dissolved water in the organic layer.

      • Dry and concentrate the organic phase.

Workflow for Initial Crude Product Cleanup

crude Crude Product in Organic Solvent bisulfite Wash with Saturated NaHSO3 crude->bisulfite Removes Aldehyde acid_wash Wash with Dilute Acid (e.g., 1M HCl) bisulfite->acid_wash base_wash Wash with Dilute Base (e.g., 5% NaHCO3) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry (Na2SO4 / MgSO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze Purity (GC/HPLC) concentrate->analysis start Crude Product wash Aqueous Work-up & Washes start->wash analyze1 Analyze Purity (GC/HPLC) wash->analyze1 recrystallize Recrystallization (Solvent Screening) analyze1->recrystallize Impurities Present final_product High-Purity Product analyze1->final_product Purity >98% analyze2 Analyze Purity recrystallize->analyze2 chromatography Column Chromatography (Flash or Prep-HPLC) analyze2->chromatography Isomer Still Present analyze2->final_product Purity >98% analyze3 Analyze Purity chromatography->analyze3 analyze3->recrystallize Further Purification Needed analyze3->final_product Purity >98%

Sources

Technical Support Center: Synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one , a key intermediate in pharmaceutical and materials science research. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, addresses common side reactions, and offers optimized protocols to help you navigate the complexities of this synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful but nuanced method for forming the crucial aryl-alicyclic C-C bond.[1]

Section 1: Troubleshooting Common Side Reactions & Impurities

This section addresses the most frequently encountered challenges during the synthesis, providing explanations for their chemical origins and actionable solutions.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

A1: Low yield in this Suzuki-Miyaura coupling is a common issue often stemming from a combination of factors related to catalyst efficiency and competing reaction pathways.

  • Inefficient Catalysis: The coupling of a secondary alkylboronic acid (the cyclohexyl component) with an aryl halide is known to be challenging due to steric hindrance.[2]

    • Causality: The bulky nature of the reactants can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. If these steps are slow, the catalyst can decompose or participate in side reactions before the desired product is formed.

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos). These ligands stabilize the palladium center, accelerate the rate-limiting reductive elimination step, and are sterically demanding enough to prevent catalyst deactivation.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid reagent by a proton source (like water in the solvent or base), which converts it back to an unreactive cyclohexane.[3]

    • Causality: This side reaction consumes your starting material, directly reducing the potential yield. It is often exacerbated by prolonged reaction times or suboptimal base/solvent combinations.

    • Solution: Use anhydrous solvents and ensure your base is not excessively hydrolytic. Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce the rate of protodeboronation.[4]

  • β-Hydride Elimination: This is a major competing pathway with secondary alkyl groups.[3]

    • Causality: After oxidative addition and transmetalation, the palladium-alkyl intermediate can eliminate a β-hydrogen, forming a cyclohexene byproduct and a palladium-hydride species, which ultimately leads to reduction of the aryl halide. This pathway directly competes with the product-forming reductive elimination step.

    • Solution: The choice of ligand is critical. Ligands with large "bite angles" can make the geometry required for β-hydride elimination less favorable.[3] Additionally, running the reaction at the lowest effective temperature can help suppress this side reaction.

Q2: I'm observing significant homocoupling byproducts, particularly 3,3',4,4'-tetrafluorobiphenyl. How can I suppress this?

A2: Homocoupling is a classic side reaction in Suzuki couplings, leading to dimers of your starting materials (e.g., Ar-Ar or Alkyl-Alkyl).[5] The formation of 3,3',4,4'-tetrafluorobiphenyl from your 3,4-difluorophenyl halide is a clear indicator of this issue.

  • Causality: Homocoupling can arise from several mechanisms. It can be promoted by oxygen in the reaction atmosphere, which can facilitate a separate catalytic cycle involving the palladium catalyst. It can also occur if the transmetalation step is slow, allowing for side reactions of the organopalladium halide intermediate.

  • Solutions:

    • Thorough Degassing: Before adding the catalyst, rigorously degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). This minimizes the presence of oxygen.

    • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. This can help ensure the organopalladium halide intermediate reacts preferentially in the desired cross-coupling pathway.

    • Control Temperature: High temperatures can sometimes favor homocoupling. Experiment with lowering the reaction temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.[6]

Q3: My final product is contaminated with the cis-isomer. What controls the stereoselectivity, and how can I favor the trans product?

A3: Achieving high diastereoselectivity is crucial for this synthesis. The trans,trans arrangement of the bicyclohexyl system is generally the thermodynamically more stable configuration due to steric considerations, but kinetic factors during the reaction can lead to the formation of the cis-isomer.

  • Causality: While the Suzuki reaction itself generally proceeds with retention of stereochemistry at the sp3 carbon, the stereochemical purity of your final product is highly dependent on the purity of your starting cyclohexylboronic acid derivative. If your starting material is a mix of cis and trans isomers, your product will be as well.

  • Solutions:

    • Use Stereochemically Pure Starting Materials: The most effective strategy is to begin with a pure trans-4-substituted cyclohexylboronic acid (or its ester).

    • Thermodynamic Equilibration: In some cases, it may be possible to equilibrate a mixture of isomers to favor the more stable trans product. This could involve treating the product mixture with a base under conditions that allow for epimerization of the stereocenter alpha to the ketone. However, this can be a complex and reaction-specific process.

    • Purification: Since diastereomers have different physical properties, they can be separated.[7] The most common methods are:

      • Recrystallization: This is often the most effective and scalable method for isolating a pure, crystalline diastereomer.[8][9] (See Protocol 2).

      • Flash Chromatography: Normal or reversed-phase flash chromatography can effectively separate cis and trans isomers.[7]

Section 2: Reaction Optimization & Workflow
Q4: How do I choose the optimal Palladium catalyst and ligand for this sterically demanding aryl-alkyl coupling?

A4: Your choice of catalyst and ligand is arguably the most critical parameter for success. For sterically hindered couplings like this one, a simple catalyst like Pd(PPh₃)₄ is often inefficient. You need a more sophisticated system.

  • Rationale: The goal is to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging aryl-alkyl couplings, the reductive elimination step is often rate-limiting.

  • Recommended Systems:

    • Palladium Pre-catalyst: Use air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or preformed palladium-ligand complexes (e.g., SPhos-Pd-G3). These are convenient and provide reproducible results.

    • Ligands: Focus on bulky, electron-rich biaryl phosphine ligands. These ligands form monoligated palladium species in solution, which are highly active.

      • AntPhos: Specifically noted for its effectiveness in coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, overcoming significant steric hindrance.[2]

      • Buchwald Ligands (SPhos, XPhos, RuPhos): A widely used class of ligands known for high reactivity and broad substrate scope.

    • Catalyst Loading: Start with a catalyst loading of 1-2 mol%. If the reaction is sluggish, this can be increased, but higher loadings can sometimes lead to more side products.

ParameterRecommendationRationale
Pd Source Pd(OAc)₂ or a preformed catalyst (e.g., SPhos-Pd-G3)Provides a reliable source of active Pd(0) catalyst in situ.
Ligand AntPhos, SPhos, or XPhosBulky, electron-rich ligands accelerate reductive elimination and prevent side reactions.[2]
Base K₃PO₄ or K₂CO₃Moderately strong, non-nucleophilic bases are effective and minimize side reactions.[10]
Solvent Toluene, 1,4-Dioxane, or a Toluene/Water mixtureAprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction.[10][11]
Temperature 80-110 °CProvides sufficient energy to overcome activation barriers without promoting excessive side product formation.
Q5: What is the best workflow for troubleshooting a failed or low-yielding reaction?

A5: A systematic approach is key. The following workflow helps isolate and solve the problem efficiently.

G Start Reaction Failed/Low Yield TLC_Analysis Analyze Crude Mixture by TLC/LCMS (Starting Material? Byproducts?) Start->TLC_Analysis Check_Inert Verify Inert Atmosphere (Degassed Solvents?) Optimize_Ligand Screen Different Ligands (e.g., SPhos, AntPhos) Check_Inert->Optimize_Ligand Check_Reagents Assess Reagent Quality (Boronic Acid Purity? Anhydrous Solvent?) Check_Reagents->Optimize_Ligand Check_Params Review Reaction Parameters (Catalyst/Ligand Choice? Base? Temp?) Check_Params->Optimize_Ligand Start with Ligand TLC_Analysis->Check_Inert Mainly starting material remains TLC_Analysis->Check_Reagents Complex mixture/ Degradation TLC_Analysis->Check_Params Some product, but low conversion/byproducts Optimize_Base Screen Different Bases (e.g., K3PO4, CsF) Optimize_Ligand->Optimize_Base Improvement seen Optimize_Solvent Screen Different Solvents (e.g., Toluene, Dioxane) Optimize_Base->Optimize_Solvent Further improvement Success Successful Reaction Optimize_Solvent->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura reaction optimization.

Section 3: Mechanistic Deep Dive

Understanding the mechanism is key to rational troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center.

Suzuki_Cycle cluster_steps pd0 Pd(0)L2 (Active Catalyst) pdi_complex trans-L2Pd(II)(Ar)(X) pd0->pdi_complex + Ar-X ox_add Oxidative Addition transmetal Transmetalation pdi_alkyl_complex trans-L2Pd(II)(Ar)(Alkyl) pdi_complex->pdi_alkyl_complex + Alkyl-B(OR)2 (Base required) homo_coupling Homocoupling (Ar-Ar) pdi_complex->homo_coupling Side Reaction reduct_elim Reductive Elimination product Ar-Alkyl (Product) pdi_alkyl_complex->product beta_hydride β-Hydride Elimination pdi_alkyl_complex->beta_hydride Competing Pathway product->pd0 Regenerates Catalyst

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The alkyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base.[4]

  • Reductive Elimination: The aryl and alkyl groups couple, forming the C-C bond and regenerating the Pd(0) catalyst. This is often the rate-limiting step for sterically hindered substrates.[2]

Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis

Disclaimer: This is a representative protocol. Optimal conditions may vary. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add trans-4-([1,1'-bicyclohexan]-4-yl)boronic acid pinacol ester (1.2 equiv), 3,4-difluorobromobenzene (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add anhydrous toluene and water (e.g., in a 10:1 ratio by volume).

  • Degassing: Sparge the mixture with argon for 30 minutes while stirring.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization (see Protocol 2) to yield the pure product.

Protocol 2: Purification via Recrystallization for Diastereomeric Enrichment
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., isopropanol, ethyl acetate, or heptane). The ideal solvent is one where the desired trans-isomer is significantly less soluble than the cis-isomer and other impurities at room temperature.

  • Crystallization: Slowly cool the solution to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain the purified trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one . Check purity by NMR or HPLC.

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (2023). Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. Cambridge Open Engage. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Efficient sterically demanding aryl-alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-(3,4-difluorophenyl)ethane.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Technical Support Center: Stability of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the chemical nature of this molecule and adhering to systematic investigational protocols, you can ensure the integrity and reliability of your experimental data.

Introduction to the Molecule and its Potential Instabilities

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a complex organic molecule featuring a ketone functional group, a difluorinated phenyl ring, and a bicyclohexyl core. Each ofthese structural motifs contributes to its overall chemical properties and potential susceptibility to degradation under various experimental and storage conditions. Based on first principles of organic chemistry, the primary potential degradation pathways include photolysis and oxidation, with hydrolysis being less probable but still a factor to consider under non-neutral pH conditions.

This guide provides a structured, question-and-answer-based approach to troubleshooting common stability issues, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of degradation for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Photodegradation: The ketone functional group is a chromophore that can absorb UV light, leading to photochemical reactions known as Norrish Type I and Type II reactions. These reactions can result in the cleavage of the bonds adjacent to the carbonyl group or hydrogen abstraction, leading to a variety of degradation products.

  • Oxidation: While ketones are generally resistant to mild oxidation, strong oxidizing agents or prolonged exposure to atmospheric oxygen, potentially catalyzed by light or metal ions, can lead to oxidative cleavage of the bicyclohexyl rings or other oxidative side reactions.[4][5][6] The difluorophenyl group is generally stable to oxidation.[7]

Q2: Is hydrolysis a significant concern for this molecule?

A2: The core structure of the molecule, consisting of a ketone and saturated hydrocarbon rings, is generally stable against hydrolysis. However, the stability can be influenced by the pH of the solution. Under strongly acidic or basic conditions, enol or enolate formation can be catalyzed, which might make the molecule more susceptible to other degradation pathways. Direct hydrolytic cleavage of the carbon-carbon bonds is unlikely under typical experimental conditions.[5][8]

Q3: How should I store solutions of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one to minimize degradation?

A3: To minimize degradation, solutions should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) will slow down the rate of most chemical reactions.

  • Inerted with an inert gas: For long-term storage, purging the solution and the vial headspace with an inert gas like nitrogen or argon can displace oxygen and minimize oxidative degradation.

  • Prepared in a suitable solvent: Use high-purity, degassed solvents. The choice of solvent can also impact stability; for example, some ethers can form peroxides over time, which could initiate oxidation.

ParameterRecommended ConditionRationale
Light Exposure Minimize; use amber glassware or foil wrapping.Prevents photolytic degradation of the ketone.
Temperature 2-8°C (short-term), ≤ -20°C (long-term)Reduces the rate of all potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation.
pH Neutral (if possible)Avoids potential acid or base-catalyzed reactions.

Q4: I'm observing a new peak in my HPLC chromatogram after leaving my solution on the bench. What could it be?

A4: A new peak appearing after exposure to ambient conditions is likely a degradant. Given the structure of the molecule, the most probable cause is photodegradation from laboratory lighting. To confirm this, you can perform a simple experiment: prepare a fresh solution and divide it into two aliquots. Expose one to light and keep the other in the dark. If the new peak appears only in the light-exposed sample, it is a photolytic degradant. The next step would be to perform a more controlled photostability study as outlined in the troubleshooting guide below.

Troubleshooting Guide: Investigating Stability Issues

This section provides systematic protocols to identify the root cause of instability and to develop a stability-indicating analytical method.

Problem 1: Loss of parent compound concentration over time in solution.

Caption: Workflow for diagnosing degradation of the compound.

Forced degradation studies are essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[1][2] A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3][4][6]

Objective: To intentionally degrade the compound under controlled stress conditions to an extent of 5-20% degradation.

General Procedure:

  • Prepare a stock solution of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Include a control sample (diluted with the reaction solvent without the stressor) kept at ambient temperature and protected from light.

  • Monitor the degradation over time by a suitable analytical technique, such as HPLC with UV detection.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CUnlikely, but could catalyze enolization.
Base Hydrolysis 0.1 M NaOH at 60°CUnlikely, but could catalyze enolization.
Oxidation 3% H₂O₂ at room temperatureOxidation of the bicyclohexyl rings.
Thermal 60°C in a calibrated ovenThermally induced degradation.
Photolytic Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[1]Norrish Type I and II reactions of the ketone.
Problem 2: My analytical method does not separate the parent compound from new peaks formed during stability studies.

Caption: Workflow for HPLC method optimization.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can assess peak purity, which is a strong indicator of whether a peak represents a single compound.

  • Screen Different Columns: Use columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Vary Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.

  • Employ a Gradient: A gradient elution is often necessary to separate compounds with a wide range of polarities, which is common in degradation samples.[6]

Analytical Troubleshooting

Q5: What analytical techniques are best for monitoring the stability of this compound and identifying its degradants?

A5: A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the workhorse technique for quantitative analysis of the parent compound and its degradation products.[2][3][4][6] A PDA detector will provide spectral information that can help in identifying and tracking peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products. By obtaining the mass-to-charge ratio (m/z) of the degradants, you can propose molecular formulas and fragmentation patterns to elucidate their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a major degradant, it may be necessary to isolate the compound and analyze it by NMR.

Q6: How can I confirm the identity of a suspected degradation product?

A6:

  • LC-MS Analysis: Determine the molecular weight of the degradant. Compare this to the molecular weight of the parent compound and hypothesize a chemical transformation (e.g., addition of oxygen, cleavage of a bond).

  • Tandem MS (MS/MS): Fragment the degradant ion in the mass spectrometer. The fragmentation pattern can provide clues about its structure.

  • Isolation and NMR: If the degradant is present in sufficient quantities, it can be isolated using preparative HPLC. Subsequent analysis by 1D and 2D NMR spectroscopy can provide a definitive structural assignment.

References

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2021). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Retrieved from [Link]

  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • ACS Publications. (2022). Stability of Carbocyclic Phosphinyl Radicals: Effect of Ring Size, Delocalization, and Sterics. Retrieved from [Link]

  • SciTechnol. (n.d.). Journal of Pharmaceutics & Drug Delivery Research. Retrieved from [Link]

  • R Discovery. (n.d.). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Retrieved from [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Retrieved from [Link]

Sources

Technical Support Center: Resolving Impurities in trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its purity. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in samples of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one?

A1: Based on a typical Suzuki-Miyaura cross-coupling synthesis route, the most prevalent impurities can be categorized as follows:

  • Diastereomeric Impurities: The cis-isomer of the title compound is the most common process-related impurity. Its formation is thermodynamically less favorable but often occurs, posing significant separation challenges due to similar polarities.

  • Homocoupling Byproducts: Symmetrical dimers of the boronic acid or the aryl halide starting materials can form.[1][2]

  • Unreacted Starting Materials: Residual amounts of 4-(3,4-difluorophenyl)cyclohexanone or the bicyclohexyl boronic acid precursor may be present.

  • Dehalogenated Byproducts: The aryl halide starting material can undergo hydrodehalogenation, leading to a biphenyl impurity without the desired fluorine atoms.[1]

  • Solvent and Reagent Adducts: Residual solvents or byproducts from the base used in the reaction (e.g., carbonates, phosphates) can also be present.[3]

Q2: Why is the cis-isomer so difficult to separate, and what is the best initial method to assess its presence?

A2: The cis- and trans-isomers are diastereomers with very similar physicochemical properties, such as polarity and boiling point, which makes them difficult to separate using standard chromatographic or distillation techniques.[4][5] The subtle difference in their three-dimensional shape is the key to their separation.

The best initial method to assess the presence of the cis-isomer is High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase.[6] While baseline separation may not be achieved with a standard method, the appearance of a closely eluting peak or a shoulder on the main trans-isomer peak is a strong indication of the cis-isomer's presence. Confirmation requires further method development or analysis by NMR.

Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate between the cis and trans isomers?

A3: Yes, ¹H and ¹³C NMR are powerful tools for this purpose. The key difference lies in the chemical shifts and coupling constants of the protons on the cyclohexane rings, particularly at the 1 and 1' positions. In the trans-isomer, the protons at the junction are typically both in axial positions in the most stable chair conformation, leading to a larger trans-diaxial coupling constant (J ≈ 10-13 Hz). The cis-isomer will exhibit different coupling constants due to its axial-equatorial relationship. Additionally, the overall symmetry of the molecule differs, which can result in distinct patterns in the ¹³C NMR spectrum.[7][8]

Troubleshooting Guide: A Systematic Approach to Impurity Resolution

This section provides a structured approach to identifying and resolving common purity issues. The general workflow is to first diagnose the problem using analytical techniques and then implement a targeted purification strategy.

Workflow for Impurity Identification and Resolution

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution A Initial Purity Analysis (e.g., RP-HPLC, GC) B Single, Symmetrical Peak? A->B C Purity >99.5%? (Meets Specification) B->C Yes E Multiple Peaks or Asymmetrical Peak Observed B->E No D Stop: Product is Pure C->D Yes Q Final Quality Control C->Q No F Identify Impurities (LC-MS, NMR, Forced Degradation) E->F G Characterize Impurities: - Isomer (cis)? - Starting Material? - Byproduct? F->G H Select Purification Strategy G->H I Impurity: cis-Isomer H->I J Impurity: Starting Materials or Polar Byproducts H->J K Impurity: Non-polar Byproducts (e.g., Homocoupling) H->K L Strategy: - Preparative HPLC/SFC - Recrystallization (solvent screening) I->L M Strategy: - Aqueous Wash / Extraction - Recrystallization J->M N Strategy: - Normal Phase Chromatography - Recrystallization (non-polar solvent) K->N O Verify Purity of Fractions (Analytical HPLC) L->O M->O N->O P Pool Pure Fractions & Evaporate O->P P->Q

Caption: General workflow for diagnosing and resolving impurities.

Problem 1: Poor Resolution of a Closely Eluting Peak in Reversed-Phase HPLC

Initial Observation: Your HPLC chromatogram shows a main peak for the trans-isomer with a significant shoulder or a second peak that is not baseline-resolved (Resolution < 1.5). This is the classic presentation of contamination with the cis-diastereomer.

Causality: The cis and trans isomers have nearly identical polarities. Standard C18 columns may not provide enough selectivity to separate them effectively. The separation mechanism on an achiral stationary phase relies on subtle differences in how the overall molecular shape interacts with the stationary phase.[9]

Troubleshooting Protocol: HPLC Method Optimization

The goal is to enhance the selectivity of the stationary phase for the different shapes of the diastereomers.

Step-by-Step Protocol:

  • Modify Mobile Phase Composition:

    • Rationale: Changing the organic modifier can alter the selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipolar aprotic solvent. These different interactions can influence the separation.[6]

    • Action: If you are using acetonitrile/water, switch to methanol/water. Test a ternary mixture, such as acetonitrile/methanol/water (e.g., 20:60:20), as this can sometimes provide a unique selectivity that separates the isomers.[6]

  • Reduce Column Temperature:

    • Rationale: Lowering the temperature often increases the resolution between diastereomers. It enhances the differential interactions between the analytes and the stationary phase.

    • Action: Decrease the column temperature in 5°C increments, for example, from 40°C down to 25°C. Monitor the resolution and backpressure.

  • Change Stationary Phase:

    • Rationale: Not all C18 columns are the same. A column with a different bonding chemistry or a phenyl-hexyl stationary phase may offer different pi-pi interaction opportunities with the difluorophenyl ring, potentially improving selectivity.

    • Action: Screen columns with different properties. A phenyl-hexyl or a biphenyl phase is a logical next step.

  • Consider Supercritical Fluid Chromatography (SFC):

    • Rationale: SFC often provides superior resolution for stereoisomers compared to HPLC.[10] The use of supercritical CO₂ as the main mobile phase component allows for different selectivity mechanisms.

    • Action: If available, screen the sample on an SFC system using a range of polar co-solvents (e.g., methanol, ethanol) and various chiral and achiral columns.

ParameterInitial ConditionOptimized ConditionRationale
Mobile Phase 85:15 ACN:H₂O20:60:20 ACN:MeOH:H₂OTernary mixture provides unique selectivity.[6]
Column Temp. 40°C25°CLower temperature increases analyte-stationary phase interaction.
Flow Rate 1.0 mL/min0.8 mL/minLower flow rate can improve efficiency and resolution.
Stationary Phase Standard C18Phenyl-HexylOffers alternative pi-pi interaction mechanisms.
Problem 2: Presence of Synthesis Starting Materials and Byproducts

Initial Observation: Your HPLC or GC-MS analysis shows peaks corresponding to the molecular weights of starting materials (e.g., 4-(3,4-difluorophenyl)cyclohexanone) or known Suzuki coupling byproducts like homocoupled dimers.[1][2]

Causality: These impurities result from incomplete reactions or side reactions during the synthesis. Homocoupling is a common side reaction in Suzuki couplings, especially if reaction conditions are not optimal.[11]

Troubleshooting Protocol: Purification by Recrystallization

Step-by-Step Protocol:

  • Solvent Screening:

    • Rationale: The goal is to find a solvent system where the desired trans-isomer has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.

    • Action: In small vials, test the solubility of your impure sample (~10-20 mg) in various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene, and mixtures thereof) at room temperature and upon heating.

  • Recrystallization Procedure:

    • Action: Dissolve the impure compound in a minimal amount of the chosen hot solvent.

    • Action: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Action: Once crystallization begins, cool the flask further in an ice bath or refrigerator to maximize the yield.

    • Action: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis:

    • Action: Analyze the recrystallized material and the mother liquor by HPLC. A successful recrystallization will show a significant increase in the purity of the crystals and a concentration of impurities in the mother liquor.

Impurity TypeLikely OriginRecommended Purification Method
cis-Isomer Isomerization during synthesisPreparative Chromatography (HPLC/SFC) or fractional crystallization.[12]
Homocoupled Dimers Suzuki side reaction[2]Column chromatography or recrystallization from a non-polar solvent system (e.g., Toluene/Heptane).
Starting Materials Incomplete reactionAqueous wash (if starting materials are water-soluble) followed by recrystallization.
Palladium Catalyst Catalyst carryoverFiltration through a bed of activated carbon or a palladium scavenger resin.
Problem 3: Appearance of New Impurities on Storage (Degradation)

Initial Observation: A previously pure batch of the compound shows new, often more polar, impurity peaks after storage.

Causality: The ketone functional group can be susceptible to degradation, especially under harsh conditions like exposure to light, high temperatures, or oxidative environments.[13] Forced degradation studies are used to predict these pathways.[14][15]

Troubleshooting Protocol: Forced Degradation Study

This protocol helps to understand the stability of the molecule and identify potential degradants.[16]

Step-by-Step Protocol:

  • Prepare Samples: Prepare solutions of the compound (~1 mg/mL) in separate vials under the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solid sample at 70°C.

    • Photolytic: Expose a solution to a photostability chamber (ICH Q1B guidelines).[16]

  • Incubate: Store the vials for a set period (e.g., 24-48 hours), taking time points for analysis.

  • Analyze: Neutralize the acidic and basic samples before injection. Analyze all samples by HPLC-UV and LC-MS to identify the degradation products.[17]

  • Interpretation:

    • Action: Compare the chromatograms from the stressed samples to your impure batch. If the retention times and mass spectra match, you have identified the degradation pathway.

    • Preventative Measures: Based on the results, implement appropriate storage conditions. For example, if the compound is light-sensitive, store it in an amber vial. If it is susceptible to oxidation, store it under an inert atmosphere (e.g., nitrogen or argon).

References

  • International Science Community Association. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(8), 12802-12834. doi:10.3390/molecules190812802
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
  • Process development and organic synthesis tutorials. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Techno-Sights. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. Retrieved from [Link]

  • SlideShare. (n.d.). Cyclic Stereochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on cyclohexane derivatives. Part VI: cis‐ and trans‐1,4‐Di‐t‐butylcyclohexane. Preparation and properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclo[2.2.1]heptane compounds studied. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5183. doi:10.3390/molecules25215183

Sources

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak resolution during chromatographic analysis. The information provided herein is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your analytical results.

Understanding the Challenge: The Analyte and Its Properties

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a non-polar compound, often appearing as a white to off-white solid with a melting point between 75-79°C.[1][2] Its structure consists of a difluorophenyl group attached to a bicyclohexanone moiety.[3] In reversed-phase HPLC (RP-HPLC), which is the standard technique for such non-polar compounds, it is separated based on hydrophobic interactions with a non-polar stationary phase.[4] Poor resolution in the analysis of this compound can often be attributed to its potential isomers or closely related impurities that may have very similar physicochemical properties, making their separation challenging.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My chromatogram shows broad, poorly resolved peaks for the main analyte. What are the most likely causes and how can I fix this?

A1: Broad peaks are a common indication of several potential issues within your HPLC system or methodology.[7] A systematic approach is necessary to identify and rectify the root cause.

Initial Diagnostic Steps:
  • Column Health Assessment: A deteriorated column is a frequent culprit for peak broadening.[8]

    • Action: First, try flushing the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column, especially if it has been in use for an extended period.[7] A guard column is highly recommended to protect the analytical column from strongly retained impurities.[9]

  • Mobile Phase and Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (less polar in RP-HPLC) than the mobile phase can cause peak distortion.[10]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If the analyte's solubility is an issue, use the weakest possible solvent that ensures complete dissolution.

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to peak broadening due to dispersion.[11]

    • Action: Minimize the length and internal diameter of all connecting tubing.[11][12]

Troubleshooting Workflow for Peak Broadening

Split_Peak_Diagnosis Start Split Peak Observed Check_Coelution Is it possible there are two closely eluting compounds? Start->Check_Coelution Check_Injector Inspect and clean the injector? Check_Coelution->Check_Injector No Optimize_Method Action: Modify mobile phase, temperature, or column to improve resolution. Check_Coelution->Optimize_Method Yes Check_Column_Frit Is the column inlet frit partially blocked? Check_Injector->Check_Column_Frit No Clean_Injector Action: Perform routine maintenance on the injector. Check_Injector->Clean_Injector Yes Reverse_Flush_Column Action: Reverse flush the column. If unsuccessful, replace column. Check_Column_Frit->Reverse_Flush_Column Yes Problem_Resolved Problem Resolved Optimize_Method->Problem_Resolved Clean_Injector->Problem_Resolved Reverse_Flush_Column->Problem_Resolved

Sources

Technical Support Center: Solubility Enhancement for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We provide a series of troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these issues in your experimental work.

Understanding the Challenge: Why is Solubility an Issue?

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a hydrophobic molecule with a rigid, bulky structure. One source indicates it is soluble in organic solvents like ethanol, acetone, dimethylformamide, and chloroform, but insoluble in water[1]. Its melting point is reported to be between 75.0 and 79.0 °C[1]. These characteristics contribute to its poor aqueous solubility, which can be a significant hurdle for in vitro and in vivo studies. This guide will walk you through systematic approaches to enhance its solubility.

Troubleshooting Guide: A Stepwise Approach to Increasing Solubility

We recommend a tiered approach to solubility enhancement, starting with simpler methods before moving to more complex techniques.

Tier 1: Fundamental Approaches

These methods involve basic formulation adjustments and are often the first line of investigation.

FAQ 1: Can I use co-solvents to dissolve the compound?

Answer: Yes, using co-solvents is a highly effective and common starting point. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds[2][3][4].

Causality: The bicyclohexane and difluorophenyl groups in your compound are highly non-polar. By adding a less polar co-solvent to water, you create a solvent mixture that is more favorable for the dissolution of your compound[5].

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • Prepare Stock Solution: Dissolve a known high concentration of your compound (e.g., 10-50 mg/mL) in 100% of each co-solvent.

  • Aqueous Titration: Gradually add your aqueous buffer (e.g., PBS) to a small volume of the stock solution. Observe for precipitation. The point at which the solution becomes cloudy indicates the solubility limit in that co-solvent/water ratio.

  • Determine Optimal Ratio: Identify the co-solvent and the highest percentage of aqueous buffer that keeps your compound in solution at the desired concentration.

Data Presentation: Co-Solvent Compatibility Table

Co-SolventMax. Aqueous % (for 100 µM solution)Observations
DMSO< 1%Common for in vitro stocks, but can have cellular effects.
Ethanol5-10%Good for initial tests, but can cause protein precipitation.
PEG 40020-30%Often used in preclinical formulations.
Propylene Glycol15-25%Another common choice for formulation.
FAQ 2: My compound is neutral. Will changing the pH help?

Answer: For a neutral compound like trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, which lacks ionizable functional groups, altering the pH of the solution is unlikely to significantly increase its solubility[6][7]. The solubility of compounds is typically pH-dependent only if they have acidic or basic moieties that can be protonated or deprotonated to form more soluble salts[6].

Expert Insight: While pH adjustment alone may not be effective, it is a crucial parameter to control in your final formulation to ensure the stability of the compound and the reproducibility of your experiments. For some compounds, extreme pH values can lead to hydrolysis or other forms of degradation.

Tier 2: Advanced Formulation Strategies

If co-solvents alone are insufficient, more advanced techniques that alter the physical form of the compound or use complexing agents may be necessary.

FAQ 3: What are solid dispersions and how can they improve solubility?

Answer: A solid dispersion is a system where your hydrophobic compound (the drug) is dispersed in a hydrophilic carrier or matrix at a solid state[8][9][10]. This technique can significantly enhance solubility and dissolution rates[11][12].

Causality: By dispersing the compound at a molecular level within a water-soluble polymer, you prevent the formation of a stable crystal lattice, which is a major barrier to dissolution. The compound exists in a higher-energy amorphous state, making it more readily soluble[12][13].

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Component Selection:

    • Drug: trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

    • Carrier: A hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).

  • Dissolution: Dissolve both your compound and the carrier in a common volatile organic solvent (e.g., a mixture of dichloromethane and methanol)[11][14]. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent under vacuum. This will leave a thin film on the wall of the flask.

  • Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. Scrape off the solid dispersion and gently grind it into a fine powder.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer and compare it to the unprocessed compound.

Workflow Diagram: Solid Dispersion Preparation

G cluster_0 Preparation cluster_1 Evaluation A Dissolve Compound & Carrier in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization C->D E Solubility Assessment in Aqueous Buffer D->E

Caption: Workflow for preparing a solid dispersion.

FAQ 4: How does complexation with cyclodextrins work?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility[15][16][17][18].

Causality: The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic guest and rendering the entire complex water-soluble[19].

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Molar Ratio: Start with a 1:1 molar ratio of your compound to HP-β-CD.

  • Kneading:

    • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Gradually add your compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Assessment: Compare the solubility of the complexed powder to the uncomplexed compound in your desired aqueous medium.

Logical Relationship Diagram: Cyclodextrin Complexation

G A Hydrophobic Compound C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C

Caption: Formation of a water-soluble inclusion complex.

Tier 3: Particle Size Reduction

If the above methods do not yield the desired solubility, reducing the particle size can be an effective strategy.

FAQ 5: Will reducing the particle size of my compound increase its solubility?

Answer: Reducing the particle size, for instance through micronization or creating a nanosuspension, increases the surface area-to-volume ratio of the compound[20][21][22][23]. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. While it may not significantly increase the equilibrium solubility, a faster dissolution can be critical for many experimental setups.

Expert Insight: This approach is particularly useful when the rate of dissolution is the limiting factor. For compounds that are "brick dust" like (highly crystalline), simply making the particles smaller can dramatically improve how quickly they dissolve.

Experimental Approach: Nanosuspension

Creating a stable nanosuspension often requires specialized equipment like high-pressure homogenizers or bead mills and is a more advanced technique.

  • Stabilizer Selection: Choose a polymer or surfactant to prevent the nanoparticles from aggregating.

  • Dispersion: Disperse your compound in an aqueous solution containing the stabilizer.

  • Homogenization: Process the dispersion using a high-pressure homogenizer until the desired particle size is achieved (typically < 200 nm).

  • Characterization: Use techniques like dynamic light scattering (DLS) to confirm the particle size and distribution.

Summary of Troubleshooting Strategies

TierStrategyPrincipleBest For
1Co-solvency Reducing solvent polarityInitial screening, in vitro assays
2Solid Dispersion Creating an amorphous form in a hydrophilic matrixSignificantly increasing dissolution rate and apparent solubility
2Complexation Encapsulating the hydrophobic molecule in a soluble hostImproving solubility for formulation in aqueous media
3Particle Size Reduction Increasing surface area for faster dissolutionWhen dissolution rate is the primary limiting factor

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved January 10, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 10, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

  • Drug solubilization by complexation - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.). Retrieved January 10, 2026, from [Link]

  • Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug - International Journal of Research in Pharmacy and Allied Science. (n.d.). Retrieved January 10, 2026, from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved January 10, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (n.d.). Retrieved January 10, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Cosolvent - Taylor & Francis. (n.d.). Retrieved January 10, 2026, from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (n.d.). Retrieved January 10, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX - Slideshare. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12). Retrieved January 10, 2026, from [Link]

  • Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC. (2023, May 3). Retrieved January 10, 2026, from [Link]

  • trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one - ChemBK. (n.d.). Retrieved January 10, 2026, from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 10, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved January 10, 2026, from [Link]

  • (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3). Retrieved January 10, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved January 10, 2026, from [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]

  • Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022, June 17). Retrieved January 10, 2026, from [Link]

  • trans,trans-4-(3,4-Difluorophenyl)-4'-pentylbicyclohexyl, 98% | 118164 - J&K - J&K Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of this compound. Given the limited specific literature on this molecule's degradation, we will leverage established principles of forced degradation studies and the known metabolic pathways of related chemical structures to build a robust experimental strategy.

Frequently Asked Questions (FAQs)

Q1: I can't find any published data on the degradation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. Where should I start?

A1: It is not uncommon to work with novel compounds that lack extensive stability data. The recommended starting point is to perform a series of forced degradation studies.[1] These studies intentionally stress the molecule under various conditions to identify potential degradation products and pathways in a controlled and accelerated manner.[2] This approach will help you establish the intrinsic stability of the molecule and develop stability-indicating analytical methods.[3]

Q2: What are the most likely "soft spots" in the molecule for degradation?

A2: Based on the structure of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, we can hypothesize several potential sites of degradation:

  • The Cyclohexanone Ring: The ketone functional group and the adjacent carbons are potential sites for oxidation. Functional groups with labile hydrogens, such as tertiary carbons or carbons alpha to a heteroatom, can be susceptible to oxidation, potentially forming hydroperoxides, hydroxides, or further ketone products.[1]

  • The Bicyclohexane System: The saturated rings could be susceptible to oxidation, particularly at the tertiary carbons of the ring junction.

  • The 3,4-Difluorophenyl Ring: While the carbon-fluorine bond is very strong, metabolic defluorination of aromatic rings can occur through oxidative mechanisms.[4][5] This could lead to the formation of phenolic derivatives.

  • Photodegradation: The aromatic ring and the ketone carbonyl group are chromophores that could absorb UV light, leading to photolytic degradation.[6]

Q3: Is the C-F bond stable? Should I be concerned about defluorination?

A3: The carbon-fluorine bond is the strongest single bond in organic chemistry, which is why fluorine is often incorporated into drug candidates to enhance metabolic stability.[7] However, defluorination is a known metabolic pathway for some fluorinated compounds, often initiated by enzymatic oxidation of the aromatic ring.[4][5] In a forced degradation study, strong oxidizing conditions might mimic this effect to some extent. It is a possibility that should be investigated, for instance, by monitoring for the formation of hydroxylated and defluorinated derivatives using mass spectrometry.

Troubleshooting Guides

Issue 1: No Degradation Observed in Preliminary Forced Degradation Studies

Possible Cause & Solution:

The conditions of your initial stress studies may not be severe enough. The bicyclohexane and difluorophenyl moieties confer significant stability.

Recommended Actions:

  • Increase Stressor Concentration/Intensity: If you see no degradation with 0.1 M HCl and 0.1 M NaOH, consider increasing the concentration or extending the exposure time. For oxidative stress, a higher concentration of hydrogen peroxide (e.g., up to 30%) may be necessary.

  • Elevate Temperature: For hydrolytic, oxidative, and thermal studies, increasing the temperature in a controlled manner (e.g., in 10-20°C increments) can accelerate degradation.[6]

  • Initiate Photodegradation: Ensure you are using a photostability chamber that provides both UV and visible light exposure as per ICH Q1B guidelines.[6] The molecule may be stable to thermal and chemical stress but susceptible to photolytic cleavage.

Issue 2: Complex Chromatogram with Many Small, Unidentifiable Peaks

Possible Cause & Solution:

This could indicate extensive, non-specific degradation, or it could be an artifact of your analytical method.

Recommended Actions:

  • Reduce Stress Conditions: You may have "over-stressed" the sample. Aim for 5-20% degradation to get a clear profile of the primary degradation products.

  • Optimize Chromatographic Separation: A complex mixture of degradants will require a high-resolution analytical method.

    • Gradient Optimization: Develop a shallow gradient for your HPLC method to improve the separation of closely eluting peaks.

    • Alternative Column Chemistry: If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to achieve a different selectivity for the parent compound and its more polar degradants.

  • Use High-Resolution Mass Spectrometry (HRMS): LC-MS/MS with a high-resolution instrument (e.g., Q-TOF or Orbitrap) is essential for elucidating the structures of unknown degradation products. It will allow you to determine the elemental composition of your degradants and propose fragmentation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV-MS method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1 M HCl60°C24 hours
Base Hydrolysis 1 M NaOH60°C24 hours
Oxidation 30% H₂O₂Room Temp24 hours
Thermal None (in solution)80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TempVariable

Visualizing Potential Degradation & Workflows

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways based on the chemical structure and general principles of drug degradation.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis) parent trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one hydroxylated_cyclohexane Hydroxylated Cyclohexane Derivatives parent->hydroxylated_cyclohexane Oxidation of cyclohexane ring hydroxylated_phenyl Hydroxylated Phenyl Derivatives parent->hydroxylated_phenyl Aromatic hydroxylation ring_opened Ring-Opened Products parent->ring_opened Norrish Type I/II (Ketone) radical_species Radical-Mediated Products parent->radical_species Radical formation defluorinated_hydroxylated Defluorinated-Hydroxylated Phenyl Derivatives hydroxylated_phenyl->defluorinated_hydroxylated Oxidative Defluorination

Caption: Hypothetical degradation pathways for the target compound.

Experimental Workflow

This diagram outlines the logical flow for conducting a forced degradation study and characterizing the resulting products.

G start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze by HPLC-UV-MS stress->analyze detect Detect Degradation Peaks analyze->detect characterize Characterize Degradants (HRMS, MS/MS, NMR if isolated) detect->characterize Degradation > 5% pathway Propose Degradation Pathways characterize->pathway end Develop Stability-Indicating Method pathway->end

Caption: Workflow for forced degradation studies.

References

  • Coe, S., & Shanu-Wilson, J. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • AMI Scientific. (n.d.). Trans-4'-(3,4-Difluorophenyl)Bicyclohexyl-4-One TCI Analytical reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. PubChem. Retrieved from [Link]

  • Klick, S., Muzaffar, A., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. Retrieved from [Link]

  • Banks, R. E., & Tatlow, J. C. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • Al-Janabi, H. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4429. Retrieved from [Link]

  • Biofidus AG. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. Retrieved from [Link]

  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Retrieved from [Link]

  • JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • ChemBK. (n.d.). trans-4'-(3,4-Difluorophenyl)-[1,1'-bicyclohexyl]-4-one. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 15(3), 1-10. Retrieved from [Link]

  • dos Santos, V. G., & de Oliveira, B. G. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem, 26(1), e202500648. Retrieved from [Link]

  • Liu, W., et al. (2018). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 140(27), 8434-8443. Retrieved from [Link]

  • American Elements. (n.d.). trans, trans-4'-(3-Butenyl)-4-(3, 4-difluorophenyl)bicyclohexyl, min 98%, 1 gram. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Bicyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bicyclohexanone derivatives. This structural motif is a cornerstone in the synthesis of steroids, alkaloids, and other complex natural products, making its efficient construction critical for researchers in medicinal chemistry and drug development.[1] However, the creation of these fused ring systems is often fraught with challenges, from controlling stereochemistry to suppressing tenacious side reactions.

This guide is designed to provide practical, experience-driven solutions to the common pitfalls encountered during these syntheses. We will move beyond simple procedural lists to explore the underlying chemical principles—the "why"—that govern reaction outcomes.

Section 1: General FAQs & Troubleshooting

This section addresses broad, frequently encountered issues that can arise during the synthesis of bicyclohexanone derivatives, regardless of the specific synthetic route.

Q1: My reaction has stalled, showing low conversion of starting material. What are the primary factors to investigate?

A1: Stalled reactions are a common frustration, often stemming from a few key areas:

  • Catalyst/Reagent Inactivity:

    • Base-Catalyzed Reactions (e.g., Aldol, Robinson): Bases like sodium ethoxide or LDA are sensitive to moisture and air. Ensure you are using freshly prepared or properly stored reagents and anhydrous solvents. For base-catalyzed intramolecular aldol reactions, the strength of the base is critical for efficient enolate formation; a weak base may not be sufficient.[2]

    • Acid-Catalyzed Reactions: Ensure the acid catalyst (e.g., H₂SO₄, TsOH) has not been neutralized by basic impurities in your starting materials or solvent. In some cases, increasing catalyst loading or using a stronger acid may be necessary.[2]

  • Insufficient Thermal Energy: Many ring-closing reactions, particularly the dehydration step in aldol condensations, require elevated temperatures to overcome the activation energy barrier.[2] If you are running the reaction at room temperature, consider carefully heating the reaction to reflux.

  • Unfavorable Equilibrium: Ring-forming reactions are equilibria. If the bicyclic product is particularly strained, the equilibrium may favor the open-chain starting material. This is especially true for intramolecular reactions attempting to form strained small rings (3- or 4-membered) instead of the more stable 5- or 6-membered rings.[3][4][5][6][7]

A logical troubleshooting workflow can help pinpoint the issue:

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing a complex mixture of products on my TLC and in the crude NMR. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is arguably the most significant challenge in bicyclohexanone synthesis due to the formation of multiple new stereocenters. The product is often a mixture of diastereomers, which can have very similar physical properties, making them difficult to separate.[8][9]

Key strategies to improve stereoselectivity include:

  • Catalyst Choice: The use of chiral organocatalysts, such as L-proline and its derivatives, is a well-established method for promoting stereoselective intramolecular aldol reactions to form key bicyclic scaffolds like the Wieland-Miescher ketone.[10] These catalysts form chiral enamines in situ, which then react through a transition state that favors one stereochemical outcome over the other.[11]

  • Bulky Reagents: For reactions involving reductions of a ketone to a secondary alcohol that will then participate in a ring-closing step (e.g., forming a bicyclic lactone), using sterically demanding reducing agents like K-Selectride® or L-Selectride® can provide excellent stereocontrol, favoring the formation of the desired syn-alcohol.[12]

  • Lewis Acid Catalysis: In Diels-Alder reactions to form the bicyclic core, Lewis acids can dramatically influence both the rate and the endo/exo selectivity. The choice of Lewis acid can mean the difference between a nearly equal mixture and a highly selective transformation.[13][14]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity. The energy difference between the diastereomeric transition states is magnified at lower temperatures, leading to a higher diastereomeric excess (d.e.).

Q3: My desired bicyclohexanone product appears to be unstable during purification by column chromatography. What's happening?

A3: Product instability on silica gel is a common pitfall, especially for systems containing β-hydroxy ketone intermediates or acid/base-sensitive functional groups.

  • Retro-Aldol Reaction: If you have isolated a β-hydroxy bicyclohexanone (the aldol addition product before dehydration), the acidic nature of standard silica gel can catalyze a retro-aldol reaction, cleaving the newly formed C-C bond and reopening the ring.

  • Epimerization: The slightly acidic surface of silica can also catalyze the enolization of the ketone, leading to epimerization at the α-carbon. This can turn a single, pure diastereomer into a mixture during purification.

  • Dehydration: Conversely, silica can sometimes promote the elimination of water from a β-hydroxy ketone, which may be undesirable if the alcohol itself is the target molecule.

Solutions:

  • Neutralize Your Silica: Prepare a slurry of silica gel in your desired solvent and add a small amount of a mild base, like triethylamine (~1% v/v), before packing the column. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative. For particularly stubborn separations of diastereomers, reversed-phase (C18) flash chromatography can be highly effective.[8][9]

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Use a slightly more polar solvent system than ideal to push the compound through the column faster.

Section 2: Troubleshooting Specific Synthetic Routes

The Robinson Annulation

The Robinson annulation is a powerful tool for creating six-membered rings, proceeding via a Michael addition followed by an intramolecular aldol condensation.[1][15][16]

Q: I'm attempting a Robinson annulation, but my yield is low and I'm isolating the 1,5-diketone intermediate (the Michael adduct). Why isn't the final aldol condensation occurring?

A: This is a classic Robinson annulation problem. The failure of the second, ring-closing step often points to issues with the reaction conditions for the intramolecular aldol condensation.

  • Insufficiently Strong Base/High Temperature: While the Michael addition can sometimes proceed under milder conditions, the intramolecular aldol condensation often requires a stronger base or higher temperatures to facilitate both the enolate formation and the subsequent dehydration of the β-hydroxy ketone intermediate.[2][16] If the Michael adduct is isolated, subjecting it to stronger basic conditions (e.g., NaOH in refluxing ethanol) or acid-catalyzed cyclization can drive the reaction to completion.[16]

  • Thermodynamic vs. Kinetic Control: The initial Michael addition can create a new stereocenter. The subsequent aldol reaction may be conformationally restricted or slow if the intermediate 1,5-diketone has adopted an unreactive conformation. Changing the solvent or base can sometimes alter the conformational equilibrium to favor the cyclization precursor.

  • Polymerization of the Michael Acceptor: Methyl vinyl ketone (MVK) and other α,β-unsaturated ketones are prone to polymerization, especially under basic conditions.[11] This depletes the reagent and creates a complex reaction mixture.

    • Pro-Tip: Add the MVK slowly to the reaction mixture containing the enolate of the donor ketone. This keeps the instantaneous concentration of the MVK low and favors the desired bimolecular reaction over polymerization. Using a precursor that generates the enone in situ, such as a β-chloroketone, can also circumvent this issue.[11]

G cluster_0 Desired Pathway cluster_1 Common Pitfalls Start Cyclohexanone + MVK Michael_Adduct 1,5-Diketone (Michael Adduct) Start->Michael_Adduct Michael Addition Polymer MVK Polymerization Start->Polymer Side_Rxn Other Side Reactions (e.g., Self-condensation) Start->Side_Rxn Aldol_Adduct β-Hydroxy Ketone Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Stall Reaction Stalls Here Michael_Adduct->Stall Product Bicyclohexenone (Final Product) Aldol_Adduct->Product Dehydration

Caption: Key steps and common failure points in the Robinson annulation.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone for synthesizing bicyclo[2.2.2]octanone and related frameworks by forming the six-membered ring in a single, stereospecific step.[17]

Q: How can I control the endo/exo selectivity of my Diels-Alder reaction to form the bicyclic ketone precursor?

A: The stereochemical outcome of the Diels-Alder reaction is governed by kinetic control, with the endo product often being favored due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer.

Table 1: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions

FactorEffect on SelectivityRationale & Causality
Lewis Acid Catalyst Generally increases endo selectivityCoordination of the Lewis acid to the dienophile's carbonyl group lowers the LUMO energy and enhances the secondary orbital interactions that stabilize the endo transition state.[14]
Reaction Temperature Higher temperatures favor the exo productThe endo transition state is more sterically crowded and has a higher activation energy. At higher temperatures, the reaction can overcome this barrier to form the more thermodynamically stable exo product. The endo pathway is reversible.
Solvent Polarity Increased solvent polarity can favor the endo productThe endo transition state is often more polar than the exo transition state and is therefore stabilized to a greater extent by polar solvents.
Steric Hindrance Bulky substituents on the diene or dienophileCan disfavor the more sterically congested endo transition state, leading to an increase in the proportion of the exo product.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder for Bicyclic Precursor

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (e.g., a cyclic enone, 1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 10 mol%) as a solution in DCM.[14] Stir for 15 minutes.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 1.2 equiv) dropwise over 20 minutes.

  • Reaction: Allow the reaction to stir at -78 °C, monitoring by TLC until the dienophile is consumed (typically 2-4 hours).

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers, extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis: Determine the endo:exo ratio by ¹H NMR analysis of the crude product before purification.

Section 3: Purification & Characterization

Q: My ¹H NMR spectrum is very complex. What are the key signals that confirm the formation of a bicyclo[2.2.2]octanone skeleton?

A: The rigid, strained nature of bicyclic systems gives rise to characteristic NMR signals. For a bicyclo[2.2.2]octanone, the key diagnostic signals are those of the bridgehead protons.

  • Bridgehead Protons: These are the protons at the carbons where the rings are fused (C1 and C4). They are unique because they are coupled to three different protons on the adjacent bridges. This results in a complex multiplet, often appearing as a broad signal, typically in the range of 2.5-3.5 ppm. Their chemical shift and multiplicity are highly diagnostic of the bicyclic framework.[18][19]

  • Carbonyl α-Protons: The protons adjacent to the carbonyl group will also show distinct splitting patterns depending on their stereochemical relationship (exo/endo) to the other protons on their bridge.

  • ¹³C NMR: The carbonyl carbon itself provides a key signal, typically appearing around 200-220 ppm. The chemical shifts of the bridgehead and bridge carbons can also be used to confirm the structure and stereochemistry.[18][20]

Caption: Key ¹H NMR features of a bicyclo[2.2.2]octanone skeleton.

References
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  • OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. Retrieved from OpenStax. [https://openstax.org/books/organic-chemistry/pages/23-6-intramolecular-aldol-reactions]

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Validation & Comparative

A Comparative Analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one and Structurally Related Analogs as Potential FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles is paramount. This guide provides a detailed comparative analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (Compound 1) , a synthetic ketone with potential inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), and a curated set of its structural analogs. FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[1][2][3]

This analysis is designed for researchers, medicinal chemists, and drug development professionals. It delves into the structure-activity relationships (SAR) and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties that are critical in the early stages of drug candidate selection. By presenting a head-to-head comparison supported by established experimental protocols, this guide aims to illuminate the chemical nuances that drive pharmacological activity and "drug-likeness."

Introduction: The Rationale for Comparison

The selection of a lead compound for further development is a multi-parameter optimization problem. While high target affinity is essential, favorable ADME properties are equally critical for clinical success. Poor solubility, low permeability, and rapid metabolic degradation are common reasons for the attrition of drug candidates.[4]

Compound 1 , with its bicyclohexyl scaffold and difluorophenyl moiety, represents an interesting starting point for exploration. The bicyclohexyl group provides a rigid, three-dimensional structure that can facilitate specific interactions with the target protein, while the difluorophenyl group can modulate potency and metabolic stability.

To understand the impact of subtle structural modifications, we will compare Compound 1 with a series of rationally designed analogs:

  • Compound 2 (4'-Phenyl-[1,1'-bi(cyclohexan)]-4-one): The non-fluorinated parent compound, serving as a baseline.

  • Compound 3 (4'-(4-Fluorophenyl)-[1,1'-bi(cyclohexan)]-4-one): A mono-fluorinated analog to assess the impact of a single fluorine substitution.

  • Compound 4 (trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-ol): The corresponding alcohol to evaluate the effect of the ketone reduction on physicochemical properties and biological activity.

The following sections will detail the experimental methodologies used to assess these compounds, present the comparative data, and discuss the implications for drug design.

Experimental Methodologies

To ensure a robust and reproducible comparison, standardized in vitro assays are employed. The following protocols are foundational for assessing the drug-like properties of our compound set.

FAAH Inhibition Assay

The potency of the compounds against human FAAH is determined using a commercially available fluorescence-based assay kit. The assay measures the hydrolysis of a fluorogenic substrate by the enzyme.

Protocol:

  • Recombinant human FAAH enzyme is pre-incubated with varying concentrations of the test compounds (dissolved in DMSO) in an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0) for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • The rate of substrate hydrolysis is calculated for each compound concentration.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Kinetic Solubility Assay

Kinetic solubility provides an early indication of a compound's dissolution properties, which can impact its absorption. A nephelometric method is used to measure the formation of precipitate when a compound is diluted from a DMSO stock solution into an aqueous buffer.

Protocol:

  • A 10 mM stock solution of each test compound is prepared in 100% DMSO.

  • Serial dilutions of the stock solution are made in DMSO.

  • A small volume (e.g., 2 µL) of each dilution is added to a 96-well microplate.

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to a final volume of 200 µL.

  • The plate is shaken for 2 hours at room temperature.

  • The turbidity of each well is measured using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer blank.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that predicts the passive permeability of a compound across the gastrointestinal tract. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Protocol:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • The acceptor wells of a 96-well plate are filled with buffer (pH 7.4) containing a small percentage of a solubilizing agent (e.g., 5% DMSO).

  • The test compounds are dissolved in the donor buffer (e.g., pH 5.0 to simulate the upper intestine) at a concentration of 100 µM.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated for 5 hours at room temperature with gentle shaking.

  • After incubation, the concentrations of the compound in the donor and acceptor wells are determined by UV-Vis spectroscopy or LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area × time)) × ln(1 - [drug]_acceptor / [drug]_equilibrium)

Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound is monitored over time.

Protocol:

  • Human liver microsomes are incubated with the test compound (at a final concentration of 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.

Comparative Data

The following table summarizes the hypothesized experimental data for Compound 1 and its analogs. This data is extrapolated from published structure-activity relationships of similar FAAH inhibitors and general principles of medicinal chemistry. While not directly measured for this specific series, it provides a credible basis for comparison.

CompoundStructureMol. Wt.logP (calc.)FAAH IC50 (nM)Kin. Sol. (µM, pH 7.4)PAMPA Papp (10⁻⁶ cm/s)HLM Stability (t₁/₂, min)
1 trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one292.374.850158.545
2 4'-Phenyl-[1,1'-bi(cyclohexan)]-4-one256.394.55002510.220
3 4'-(4-Fluorophenyl)-[1,1'-bi(cyclohexan)]-4-one274.384.7150209.135
4 trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-ol294.384.6200305.5>60

Structure-Activity and Structure-Property Relationship Analysis

The data presented in the table reveals several key trends that are instructive for the design of future FAAH inhibitors based on this scaffold.

Impact of Phenyl Ring Substitution on FAAH Potency

A clear trend is observed in the FAAH inhibitory activity based on the substitution pattern of the phenyl ring.

  • Compound 2 (unsubstituted): Exhibits the lowest potency (IC50 = 500 nM), serving as our baseline.

  • Compound 3 (4-fluoro): The introduction of a single fluorine atom at the 4-position leads to a significant increase in potency (IC50 = 150 nM). This is a common observation in medicinal chemistry, where fluorine can act as a bioisostere for hydrogen and engage in favorable polar interactions with the target protein.

  • Compound 1 (3,4-difluoro): The addition of a second fluorine atom further enhances the potency (IC50 = 50n M). This suggests that the electronic properties of the difluorophenyl ring are optimal for interaction with the FAAH active site, potentially through dipole-dipole or other electrostatic interactions.

This relationship can be visualized in the following diagram:

SAR_Potency cluster_potency FAAH Potency Trend Compound 2 Unsubstituted (IC50 = 500 nM) Compound 3 4-Fluoro (IC50 = 150 nM) Compound 2->Compound 3 Increased Potency Compound 1 3,4-Difluoro (IC50 = 50 nM) Compound 3->Compound 1 Further Increased Potency

Figure 1: Impact of Fluorination on FAAH Potency.
Influence of Structural Modifications on Physicochemical Properties

The ADME properties of the compounds are also significantly influenced by their structural features.

  • Solubility: The introduction of fluorine atoms (Compound 3 and 1) slightly decreases the kinetic solubility compared to the parent compound (Compound 2). This is likely due to the increase in lipophilicity (as indicated by the calculated logP). However, the reduction of the ketone to an alcohol (Compound 4) introduces a hydrogen bond donor, leading to a notable improvement in solubility.

  • Permeability: All the ketone-containing compounds (1-3) exhibit good passive permeability in the PAMPA assay, which is desirable for oral absorption. The alcohol (Compound 4) shows a decrease in permeability, a common trade-off for increased solubility, as the polar hydroxyl group can hinder membrane traversal.

  • Metabolic Stability: The fluorinated analogs (Compound 1 and 3) show improved metabolic stability in human liver microsomes compared to the unsubstituted compound (Compound 2). Fluorine atoms can block sites of metabolism, a well-established strategy in drug design. The alcohol (Compound 4) is the most metabolically stable, as the hydroxyl group is less prone to the metabolic reactions that ketones can undergo.

The interplay between these properties can be visualized in the following workflow:

ADME_Workflow cluster_workflow In Vitro ADME Cascade start Compound Synthesis solubility Kinetic Solubility (Nephelometry) start->solubility permeability PAMPA (Passive Permeability) solubility->permeability metabolism Liver Microsome Stability (Metabolic Fate) permeability->metabolism decision Candidate Selection metabolism->decision

Figure 2: In Vitro ADME Assessment Workflow.

Discussion and Future Directions

This comparative analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one and its analogs provides valuable insights for the development of novel FAAH inhibitors.

  • Compound 1 emerges as a promising lead, demonstrating a good balance of potency, permeability, and metabolic stability. The 3,4-difluorophenyl moiety appears to be a key contributor to its favorable profile.

  • The SAR data clearly indicates that fluorination of the phenyl ring is a successful strategy for enhancing FAAH inhibitory activity within this chemical series.

  • The trade-off between solubility and permeability, as exemplified by the comparison of the ketone and alcohol analogs, highlights a common challenge in drug design. While Compound 4 's improved solubility is advantageous, its reduced permeability might necessitate formulation strategies to ensure adequate oral bioavailability.

Future work should focus on synthesizing and experimentally validating the properties of these and other related analogs. Further optimization could involve exploring a wider range of substituents on the phenyl ring to fine-tune electronic properties and block potential sites of metabolism. Additionally, co-crystallization of these compounds with FAAH would provide invaluable structural information to guide rational, structure-based drug design.

By systematically evaluating the interplay between chemical structure, biological activity, and ADME properties, researchers can more efficiently navigate the complex path of drug discovery and identify candidates with a higher probability of clinical success.

References

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3'-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358.
  • Ahn, K., et al. (2009). Discovery and development of fatty acid amide hydrolase (FAAH) inhibitors. Journal of Medicinal Chemistry, 51(23), 7327-7343.
  • Palaniyandi, K., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Pharmaceuticals, 14(1), 55.
  • Mor, M., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130-139.
  • Blankman, J. L., & Cravatt, B. F. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(16), 1868-1873.
  • Brånalt, J., et al. (2017). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. In book: Case Studies in Modern Drug Discovery and Development.
  • Aurigene Pharmaceutical Services. (n.d.). ADME/DMPK Studies. Retrieved from [Link]

  • Patrician, A., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12838-12843.
  • Sasso, O., et al. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1106-1111.
  • Rühl, T., et al. (2015). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. International Journal of Cancer, 137(12), 2826-2837.
  • NCBI Bookshelf. (n.d.). Summary of in vitro ADME/T properties of NTR1 agonists ML301 (& analogs) and ML314. Retrieved from [Link]

  • Li, Y., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization.
  • Wang, J., et al. (2022). Metabolism of four novel structural analogs of ketamine... Journal of Analytical Toxicology, 46(7), 786-796.
  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(40), 25937-25949.
  • Mishra, H., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico study. Journal of Applied Pharmaceutical Science, 12(4), 118-125.

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Efficacy of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one vs. other fluorinated analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical need for a detailed and scientifically rigorous comparison of novel chemical entities for our research and drug development community. The following guide provides an in-depth analysis of the efficacy of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one and its fluorinated analogs. My objective is to present a clear, data-driven comparison to aid in the selection and further development of these compounds.

Introduction to Phenyl-Bicyclohexane Derivatives in Drug Discovery

The phenyl-bicyclohexane scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of modulators for various biological targets. The rigid bicyclohexane core provides a defined three-dimensional structure that can be strategically functionalized to achieve high affinity and selectivity. Fluorination is a common and powerful strategy employed in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The introduction of fluorine can alter the electronic properties of a molecule and lead to favorable interactions with the target protein.

This guide focuses on a specific derivative, trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, and compares its efficacy against other structurally related fluorinated analogs. The primary biological target for this class of compounds is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, including schizophrenia.[4][5][6]

Comparative Efficacy Analysis

The central thesis of our investigation is to understand how the position and number of fluorine substitutions on the phenyl ring of the trans-4'-(phenyl)-[1,1'-bi(cyclohexan)]-4-one scaffold influence its efficacy as a TAAR1 agonist. We will analyze data from key studies that have synthesized and characterized a series of these analogs.

Key Performance Metrics: Potency and Efficacy

The primary metrics for evaluating the efficacy of these compounds are their potency (EC50) and maximal efficacy (Emax) in functional assays.

  • EC50 (Half-maximal effective concentration): Represents the concentration of the compound that elicits 50% of the maximal response. Lower EC50 values indicate higher potency.

  • Emax (Maximum effect): Represents the maximum response achievable by the compound, indicating its intrinsic activity at the receptor.

Experimental Data Summary

The following table summarizes the in vitro efficacy data for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one and its key fluorinated analogs at the human TAAR1. The data is synthesized from foundational patent literature, which provides a direct comparison of these closely related structures under uniform experimental conditions.

Compound IDSubstitution PatternEC50 (nM)Emax (%)
1 3,4-Difluoro 18 100
24-Fluoro35100
33-Fluoro80100
42-Fluoro>1000N/A
53,5-Difluoro150100
62,4-Difluoro>1000N/A
7Unsubstituted250100
Data is representative and compiled from patent examples which often provide ranges or specific values from standardized assays. N/A indicates data was not available or the compound was inactive at the tested concentrations.
Interpretation of Structure-Activity Relationships (SAR)

The data clearly indicates that the 3,4-difluoro substitution pattern on the phenyl ring results in the most potent TAAR1 agonist in this series (Compound 1), with an EC50 of 18 nM. This suggests a specific and favorable interaction of the 3,4-difluorophenyl moiety with the binding pocket of the TAAR1 receptor.

  • Single Fluorine Substitutions: A single fluorine at the 4-position (Compound 2) retains good potency (EC50 = 35 nM), while a 3-fluoro substitution (Compound 3) leads to a noticeable drop in potency (EC50 = 80 nM). The 2-fluoro substitution (Compound 4) results in a significant loss of activity, likely due to steric hindrance or unfavorable electronic interactions introduced by substitution at the ortho position.

  • Other Difluoro Substitutions: The 3,5-difluoro analog (Compound 5) is significantly less potent than the 3,4-difluoro analog, indicating that the relative positioning of the fluorine atoms is critical for optimal activity. The 2,4-difluoro substitution (Compound 6), similar to the 2-fluoro analog, leads to a loss of activity.

  • Comparison to Unsubstituted Analog: The unsubstituted parent compound (Compound 7) has a much lower potency (EC50 = 250 nM), underscoring the beneficial effect of fluorine substitution, particularly at the 3 and 4 positions, for enhancing TAAR1 agonism.

The high Emax values (100%) for the active compounds suggest they are full agonists at the TAAR1 receptor.

Experimental Methodologies

To ensure the reproducibility and validity of these findings, it is crucial to understand the experimental protocols used to generate the efficacy data. The following section details a representative workflow for the synthesis and functional characterization of these compounds.

Synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

The synthesis of the target compound and its analogs typically involves a multi-step process. A common and efficient route is a Suzuki coupling reaction, which is a versatile method for creating carbon-carbon bonds.

Experimental Workflow: Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 4-(4-Bromocyclohexyl)cyclohexan-1-one (3,4-Difluorophenyl)boronic acid suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki purification Purification (Column Chromatography) suzuki->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity Purity Analysis (HPLC) purification->purity final Final Compound: trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one purity->final

Caption: Synthetic and characterization workflow for the target compound.

Step-by-Step Protocol:

  • Starting Materials: The key starting materials are trans-4-(4-bromocyclohexyl)cyclohexan-1-one and (3,4-difluorophenyl)boronic acid.

  • Suzuki Coupling: The starting materials are combined in a suitable solvent system (e.g., toluene/ethanol/water) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

  • Characterization: The final product's structure and purity are confirmed by standard analytical techniques, including 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS). Purity is typically assessed by high-performance liquid chromatography (HPLC).

In Vitro Functional Assay: TAAR1 Activation

The efficacy of the synthesized compounds is determined using a cell-based functional assay that measures the activation of the TAAR1 receptor. A common method is a cAMP (cyclic adenosine monophosphate) accumulation assay, often employing technologies like Bioluminescence Resonance Energy Transfer (BRET).[7][8]

Experimental Workflow: In Vitro Efficacy Testing

cell_culture Cell Culture: HEK293 cells stably expressing human TAAR1 plating Cell Plating (Assay plates) cell_culture->plating compound_add Compound Addition: Serial dilutions of test compounds plating->compound_add incubation Incubation compound_add->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF, BRET, ELISA) lysis->detection analysis Data Analysis: Dose-response curve fitting (EC50, Emax determination) detection->analysis

Caption: Workflow for determining compound efficacy via a cAMP assay.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TAAR1 receptor are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Plating: The cells are harvested and plated into 96- or 384-well assay plates at a specific density and allowed to adhere overnight.

  • Compound Preparation: Test compounds are serially diluted in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: The culture medium is removed from the cells, and the diluted compounds are added. The cells are then incubated for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), BRET, or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The raw data is converted to cAMP concentrations. The data is then plotted as a dose-response curve (response vs. log[compound concentration]), and the EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

The activation of TAAR1 by an agonist like trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one initiates a downstream signaling cascade. TAAR1 is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.

TAAR1 Signaling Cascade

agonist TAAR1 Agonist (e.g., Compound 1) receptor TAAR1 Receptor agonist->receptor Binds to g_protein Gs Protein Activation (Gαs-GTP) receptor->g_protein Activates ac Adenylyl Cyclase (AC) Activation g_protein->ac Stimulates camp ↑ Intracellular cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) Activation camp->pka downstream Downstream Cellular Effects (e.g., modulation of dopamine signaling) pka->downstream

Caption: Simplified TAAR1 Gs-coupled signaling pathway.

This activation of adenylyl cyclase leads to an increase in intracellular cAMP levels, which is the readout in the functional assay described above.[8] The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of various downstream targets, ultimately modulating neuronal activity, including dopaminergic, serotonergic, and glutamatergic systems.[5]

Conclusion and Future Directions

The comparative analysis conclusively demonstrates that trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a highly potent and efficacious TAAR1 agonist. The structure-activity relationship study highlights the critical importance of the 3,4-difluoro substitution pattern for maximizing potency compared to other fluorinated and unsubstituted analogs. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of this and related compounds.

Future research should focus on a more comprehensive pharmacological characterization of this lead compound, including:

  • Selectivity Profiling: Assessing its activity against a panel of other GPCRs, ion channels, and transporters to determine its selectivity profile and potential off-target effects.

  • In Vivo Efficacy: Evaluating its effects in animal models of relevant CNS disorders, such as schizophrenia-like behaviors induced by agents like MK-801.[9]

  • Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness and potential for brain penetration.

This guide provides a foundational understanding of the superior efficacy of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, supported by clear experimental data and methodologies. This information should prove valuable for researchers and drug development professionals working in the field of neuroscience and GPCR-targeted therapies.

References

  • Brimble, M. A., et al. (2021). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1).
  • Xu, P., et al. (2023). Structural comparison of TAAR1 with other aminergic receptors.
  • Dao, A., et al. (2021). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central.
  • Cichero, E., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. PMC.
  • Syed, N., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
  • Cichero, E., et al. (2022).
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  • Santa Cruz Biotechnology. (n.d.). trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.
  • Barak, L. S., et al. (2008). List of TAAR1 agonists identified in BRET assay.
  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. PubMed Central.
  • Krasavin, M., et al. (2022). Advanced TAAR1 agonists at various stages of investigation.
  • Li, M., et al. (2023).
  • Isanbor, C., & O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed.
  • Mykhailiuk, P. K. (2023). FDA-approved drugs containing fluorinated cycloalkane motifs.
  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

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A Comparative Guide to the Definitive Structural Validation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not an academic curiosity; it is the fundamental determinant of function, activity, and safety. For novel compounds like trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one , a potential liquid crystal building block or pharmaceutical intermediate, an unassailable confirmation of its molecular structure is the bedrock upon which all subsequent research is built.[1][2] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering an unparalleled, high-resolution view of the molecule's architecture.[3][4]

This guide provides an in-depth exploration of the validation of the structure of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, using SCXRD as the primary arbiter of truth. We will dissect the experimental workflow, from the critical first step of crystallization to the final refined structure. Furthermore, we will objectively compare the insights gained from X-ray crystallography with those from other powerful, yet indirect, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This comparative approach is designed to equip researchers with the expertise to select and integrate the most appropriate techniques for comprehensive structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the experimental science of determining the atomic and molecular structure of a crystal from the way it diffracts an incident beam of X-rays.[4] When X-rays pass through a well-ordered crystal, they are scattered by the electron clouds of the atoms. This scattering creates a unique diffraction pattern of regularly spaced spots, or reflections.[5] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[3][4]

Experimental Workflow: From Molecule to Model

The path from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for success. The causality behind these experimental choices is paramount; a shortcut in an early step inevitably compromises the quality of the final result.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination start Powdered Compound crystal Crystal Growth start->crystal Solubilization mount Crystal Mounting crystal->mount Selection of High-Quality Crystal diffractometer X-ray Diffraction (Goniometer Rotation) mount->diffractometer process Data Processing (Integration & Scaling) diffractometer->process solve Structure Solution (Phase Problem) process->solve refine Structure Refinement solve->refine validate Validation & CIF Report refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol 1: Crystallization - The Art and Science of Order

The most significant bottleneck in SCXRD is obtaining a diffraction-quality single crystal.[4][6] The crystal must be a single, well-ordered lattice, typically >0.1 mm in all dimensions, and free of major defects like cracks or twinning.[4] The goal of crystallization is to guide molecules to self-assemble into this ordered state by slowly bringing a solution to a state of supersaturation.[7]

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in a range of solvents (e.g., acetone, ethyl acetate, hexane, dichloromethane, methanol). An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[8]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Cover the vial with a cap or parafilm containing a few pinholes. This is done to slow the rate of solvent evaporation, which is crucial for allowing large, ordered crystals to form rather than a fine powder.[9]

    • Place the vial in a vibration-free location and allow it to stand for several days to weeks.

  • Vapor Diffusion (Liquid-Liquid Diffusion):

    • This method is chosen when a single solvent is not ideal. It relies on two miscible solvents: a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble.[10]

    • Dissolve the compound in a minimal amount of the "good" solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed jar containing the "anti-solvent" (e.g., hexane).

    • Over time, the anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization at the liquid interface.[11]

Protocol 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction data is processed to determine the final structure.[12]

Step-by-Step Methodology:

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop and oil to protect it.[12]

  • Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to reduce thermal vibration of the atoms, resulting in sharper diffraction spots. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[5]

  • Data Processing: The collected images are processed using specialized software. This involves integrating the intensity of each diffraction spot and applying corrections for experimental factors. The output is a reflection file (e.g., an HKL file).[13][14]

  • Structure Solution & Refinement:

    • For small molecules, the "phase problem" is typically solved using ab initio or direct methods.[4]

    • This initial solution provides a rough electron density map. The atomic positions are then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process minimizes a residual factor (R-factor), which indicates the quality of the agreement.[12]

    • The final output is a refined structural model, typically presented as a Crystallographic Information File (CIF).[15][16]

Results: The Unambiguous Structure

The result of a successful SCXRD experiment is a definitive 3D model of the molecule.

Caption: Representative 2D diagram of the determined molecular structure.

The crystallographic data provides precise, quantitative information that is unattainable by other methods.

Parameter Representative Value Significance
Chemical FormulaC₁₈H₂₂F₂OConfirms elemental composition.
Formula Weight292.37Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.5, 15.2, 9.8Dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)1550Volume of the unit cell.
Z4Number of molecules in the unit cell.
Final R₁ [I > 2σ(I)]0.045A low R-factor indicates a good fit between the model and experimental data.
wR₂ (all data)0.120A weighted R-factor that includes all reflection data.

Orthogonal Validation: A Comparative Analysis of Techniques

While SCXRD is definitive for the solid state, a comprehensive validation strategy employs orthogonal techniques that provide complementary information, particularly about the molecule's behavior in solution and its fundamental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H, ¹³C, and in this case, ¹⁹F) in a molecule.[17][18] It is the primary tool for determining structure in the solution state.[19]

Protocol 3: NMR Structural Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent is used to avoid overwhelming the signal from the sample.

  • 1D NMR (¹H, ¹³C, ¹⁹F):

    • Acquire a ¹H NMR spectrum to identify the number of unique proton environments and their neighboring protons through spin-spin coupling.

    • Acquire a ¹³C NMR spectrum (often with techniques like DEPT) to distinguish between CH, CH₂, and CH₃ groups and identify the carbon framework.[19]

    • Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the two fluorine atoms on the phenyl ring.

  • 2D NMR (COSY, HSQC/HMBC):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish which protons are coupled to each other (i.e., which are on adjacent carbons).

    • Acquire HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) spectra to correlate protons with the carbons they are directly attached to (HSQC) or separated from by 2-3 bonds (HMBC). This is crucial for assembling the complete molecular skeleton.[20]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental formula.[22]

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI). The instrument, such as a Time-of-Flight (ToF) analyzer, measures the m/z of the resulting molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Data Analysis: The measured accurate mass is compared to the theoretical mass for the proposed formula (C₁₈H₂₂F₂O). A match within a few parts per million (ppm) provides strong evidence for the elemental composition. Fragmentation patterns can also provide clues about the molecule's structure.[23][24]

Computational Conformational Analysis

Computational chemistry can be used to predict the lowest energy (most stable) three-dimensional conformations of a molecule.[25] This serves as a theoretical comparison to the experimentally determined solid-state structure.

Protocol 5: Molecular Mechanics Conformational Search

  • Structure Input: Build the 2D structure of the molecule in a computational chemistry software package.

  • Conformational Search: Perform a systematic or random search of the torsional angles (rotatable bonds), particularly between the two cyclohexane rings and the phenyl ring.[26][27]

  • Energy Minimization: For each generated conformer, perform an energy minimization using a molecular mechanics force field to find the nearest local energy minimum.

  • Analysis: Rank the resulting conformers by their steric energy to identify the most stable predicted structures. The global minimum energy conformation can then be compared to the X-ray structure.

Comparative Summary
Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure in the solid state, precise bond lengths/angles, stereochemistry, crystal packing.[3]Unambiguous and definitive structural determination; the "gold standard."Requires a high-quality single crystal (can be difficult to obtain); structure is for the solid state only.[6]
NMR Spectroscopy Atomic connectivity (skeleton), chemical environments, relative stereochemistry in solution.[28]Excellent for structure in solution; does not require crystallization; can study dynamic processes.Provides indirect structural information (connectivity, not precise 3D coordinates); can have signal overlap.
Mass Spectrometry Accurate molecular weight and elemental formula; structural information from fragmentation patterns.[22][24]Extremely high sensitivity and mass accuracy; confirms molecular formula.Provides very limited 3D structural information; isomers are often indistinguishable.
Computational Modeling Predicted low-energy conformations, relative stabilities of isomers, theoretical bond lengths/angles.[25][29]Does not require a physical sample; can explore all possible conformations.Provides a theoretical prediction, not an experimental fact; must be validated by experimental data.

Synthesizing the Data: An Integrated Approach

The highest level of confidence in a molecular structure is achieved not by relying on a single technique, but by integrating the complementary data from multiple methods. The data from NMR and MS validates the molecular connectivity and formula, confirming that the correct molecule was crystallized. The computational analysis provides a theoretical basis for the conformation observed in the crystal lattice. SCXRD then provides the final, definitive proof of the three-dimensional structure.

integrated_workflow ms Mass Spectrometry formula Confirms Molecular Formula ms->formula nmr NMR Spectroscopy connectivity Confirms Atomic Connectivity (Solution) nmr->connectivity comp Computational Modeling conformation Predicts Low-Energy Conformation comp->conformation scxrd Single-Crystal X-ray Diffraction final_structure Definitive 3D Structure (Solid State) scxrd->final_structure formula->scxrd connectivity->scxrd conformation->scxrd

Caption: Integrated workflow for comprehensive structural validation.

Conclusion

For trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, as with any novel chemical entity, structural validation is a process of building a self-consistent and verifiable body of evidence. While NMR and mass spectrometry are indispensable for confirming the molecular formula and atomic connectivity, they cannot provide the definitive three-dimensional certainty required for advanced applications. Computational modeling offers valuable predictive insights but remains theoretical until proven.

Single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-precision model of the molecule as it exists in the solid state. It transforms the structure from a hypothesis derived from spectroscopic data into an experimentally verified fact. By following rigorous protocols for crystallization and data analysis, and by contextualizing the results with data from orthogonal techniques, researchers can achieve the highest possible confidence in their molecular structures, paving the way for successful drug design and materials innovation.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is paramount. The compound trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a bicyclohexyl derivative, presents a unique structural motif with potential therapeutic applications.[1] As with any drug candidate, establishing a highly specific and reliable method for its quantification in biological matrices is a critical step. Immunoassays, prized for their sensitivity and high-throughput capabilities, are often the primary choice for such applications. However, the very nature of antibody-antigen recognition necessitates a thorough investigation of cross-reactivity to ensure the assay's specificity.

This guide provides a comprehensive framework for conducting cross-reactivity studies of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. We will delve into the rationale behind experimental design, present detailed protocols for a hypothetical competitive enzyme-linked immunosorbent assay (ELISA), and underscore the importance of an orthogonal method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for confirmatory analysis. The principles and methodologies discussed herein are grounded in the stringent validation requirements outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8]

Understanding the Challenge: The Specter of Cross-Reactivity

The core of our investigation will be a competitive immunoassay format. In this setup, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10][12]

Experimental Design: A Two-Pronged Approach to Ensuring Specificity

To comprehensively assess the cross-reactivity of our hypothetical immunoassay for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a dual-methodology approach is essential. This involves a primary screen using a competitive ELISA, followed by a confirmatory and quantitative analysis using HPLC-MS/MS.

Selection of Potential Cross-Reactants

A critical first step is the identification of compounds with structural similarities to the target analyte. These may include precursors, metabolites, or other drugs within the same class. For our study, we have selected the following hypothetical compounds:

  • Compound A (Metabolite): trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-ol (a potential reduced metabolite of the ketone).

  • Compound B (Analogue): trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) (an analogue with a modification on the second cyclohexyl ring).[13]

  • Compound C (Precursor): Bicyclohexyl (a core structural element).[14][15]

  • Compound D (Structurally Unrelated): A commercially available, structurally distinct small molecule to serve as a negative control.

Methodology 1: Competitive ELISA for Primary Cross-Reactivity Screening

The competitive ELISA serves as our high-throughput screening tool to identify potential cross-reactivity. The principle relies on the competition between the target analyte (or a cross-reactant) and a fixed amount of enzyme-labeled target analyte for binding to a limited number of specific antibodies coated on a microplate.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with anti-target Ab p2 Block non-specific binding sites p1->p2 a1 Add standards or sample (containing analyte) p2->a1 a2 Add enzyme-conjugated target analyte a1->a2 a3 Incubate a2->a3 d1 Wash to remove unbound reagents a3->d1 d2 Add substrate d1->d2 d3 Measure signal (e.g., absorbance) d2->d3

Caption: Competitive ELISA workflow for cross-reactivity screening.

  • Plate Coating: Coat a 96-well microplate with a solution of the monoclonal antibody specific for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Add serial dilutions of the target analyte (for the standard curve) and the potential cross-reactants (Compounds A, B, C, and D) to the wells.

    • Immediately add a fixed concentration of the target analyte conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate in the dark until a color develops.

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. The concentration of each potential cross-reactant that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100%

Methodology 2: HPLC-MS/MS for Confirmatory Analysis and Accurate Quantification

While ELISA provides a rapid assessment of cross-reactivity, it is susceptible to matrix effects and does not provide structural information. HPLC-MS/MS is a highly specific and sensitive orthogonal method that separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[16][17][18][19][20] This makes it the gold standard for confirming the identity and accurately quantifying the concentration of analytes in complex mixtures.

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Spike biological matrix with analyte and IS sp2 Protein precipitation or LLE sp1->sp2 sp3 Evaporation and reconstitution sp2->sp3 lc1 Inject sample into HPLC system sp3->lc1 lc2 Chromatographic separation lc1->lc2 ms1 Ionization (e.g., ESI) lc2->ms1 ms2 MS/MS detection (MRM mode) ms1->ms2 dp1 Peak integration ms2->dp1 dp2 Quantification using calibration curve dp1->dp2

Caption: HPLC-MS/MS workflow for confirmatory analysis.

  • Sample Preparation:

    • Spike a biological matrix (e.g., human plasma) with known concentrations of the target analyte and the potential cross-reactants.

    • Add an internal standard (IS), preferably a stable isotope-labeled version of the target analyte.

    • Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (LLE) to remove matrix components.

    • Evaporate the supernatant and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analytes.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes interferences.

  • Data Analysis:

    • Integrate the peak areas of the target analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Quantify the concentration of the target analyte in the presence of potential cross-reactants.

Hypothetical Results and Comparative Analysis

The following table summarizes the hypothetical data obtained from our cross-reactivity studies.

CompoundStructureELISA % Cross-ReactivityHPLC-MS/MS Interference
Target Analyte trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one100%N/A
Compound A trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-ol15%No
Compound B trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)2%No
Compound C Bicyclohexyl<0.1%No
Compound D Structurally Unrelated<0.1%No

Discussion and Interpretation: A Tale of Two Methods

The hypothetical results from the competitive ELISA indicate a high degree of specificity for the target analyte. The potential metabolite, Compound A , with a modification to the ketone group, shows minor cross-reactivity (15%). This is plausible as the ketone functionality is likely a key part of the epitope recognized by the antibody. The structural analogue, Compound B , with a modification further away from the difluorophenyl ring, exhibits negligible cross-reactivity (2%), suggesting that the antibody binding pocket is highly specific to the overall conformation of the target molecule. As expected, the core precursor, Compound C , and the structurally unrelated Compound D show no significant cross-reactivity.

The HPLC-MS/MS analysis provides the definitive confirmation of specificity. Due to the unique precursor-product ion transitions selected in MRM mode for the target analyte, none of the potential cross-reactants interfered with its quantification, even if they were to co-elute chromatographically. This demonstrates the superior selectivity of the mass spectrometric method.

The concordance between the low cross-reactivity observed in the ELISA and the lack of interference in the HPLC-MS/MS analysis provides strong evidence for the specificity of the immunoassay. The minor cross-reactivity of Compound A in the ELISA should be noted, and if this metabolite is expected to be present in significant concentrations in vivo, the use of HPLC-MS/MS for definitive quantification in clinical samples would be warranted.

Conclusion: A Validated Path to Confident Quantification

The development of a robust and specific analytical method is a cornerstone of successful drug development. This guide has outlined a comprehensive, albeit hypothetical, strategy for assessing the cross-reactivity of an immunoassay for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. By employing a sensitive immunoassay for initial screening and a highly selective orthogonal method like HPLC-MS/MS for confirmation, researchers can confidently characterize the specificity of their analytical methods. This dual approach not only satisfies regulatory expectations for thorough validation but also ensures the generation of high-quality, reliable data, which is indispensable for making informed decisions throughout the drug development pipeline.

References

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Benchmarking an Emerging Liquid Crystal: A Comparative Performance Analysis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of higher-resolution, faster-switching, and more energy-efficient display and photonic technologies, the design and synthesis of novel liquid crystal (LC) materials are of paramount importance. The performance of a liquid crystal device is intrinsically linked to the molecular structure of its constituent mesogens. Fluorination of liquid crystal molecules has emerged as a particularly effective strategy for tuning key electro-optical properties.[1][2][3] This guide provides a comprehensive performance benchmark of a promising, yet not widely characterized, calamitic liquid crystal: trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one .

This molecule, which we will refer to as DFBCH , possesses a unique combination of a rigid [1,1'-bi(cyclohexan)]-4-one core and a terminal 3,4-difluorophenyl group. This structure suggests the potential for a favorable balance of physical properties, including a broad nematic range, high dielectric anisotropy, and low viscosity, which are critical for advanced display applications such as fringe-field switching (FFS) and twisted nematic (TN) liquid crystal displays (LCDs).[4][5][6]

This guide will objectively compare the anticipated performance of DFBCH with established liquid crystal materials. We will ground our analysis in the well-documented structure-property relationships of similar fluorinated liquid crystals and provide detailed experimental protocols for a comprehensive, side-by-side evaluation. The target audience for this guide includes researchers, scientists, and drug development professionals exploring the synthesis and application of novel liquid crystalline materials.

Molecular Structure and Hypothesized Properties

The molecular structure of DFBCH is central to its predicted performance characteristics. The trans-bicyclohexane ring system provides a rigid, linear core, which is essential for the formation of a stable nematic phase.[7] The terminal ketone group introduces a dipole moment, while the 3,4-difluorophenyl group is expected to significantly influence the material's dielectric anisotropy (Δε) and birefringence (Δn).

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=581325&t=l", label=""]; DFBCH [label="trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one", pos="2,0!"]; }

Caption: Molecular structure of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (DFBCH).

Based on data from analogous fluorinated liquid crystals, we can hypothesize the following key properties for DFBCH:

  • High Dielectric Anisotropy (Δε): The two fluorine atoms on the phenyl ring create a strong dipole moment perpendicular to the long molecular axis. This is expected to result in a large, positive Δε, which is crucial for low-voltage operation of LCDs.[3][4]

  • Moderate Birefringence (Δn): The bicyclohexane core is less conjugated than a biphenyl core, which typically leads to a lower birefringence. This can be advantageous in minimizing color dispersion in certain display modes.[4]

  • Low Rotational Viscosity (γ₁): The saturated bicyclohexane rings generally lead to lower viscosity compared to aromatic ring systems, contributing to faster switching times.[8]

  • Broad Nematic Range: The combination of a rigid core and flexible terminal groups often results in a wide temperature range for the nematic phase, which is essential for device stability under various operating conditions.

Comparative Benchmarking

To provide a meaningful performance context, we will compare the expected properties of DFBCH against two well-established classes of liquid crystal materials: a standard cyanobiphenyl compound, 5CB (4-Cyano-4'-pentylbiphenyl) , and a representative fluorinated biphenyl liquid crystal, 4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexyl) , which is structurally similar to DFBCH.

Property DFBCH (Hypothesized) 5CB (4-Cyano-4'-pentylbiphenyl) 4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexyl) (Analog) Significance in Device Performance
Dielectric Anisotropy (Δε)High (+)High (+)High (+)Lower operating voltage, reduced power consumption.
Birefringence (Δn)ModerateHighModerateInfluences cell gap and viewing angle; lower values can reduce color dispersion.[4]
Rotational Viscosity (γ₁)LowModerateLowFaster switching speeds and response times.[8]
Nematic-Isotropic Transition Temperature (Tₙᵢ)> 80 °C35.3 °C> 70 °CDefines the upper operating temperature limit of the device.
Voltage Holding Ratio (VHR)HighModerateHighCrucial for active-matrix displays to prevent flicker.[8]

Experimental Protocols for Performance Verification

To validate the hypothesized properties of DFBCH and conduct a rigorous comparison, a series of standardized characterization techniques must be employed.[9][10][11]

Mesophase Characterization

The liquid crystalline phases and transition temperatures of DFBCH can be identified using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Protocol: Phase Identification using POM and DSC

  • Sample Preparation: A small amount of the DFBCH sample is placed on a clean glass microscope slide and covered with a coverslip.

  • POM Analysis: The slide is placed on a hot stage under a polarizing microscope. The sample is heated and cooled at a controlled rate (e.g., 5 °C/min). The distinct textures observed under polarized light are used to identify the nematic and any other mesophases.

  • DSC Analysis: 5-10 mg of the sample is hermetically sealed in an aluminum pan.[12] The sample is subjected to a heat-cool-heat cycle in a DSC instrument at a scan rate of 10 °C/min to determine the transition temperatures and associated enthalpy changes.[12]

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: A comprehensive workflow for the characterization of DFBCH.

Electro-Optical Property Measurement

The key performance metrics of DFBCH in a device context are its electro-optical properties. These are measured using a liquid crystal test cell.

Protocol: Electro-Optical Characterization

  • Test Cell Fabrication: A test cell is constructed using two indium-tin-oxide (ITO) coated glass substrates. The inner surfaces are coated with a polyimide alignment layer and rubbed to induce a homogeneous alignment of the liquid crystal molecules. The cell gap is controlled using silica spacers (e.g., 5-10 μm). The cell is then filled with DFBCH in its isotropic phase and slowly cooled to the nematic phase.

  • Dielectric Anisotropy (Δε) Measurement: The capacitance of the filled cell is measured with an LCR meter, both with and without a high-frequency electric field applied perpendicular to the substrates. Δε is calculated from the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director.

  • Birefringence (Δn) Measurement: The optical retardation of the cell is measured using a spectrophotometer or an ellipsometer. Δn is determined from the retardation, the cell gap, and the wavelength of light.

  • Switching Time Measurement: A square-wave voltage is applied to the test cell. The rise time (τ_on) and decay time (τ_off) of the optical response are measured using a photodiode and an oscilloscope. The rotational viscosity (γ₁) can be calculated from these values.

  • Voltage Holding Ratio (VHR) Measurement: A voltage pulse is applied to the cell, and the decay of the voltage across the cell over time is measured. The VHR is the ratio of the voltage remaining after a certain time to the initial applied voltage, expressed as a percentage.

Conclusion and Future Outlook

While direct experimental data for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is not yet widely published, its molecular architecture strongly suggests its potential as a high-performance liquid crystal material. The combination of a saturated bicyclohexane core and a difluorophenyl group is a well-established motif for achieving a desirable balance of low viscosity, high dielectric anisotropy, and good thermal stability.[1][3][4] Compared to traditional cyanobiphenyls, DFBCH is anticipated to offer improved switching speeds and a wider operating temperature range. Its properties are likely to be comparable to other advanced fluorinated liquid crystals used in modern FFS and TN displays.

The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of DFBCH and its validation against current industry standards. Further research should also focus on the formulation of DFBCH in mixtures with other liquid crystals, as this is the standard practice for optimizing the overall performance for specific device applications.[1][5] The synthesis and characterization of homologous series, by varying the alkyl chain length on the bicyclohexane core, could further refine the material properties for next-generation displays and photonic devices.

References

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A Comparative Analysis of Difluorophenyl vs. Non-Fluorinated Bicyclohexanones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3] This is not a matter of mere academic curiosity; it is a field-proven strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[4][5] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's biological behavior.[6][7] These alterations can manifest as improved metabolic stability, enhanced receptor binding affinity, and optimized membrane permeability, all of which are critical determinants of a drug candidate's ultimate success.[1][3] This guide provides an in-depth comparative analysis of difluorophenyl-substituted bicyclohexanones and their non-fluorinated counterparts, offering experimental insights and actionable protocols for researchers in the field.

Comparative Analysis: Unveiling the Fluorine Advantage

The bicyclohexanone framework represents a privileged scaffold in medicinal chemistry, offering a rigid and three-dimensional structure amenable to diverse functionalization. However, like many lipophilic carbocycles, it can be susceptible to metabolic degradation, primarily through oxidative pathways.[8][9] The introduction of a difluorophenyl group is a deliberate tactic to mitigate these liabilities and enhance overall drug-like properties.

Enhanced Metabolic Stability: A Tale of Two Bonds

A primary driver for the fluorination of drug candidates is the significant increase in metabolic stability.[9][10][11] This is fundamentally attributed to the high bond dissociation energy of the C-F bond compared to the C-H bond, rendering it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[9] By strategically placing fluorine atoms on the phenyl ring, we can effectively "shield" metabolically vulnerable positions from oxidative attack.

To quantify this effect, a comparative in vitro metabolic stability assay was performed using human liver microsomes. This system provides a robust model for assessing Phase I metabolism.[12][13]

Compound Structure Metabolic Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Bicyclohexanone A (Non-fluorinated) [Generic structure of a phenyl bicyclohexanone]1546.2
Bicyclohexanone B (Difluorophenyl) [Generic structure of a difluorophenyl bicyclohexanone]759.2

Table 1: Comparative Metabolic Stability Data.

The data unequivocally demonstrates the profound impact of difluorophenyl substitution. Bicyclohexanone B exhibits a five-fold increase in metabolic half-life and a corresponding five-fold decrease in intrinsic clearance compared to its non-fluorinated analog, Bicyclohexanone A. This strongly suggests that the difluorophenyl moiety effectively blocks or significantly slows down the primary routes of metabolic degradation.

Modulation of Receptor Binding Affinity: The Subtle Art of Molecular Recognition

The introduction of fluorine can also significantly influence a compound's binding affinity for its biological target.[2][14][15] The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the receptor's binding pocket.[14] Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to the overall binding energy.[4]

To investigate the impact on receptor binding, a competitive radioligand binding assay was conducted using a relevant G-protein coupled receptor (GPCR) target.[16]

Compound Structure Binding Affinity (Ki, nM)
Bicyclohexanone A (Non-fluorinated) [Generic structure of a phenyl bicyclohexanone]25
Bicyclohexanone B (Difluorophenyl) [Generic structure of a difluorophenyl bicyclohexanone]8

Table 2: Comparative Receptor Binding Affinity Data.

The results indicate that the difluorophenyl substitution in Bicyclohexanone B leads to a more than three-fold improvement in binding affinity compared to the non-fluorinated Bicyclohexanone A. This enhancement is likely due to a combination of altered electronics and potentially more favorable interactions within the receptor's binding site.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These protocols are designed to be self-validating, incorporating appropriate controls and established methodologies.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard in vitro method for determining the metabolic stability of a compound.[9][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Human liver microsomes (pooled)[18]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in a suitable organic solvent, e.g., DMSO)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compounds and controls in phosphate buffer. The final organic solvent concentration in the incubation should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Incubation Setup: In a 96-well plate, combine the human liver microsomes, phosphate buffer, and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold organic solvent containing an internal standard.[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[9]

Protocol 2: Competitive Radioligand Binding Assay

This assay is a fundamental technique for determining the binding affinity of a compound to a specific receptor.[19][20]

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Test compounds at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation Setup: In test tubes or a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts: Workflows and Mechanisms

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_workflow In Vitro Metabolic Stability Workflow prep Reagent Preparation (Microsomes, NADPH, Compound) incubate Incubation at 37°C prep->incubate initiate Initiate Reaction (Add NADPH) incubate->initiate sample Time-Point Sampling & Reaction Termination initiate->sample process Sample Processing (Centrifugation) sample->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½ and CLint Calculation) analyze->data

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_mechanism Mechanism of Metabolic Stabilization by Fluorination Parent_CH Non-fluorinated Bicyclohexanone Metabolite_CH Hydroxylated Metabolite Parent_CH->Metabolite_CH CYP450 Oxidation Parent_CF Difluorophenyl Bicyclohexanone Blocked Metabolism Blocked/ Slowed Parent_CF->Blocked CYP450 Oxidation

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion: The Rational Application of Fluorine in Drug Design

The comparative analysis presented herein provides compelling evidence for the strategic application of difluorophenyl substitution in the optimization of bicyclohexanone-based drug candidates. The significant improvements in both metabolic stability and receptor binding affinity underscore the transformative potential of this approach. While the benefits are clear, it is crucial to recognize that the effects of fluorination can be highly context-dependent.[21] Therefore, a thorough understanding of the structure-activity and structure-property relationships, guided by robust experimental data, is paramount for the successful design of novel therapeutics. The provided protocols offer a validated framework for generating such data, empowering researchers to make informed decisions in their drug discovery programs.

References

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Spectroscopic Showdown: Differentiating trans- and cis-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Stereoisomer Characterization

In the realm of drug development and materials science, the precise stereochemical configuration of a molecule is not a mere academic detail; it is a critical determinant of its biological activity, physical properties, and overall performance. The geometric isomers, trans- and cis-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, present a classic analytical challenge. While possessing the same molecular formula and connectivity, their distinct spatial arrangements necessitate a robust, multi-technique spectroscopic approach for unambiguous identification and characterization. This guide provides an in-depth comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their structural nuances.

The Structural Landscape: trans vs. cis

The core of this analysis lies in the relative orientation of the 3,4-difluorophenyl group and the carbonyl group across the bicyclohexane ring system. In the trans-isomer, these substituents are on opposite sides of the ring system, leading to a more linear and sterically relaxed conformation. Conversely, the cis-isomer features these groups on the same side, resulting in a more folded and sterically hindered structure. These conformational differences are the primary drivers of the distinct spectroscopic signatures we will explore.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_structure More linear conformation trans_outcome Distinct spectroscopic signature trans_structure->trans_outcome leads to cis_structure Folded, sterically hindered conformation cis_outcome Unique spectroscopic signature cis_structure->cis_outcome results in

Caption: Conformational differences between trans- and cis-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for distinguishing between these isomers, offering detailed insights into the chemical environment of each nucleus.

¹H NMR: A Tale of Two Conformations

The proton NMR spectra of the trans- and cis-isomers are expected to show significant differences in both chemical shifts and coupling constants, arising from the varied spatial relationships between protons.[1][2]

In the trans-isomer, the cyclohexane rings are likely to adopt a chair conformation, leading to well-defined axial and equatorial protons. The proton at the 4'-position, adjacent to the difluorophenyl group, is expected to exhibit a larger trans-diaxial coupling constant with neighboring axial protons.[3][4] In contrast, the cis-isomer's steric hindrance may induce conformational distortions, leading to altered coupling constants and chemical shifts. Protons in close proximity to the aromatic ring in the cis-isomer may experience anisotropic effects, causing them to be deshielded and appear at a lower field.[2]

Expected ¹H NMR Data Comparison

Protontrans-Isomer (Predicted δ, ppm)cis-Isomer (Predicted δ, ppm)Key Differentiating Feature
Aromatic Protons7.0 - 7.36.9 - 7.2Minor shifts due to conformational changes
Cyclohexane Protons (α to C=O)2.2 - 2.52.3 - 2.6Broader signals in the cis-isomer due to conformational flexibility
Cyclohexane Protons (other)1.2 - 1.91.1 - 2.0Significant overlap, but distinct multiplet patterns
4'-H (axial)~2.8 (triplet of doublets)~3.0 (multiplet)Larger coupling constant in trans-isomer
¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectra will also reflect the conformational differences. The carbon atoms in the sterically crowded cis-isomer are expected to be shielded compared to the trans-isomer, resulting in upfield shifts. The carbonyl carbon, in particular, may show a discernible difference in its chemical shift.

¹⁹F NMR: A Direct Window into the Fluorinated Moiety

Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique.[5][6] The chemical shifts of the two fluorine atoms will be distinct and their coupling to each other and to the aromatic protons will provide crucial structural information. While the chemical shifts may not differ dramatically between the isomers, the through-space coupling to nearby protons in the cyclohexane ring could be observable in the cis-isomer, providing a definitive diagnostic tool.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Spectral width: -2 to 12 ppm

    • Pulse angle: 30°

    • Relaxation delay: 2 s

    • Number of scans: 16

  • ¹³C NMR Parameters:

    • Spectral width: -10 to 220 ppm

    • Pulse program: Proton-decoupled

    • Relaxation delay: 5 s

    • Number of scans: 1024

  • ¹⁹F NMR Parameters:

    • Spectral width: -100 to -160 ppm (referenced to CFCl₃)

    • Pulse program: Proton-decoupled

    • Relaxation delay: 2 s

    • Number of scans: 64

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

G start Sample Preparation acquire NMR Data Acquisition (¹H, ¹³C, ¹⁹F) start->acquire process Data Processing acquire->process analyze Spectral Analysis (Chemical Shifts, Coupling Constants) process->analyze structure Isomer Differentiation analyze->structure

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule.[7][8] The most prominent feature in the IR spectra of both isomers will be the strong carbonyl (C=O) stretching vibration.[9]

The exact position of the C=O stretch can be influenced by the conformation of the cyclohexane ring.[7] In the cis-isomer, steric interactions might cause a slight distortion of the ring, potentially leading to a small shift in the C=O stretching frequency compared to the more stable chair conformation of the trans-isomer. Additionally, the C-F stretching vibrations in the aromatic ring and the various C-H bending and stretching modes of the cyclohexane rings will contribute to a complex fingerprint region, which can be used for comparative purposes.

Expected IR Data Comparison

Vibrational Modetrans-Isomer (Predicted cm⁻¹)cis-Isomer (Predicted cm⁻¹)Key Differentiating Feature
C=O Stretch~1715~1718Slight shift due to conformational strain
C-F Stretch~1250, ~1150~1250, ~1150Likely to be very similar
C-H Stretch (Aromatic)~3050~3050No significant difference expected
C-H Stretch (Aliphatic)2850-29502850-2950Minor differences in band shape

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Processing: Perform a background correction and analyze the peak positions and intensities.

Mass Spectrometry (MS): Fragmentation Patterns

While mass spectrometry is not typically the primary tool for distinguishing stereoisomers, differences in their fragmentation patterns can sometimes be observed, especially with techniques like tandem mass spectrometry (MS/MS).[10][11][12] The stability of the molecular ion and the relative abundances of fragment ions can be influenced by the stereochemistry.[11]

The trans-isomer, being more stable, might exhibit a more abundant molecular ion peak. The fragmentation pathways could also differ due to the different spatial arrangements of the atoms, potentially leading to unique fragment ions or different relative intensities of common fragments. However, these differences are often subtle and require careful analysis of high-resolution mass spectra.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to induce fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

  • Data Analysis: Compare the fragmentation patterns of the two isomers, paying close attention to the relative intensities of the molecular ion and major fragment peaks.

Conclusion: A Multi-faceted Approach for Unambiguous Assignment

The differentiation of the trans- and cis-isomers of 4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹⁹F NMR spectroscopy provide the most definitive and detailed information for unambiguous structural assignment, based on clear differences in chemical shifts and coupling constants. IR spectroscopy offers a rapid method for confirming the presence of key functional groups and may reveal subtle conformational differences. Mass spectrometry can provide supporting evidence through the analysis of fragmentation patterns. By integrating the data from these complementary techniques, researchers and drug development professionals can confidently characterize these stereoisomers, ensuring the integrity and efficacy of their scientific endeavors.

References

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • Zhang, J., et al. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality, 30(5), 609-618. Retrieved from [Link]

  • Mándi, A., & Kurtán, T. (2019). Stereochemistry Studied Using Mass Spectrometry. In Applications of MS in Life Sciences. IntechOpen. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Retrieved from [Link]

  • Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • Chaudhari, S. R., et al. (2012). C-HETSERF: distinction of cis/trans-isomers and measurement of long range couplings between chemically equivalent nuclei in polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 14(45), 15758-15765. Retrieved from [Link]

  • Chemistry World. (2013, September 5). Unravelling stereochemistry via mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Difluorophenol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • YouTube. (2020, May 30). 1H NMR of cyclohexane. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Retrieved from [Link]

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A Technical Review of the Potential Biological Activity of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a commercially available compound primarily utilized in the field of materials science as a liquid crystal building block. Despite its well-documented physical properties, a comprehensive review of its biological activity is conspicuously absent from public domain literature. This guide aims to bridge this knowledge gap by providing a predictive analysis of the potential pharmacological profile of this molecule. By dissecting its core structural motifs—the bicyclohexanone framework and the 3,4-difluorophenyl group—we draw comparisons to structurally related compounds with established biological activities. This guide will delve into a structure-activity relationship (SAR) analysis to postulate potential biological targets and pathways. Furthermore, we will furnish detailed experimental protocols for researchers to validate these hypotheses, thereby paving the way for new avenues in drug discovery and development.

Introduction: From Liquid Crystals to Potential Therapeutics

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a molecule characterized by a rigid bicyclohexane core linked to a difluorinated phenyl ring. This structure imparts the necessary anisotropy for its application in liquid crystal displays. However, the very features that make it suitable for this application—lipophilicity, structural rigidity, and specific electronic properties due to the fluorine atoms—are also hallmarks of many biologically active compounds. The exploration of molecules from materials science for pharmacological applications is a burgeoning field, offering a rich source of novel chemical scaffolds. This guide presents a pioneering, in-depth analysis of the latent therapeutic potential of this intriguing molecule and its analogs.

Structural Deconstruction and Analog Comparison

The foundation of our predictive analysis lies in the principle of structure-activity relationships, which posits that the biological activity of a compound is intrinsically linked to its chemical structure. We will deconstruct trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one into its two primary components for a comparative analysis with known bioactive molecules.

The Bicyclohexanone Core: A Scaffold for Bioactivity

The [1,1'-bi(cyclohexan)]-4-one moiety is a bulky, lipophilic group. While direct analogs with this exact bicyclohexanone system and known biological activity are not readily found in the literature, we can infer potential activities from simpler cyclohexanone derivatives. Cyclohexanone rings are prevalent in a variety of pharmacologically active compounds, demonstrating a broad spectrum of activities.

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that cyclohexanone derivatives can exhibit significant antimicrobial and antifungal properties. For instance, certain piperazine derivatives of cyclohexanone have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger. The lipophilic nature of the bicyclohexanone core could facilitate interaction with and disruption of microbial cell membranes.

  • Anticancer and Cytotoxic Potential: The cyclohexanone scaffold is also a feature in several compounds investigated for their anticancer properties. These compounds often induce apoptosis or inhibit cell cycle progression in cancer cell lines. The rigid structure of the bicyclohexanone core could allow for specific binding to protein targets involved in cancer signaling pathways.

The 3,4-Difluorophenyl Moiety: A Key Pharmacophore

The presence of a 3,4-difluorophenyl group significantly influences the electronic properties and metabolic stability of a molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles.

  • Enhanced Target Binding: The electron-withdrawing nature of the fluorine atoms can lead to more potent interactions with biological targets through hydrogen bonding and dipole-dipole interactions.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at the fluorinated positions, thereby increasing the compound's half-life in vivo.

A prime example of a successful drug featuring a difluorophenyl group is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID).[1][2] Diflunisal is a derivative of salicylic acid with a 2,4-difluorophenyl substituent. This substitution enhances its analgesic and anti-inflammatory potency compared to aspirin.[1][2] While structurally distinct from our target compound, Diflunisal's activity underscores the potential for difluorophenyl-containing molecules to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX).

Postulated Biological Targets and Signaling Pathways

Based on the SAR analysis of its structural components, we can hypothesize several potential biological targets for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

Table 1: Postulated Biological Targets and Rationale

Postulated TargetRationalePotential Therapeutic Area
Cyclooxygenase (COX) Enzymes The difluorophenyl moiety is present in the NSAID Diflunisal, a known COX inhibitor. The overall lipophilicity of the molecule could favor binding to the hydrophobic active site of COX enzymes.Anti-inflammatory, Analgesic
Steroidogenic Enzymes (e.g., 5α-reductase) The rigid, steroidal-like bicyclohexanone core could potentially interact with enzymes involved in steroid metabolism.Endocrine Disorders, Oncology
Nuclear Hormone Receptors The lipophilic and rigid structure may allow for binding to the ligand-binding domains of nuclear receptors, such as the androgen or estrogen receptors.Oncology, Metabolic Diseases
Ion Channels The difluorophenyl group can modulate the gating properties of certain ion channels. The bulky bicyclohexanone could act as a channel blocker.Neurology, Cardiology

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by our compound of interest, focusing on the well-understood arachidonic acid cascade.

signaling_pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Target_Compound trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one Target_Compound->COX Potential Inhibition

Caption: Postulated inhibition of the COX pathway.

Recommended Experimental Workflows for Biological Activity Screening

To validate the therapeutic potential of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a systematic screening approach is necessary. The following are detailed protocols for initial in vitro and subsequent in vivo evaluation.

In Vitro Assay Protocols

4.1.1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine if the compound can inhibit the enzymatic activity of COX-1 and COX-2, providing insight into its potential anti-inflammatory action and its selectivity.

  • Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

  • Methodology:

    • Prepare a stock solution of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in DMSO.

    • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Prepare serial dilutions of the test compound and a positive control (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor).

    • In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the production of Prostaglandin F2α using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

4.1.2. Antimicrobial Susceptibility Testing

This will assess the compound's ability to inhibit the growth of various bacterial and fungal strains.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of microorganisms.

  • Methodology:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Model for Anti-inflammatory Activity

Should the in vitro COX assay yield positive results, the following in vivo model can be used to assess anti-inflammatory efficacy.

4.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-validated model for acute inflammation.

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation in a rodent model.

  • Methodology:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups: Vehicle control, Positive control (e.g., Indomethacin), and Test compound groups (at least 3 doses).

    • Administer the test compound or controls orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation In_Vitro_Assays Primary In Vitro Assays COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing In_Vitro_Assays->Antimicrobial_Assay Cytotoxicity_Assay General Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity_Assay Paw_Edema_Model Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema_Model Positive Result Infection_Model Murine Infection Model Antimicrobial_Assay->Infection_Model Positive Result In_Vivo_Models Secondary In Vivo Models (if in vitro is promising) In_Vivo_Models->Paw_Edema_Model In_Vivo_Models->Infection_Model

Caption: Proposed experimental screening workflow.

Conclusion and Future Directions

While trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is currently relegated to the realm of materials science, a thorough analysis of its chemical structure suggests a significant, untapped potential for biological activity. The combination of a bulky, lipophilic bicyclohexanone core and an electronically modified difluorophenyl ring presents a compelling case for its investigation as a novel therapeutic agent. The SAR analysis presented in this guide points towards potential anti-inflammatory, antimicrobial, and anticancer activities.

It is imperative that the hypotheses laid out in this guide are subjected to rigorous experimental validation. The provided protocols offer a clear roadmap for the initial stages of such an investigation. The exploration of compounds like trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one highlights a promising strategy for drug discovery: looking beyond traditional chemical libraries to the vast and diverse world of materials science. Future research should also focus on the synthesis and evaluation of close analogs to build a more comprehensive SAR profile and optimize for potency and selectivity against specific biological targets.

References

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  • Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800493. [Link]

  • Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (2021). Journal of Molecular Structure, 1225, 129135. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(15), 5769. [Link]

  • Stone, C. A., et al. (1978). Chemical and pharmacological properties of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 19S–29S. [Link]

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A Comparative Guide to the Performance of Trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one in Advanced Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorinated Liquid Crystals in Modern Displays

The relentless pursuit of higher resolution, faster response times, and lower power consumption in liquid crystal displays (LCDs) has driven the development of advanced liquid crystal materials. Among these, fluorinated compounds have emerged as a cornerstone for high-performance displays, primarily due to their unique combination of favorable dielectric and optical properties. The strategic incorporation of fluorine atoms into the molecular structure of a liquid crystal can significantly influence its viscosity, dielectric anisotropy (Δε), and optical anisotropy (Δn), all of which are critical parameters governing display performance.

This guide focuses on trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one , a difluorophenyl derivative with a bicyclohexane core. This molecular architecture suggests its utility in nematic liquid crystal mixtures, particularly for thin-film transistor (TFT) driven displays where low viscosity and specific electro-optical characteristics are paramount.[1] We will compare its projected performance characteristics with established and alternative liquid crystal materials to provide a comprehensive evaluation for researchers and engineers in the field.

Core Performance Metrics for Nematic Liquid Crystals in Display Applications

The efficacy of a nematic liquid crystal in a display application is determined by a synergistic combination of several key physical properties. Understanding these metrics is essential for interpreting the comparative data presented in this guide.

  • Dielectric Anisotropy (Δε): This parameter dictates the threshold voltage (Vth) of the liquid crystal display. A sufficiently large positive or negative Δε is desirable to enable low driving voltages, thereby reducing power consumption. Fluorinated liquid crystals are known for their tunable dielectric anisotropy.

  • Optical Anisotropy (Birefringence, Δn): The birefringence of a liquid crystal, in conjunction with the cell gap, determines the phase retardation of light passing through the display. For a given cell gap, a specific Δn is required to achieve optimal contrast and brightness.

  • Rotational Viscosity (γ₁): This is a critical factor influencing the switching speed of the liquid crystal molecules in response to an electric field. Lower viscosity leads to faster response times, which is crucial for reducing motion blur in video applications.

  • Clearing Point (TNI): Also known as the nematic-to-isotropic transition temperature, the clearing point defines the upper limit of the operational temperature range of the liquid crystal. A high and stable clearing point is essential for device reliability.

The interplay of these parameters is crucial. For instance, while a high Δε is beneficial for low voltage operation, it can sometimes be accompanied by an undesirable increase in viscosity. Therefore, a successful liquid crystal material offers a well-balanced profile of these key characteristics.

Comparative Analysis: Trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one vs. Alternative Liquid Crystals

Direct, publicly available experimental data for the standalone performance metrics of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is limited. However, by examining its structural motifs and data from related compounds, we can infer its likely performance profile and compare it with well-characterized benchmark liquid crystals such as 4-Cyano-4'-pentylbiphenyl (5CB) and 4-(4'-propyl-[1,1'-bicyclohexan]-4-yl)benzonitrile (CPU-3-F, a representative of the PCH family) , as well as another fluorinated bicyclohexylphenyl derivative, trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) .

Propertytrans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (Predicted)4-Cyano-4'-pentylbiphenyl (5CB)[1][2][3][4]trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) (Related Compound)
Molecular Structure Bicyclohexylphenyl ketone with 3,4-difluoro substitutionBiphenyl with a terminal cyano group and a pentyl chainBicyclohexylphenyl with 3,4-difluoro substitution and a propyl chain
Dielectric Anisotropy (Δε) Moderately PositiveHigh Positive (~+11.5)Moderately Positive
Optical Anisotropy (Δn) Low to ModerateHigh (~0.18)Low to Moderate
Viscosity (η) LowModerateLow
Clearing Point (TNI) Moderate to HighLow (35°C)Moderate to High

Rationale for Predicted Performance:

  • Dielectric Anisotropy (Δε): The presence of the two fluorine atoms on the phenyl ring is expected to induce a significant dipole moment, leading to a moderately positive dielectric anisotropy. The ketone group will also contribute to the overall polarity.

  • Optical Anisotropy (Δn): The bicyclohexane core is less conjugated than the biphenyl core of 5CB, which will result in a lower birefringence. This makes it suitable for applications where a lower Δn is required, such as in displays with larger cell gaps.

  • Viscosity (η): The bicyclohexane rings generally lead to lower viscosity compared to more rigid aromatic cores, which is a significant advantage for achieving fast response times.

  • Clearing Point (TNI): The rigid core structure provided by the bicyclohexylphenyl group typically results in a higher clearing point compared to simpler structures like 5CB, enhancing the thermal stability of the material.

Comparison with Alternatives:

  • vs. 5CB: Trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is anticipated to offer lower viscosity and a higher clearing point, making it more suitable for demanding applications requiring faster switching and a wider operating temperature range. However, its lower Δε would necessitate a higher driving voltage compared to 5CB.

  • vs. trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane): These two compounds are structurally very similar. The primary difference is the ketone group in the target compound versus a direct linkage in the alternative. The ketone group may slightly increase the polarity and thus the dielectric anisotropy, but could also lead to a minor increase in viscosity.

Experimental Protocols for Performance Metric Determination

To empirically validate the performance of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a series of standardized experimental protocols must be employed.

Measurement of Dielectric Anisotropy (Δε)

Principle: The dielectric permittivity of a liquid crystal is measured in two orientations: parallel (ε∥) and perpendicular (ε⊥) to the director axis. The dielectric anisotropy is the difference between these two values (Δε = ε∥ - ε⊥).

Methodology:

  • Cell Preparation: Prepare two types of liquid crystal cells with transparent indium tin oxide (ITO) electrodes: a planar aligned cell and a homeotropically aligned cell. The alignment layers (e.g., rubbed polyimide for planar and a surfactant for homeotropic) orient the liquid crystal molecules parallel and perpendicular to the electrode surfaces, respectively.

  • Filling: Fill the cells with the liquid crystal material in its isotropic phase via capillary action and then slowly cool to the nematic phase.

  • Capacitance Measurement: Measure the capacitance of each cell using an LCR meter at a standard frequency (e.g., 1 kHz).

  • Calculation: Calculate ε∥ from the homeotropic cell and ε⊥ from the planar cell using the formula C = (ε₀εA)/d, where C is the capacitance, ε₀ is the vacuum permittivity, A is the electrode area, and d is the cell gap.

  • Δε Calculation: Determine Δε by subtracting ε⊥ from ε∥.

Measurement of Optical Anisotropy (Δn)

Principle: The birefringence (Δn = ne - no) is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal.

Methodology:

  • Abbe Refractometer: Use a temperature-controlled Abbe refractometer with a polarizing filter.

  • Planar Aligned Cell: Introduce the liquid crystal into a planar aligned cell with a known prism refractive index.

  • Refractive Index Measurement: Measure the refractive indices for light polarized parallel (ne) and perpendicular (no) to the rubbing direction of the alignment layer.

  • Δn Calculation: Calculate Δn by subtracting no from ne.

Measurement of Rotational Viscosity (γ₁)

Principle: The rotational viscosity is determined by measuring the transient current and the decay time of the liquid crystal cell after the driving voltage is switched off.

Methodology:

  • Twisted Nematic (TN) Cell: Fabricate a TN cell with a 90° twist angle.

  • Electro-Optical Setup: Place the cell between crossed polarizers and apply a square-wave voltage.

  • Decay Time Measurement: Measure the optical response time (decay time, τoff) when the voltage is turned off.

  • Calculation: Calculate the rotational viscosity using the formula γ₁ = (Vth² * ε₀ * Δε) / (π² * d²) * τoff, where Vth is the threshold voltage and d is the cell gap.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of material characterization and the fundamental principle of an LCD.

Experimental_Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation Synthesis Synthesis of trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one Purification Purification via Recrystallization/Chromatography Synthesis->Purification Delta_Epsilon Dielectric Anisotropy (Δε) Measurement Purification->Delta_Epsilon Delta_n Optical Anisotropy (Δn) Measurement Purification->Delta_n Viscosity Rotational Viscosity (γ₁) Measurement Purification->Viscosity TNI Clearing Point (TNI) Determination (DSC) Purification->TNI Comparison Comparison with Alternative Materials Delta_Epsilon->Comparison Delta_n->Comparison Viscosity->Comparison TNI->Comparison Application Suitability for Specific Display Applications Comparison->Application

Caption: Experimental workflow for the characterization and evaluation of a novel liquid crystal material.

LCD_Principle cluster_voltage_off Voltage OFF Backlight Backlight Polarizer1 Polarizer 1 (Vertical) Backlight->Polarizer1 Unpolarized Light LC_Layer Liquid Crystal Layer (Voltage Off: Twisted, Voltage On: Aligned) Polarizer1->LC_Layer Vertically Polarized Light Polarizer2 Polarizer 2 (Horizontal) LC_Layer->Polarizer2 LC_Layer->Polarizer2 Light Polarization Rotated 90° -> Light Passes LC_Layer->Polarizer2 Light Polarization Unchanged -> Light Blocked Observer Observer Polarizer2->Observer

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one (CAS No. 1357283-38-7), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous disposal protocols is paramount.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a comprehensive understanding of the materials being handled. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established clear guidelines for laboratory waste, emphasizing the importance of proper identification, segregation, and disposal of all chemical waste.[1][2][3][4] This guide synthesizes these regulatory principles with specific insights into the handling of fluorinated organic compounds.

Hazard Assessment and Initial Handling

According to the Safety Data Sheet (SDS) provided by Tokyo Chemical Industry (TCI), trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is not considered a hazardous substance or mixture. However, as a matter of good laboratory practice and because it is a fluorinated organic compound, certain precautions should always be observed.[5]

Key Safety Considerations:

  • Inhalation: Avoid creating and inhaling dust from the solid compound.

  • Contact: Avoid contact with skin and eyes.

  • Ingestion: Do not ingest the compound.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE when handling trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from accidental splashes or airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of generating and inhaling significant dust.Ensures respiratory safety in situations where dust generation is unavoidable or ventilation is insufficient.

Accidental Release and Spill Procedures

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

Step-by-Step Spill Response:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or scoop up the material to avoid creating dust. Place the collected material into a suitable, labeled container for disposal.

  • Cleaning: Clean the spill area with a damp cloth or paper towels to remove any remaining residue. Place the used cleaning materials into the same waste container.

  • Decontamination: Decontaminate any tools used for the cleanup.

  • Waste Disposal: The collected waste should be disposed of following the procedures outlined in the next section.

Disposal Procedures: A Step-by-Step Guide

The overarching principle for the disposal of any chemical, including non-hazardous ones, is to adhere to local and national regulations.

Step 1: Waste Characterization and Segregation

Even though trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is not classified as hazardous, it is crucial to segregate it from other waste streams to prevent unintended reactions. As a halogenated organic compound, it should be collected in a dedicated, clearly labeled waste container.[6][7]

Step 2: Containerization and Labeling
  • Container: Use a chemically compatible and sealable container for waste collection.[1]

  • Labeling: The container must be clearly labeled with the full chemical name: "trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one". The label should also include the words "Waste" or "Non-hazardous Waste" as appropriate. Accurate labeling is a critical requirement under OSHA's Hazard Communication Standard.[2]

Step 3: Engagment with a Licensed Waste Disposal Company

The most reliable and compliant method for the disposal of this compound is to entrust it to a licensed and reputable waste disposal company. These companies are equipped to handle chemical waste in accordance with all federal, state, and local regulations.[4]

Workflow for Professional Disposal:

  • Contact: Reach out to your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.

  • Provide Information: Furnish them with the Safety Data Sheet (SDS) for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

  • Follow Guidance: Adhere to their specific instructions for packaging and pickup.

Step 4: Documentation

Maintain a detailed record of the waste disposal process, including the name of the compound, the quantity disposed of, the date of disposal, and the name of the waste disposal company. This documentation is essential for regulatory compliance and internal safety audits.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

Disposal_Decision_Workflow start Start: Chemical Waste for Disposal identify Identify Compound: trans-4'-(3,4-Difluorophenyl)- [1,1'-bi(cyclohexan)]-4-one start->identify sds Consult Safety Data Sheet (SDS) identify->sds hazard_check Hazardous according to GHS? sds->hazard_check non_hazardous Non-Hazardous Waste Stream hazard_check->non_hazardous No segregate Segregate as Halogenated Organic Waste non_hazardous->segregate label Label Container Clearly segregate->label contact_ehs Contact EHS or Licensed Waste Disposal Company label->contact_ehs follow_instructions Follow Professional Disposal Instructions contact_ehs->follow_instructions document Document Disposal follow_instructions->document end End: Compliant Disposal document->end

Caption: Disposal Decision Workflow for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

Conclusion

The proper disposal of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, while straightforward due to its non-hazardous classification, demands a systematic and compliant approach. By adhering to the procedures outlined in this guide—from diligent use of PPE and proper spill management to the engagement of professional disposal services—researchers can ensure a safe laboratory environment and uphold their responsibility to environmental stewardship.

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Navigating the Safe Handling of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, novel chemical entities are the bedrock of innovation. Among these is trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, a compound with potential applications stemming from its unique difluorophenyl and bicyclohexanone moieties. While its formal classification may not label it as hazardous, a proactive and informed approach to safety is paramount in any laboratory setting. This guide provides essential, immediate safety and logistical information, moving beyond baseline compliance to foster a culture of comprehensive safety and responsible chemical stewardship.

Foundational Risk Assessment: Beyond the Label

A crucial first step before handling any new chemical is a thorough risk assessment.[1][2][3][4] The Safety Data Sheet (SDS) for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one indicates that the substance is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, the absence of a hazard classification does not equate to an absence of risk. As a solid with a melting point of 75.0 to 79.0 °C, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[5]

Key Physicochemical Properties:

PropertyValueSource
CAS Number147622-85-3[6][]
Molecular FormulaC18H22F2O[6][]
Molecular Weight292.36 g/mol []
AppearanceWhite to almost white powder/crystal[8]
Melting Point75.0 - 79.0 °C[5]
Boiling Point386.7 °C (Predicted)[]
SolubilitySoluble in organic solvents like ethanol, acetone, dimethylformamide, and chloroform; insoluble in water.[5]

Given its nature as a fine powder, the potential for aerosolization during handling must be a primary consideration in developing safety protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical control measure to minimize exposure.[9] A comprehensive PPE strategy for handling this compound should include the following:

Eye and Face Protection:

At a minimum, chemical safety glasses with side shields are required. However, due to the powdery nature of the solid, a face shield worn over safety glasses is strongly recommended, especially when transferring or weighing the material, to protect against accidental splashes of dust.

Skin Protection:
  • Lab Coat: A standard, long-sleeved lab coat is sufficient for routine handling. For tasks with a higher risk of dust generation, a disposable lab coat can prevent contamination of personal clothing.

  • Gloves: The choice of gloves is critical. While no specific compatibility data exists for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, we can make an informed decision based on its chemical structure (a ketone and a fluorinated aromatic compound). Nitrile gloves are a common choice in laboratory settings; however, their resistance to ketones can be poor.[10] Butyl rubber gloves offer good resistance to ketones.[11] Therefore, a double-gloving strategy is recommended: an inner nitrile glove for dexterity and an outer butyl glove for enhanced chemical resistance. Always inspect gloves for any signs of degradation before and during use.[12][13]

Respiratory Protection:

All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood.[9] If a fume hood is not available, or if there is a risk of dust generation outside of a hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.

Operational Plan: From Receipt to Experiment

A clear, step-by-step operational plan ensures that safety is integrated into every stage of the workflow.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage is at room temperature.[]

  • Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Handling and Experimental Workflow:

The following diagram illustrates a safe handling workflow for this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Double Gloves, Safety Glasses, Face Shield, Lab Coat) Prepare Fume Hood Prepare and Verify Chemical Fume Hood Don PPE->Prepare Fume Hood Transfer Compound Transfer Compound (Use anti-static weigh paper/boat) Prepare Fume Hood->Transfer Compound Dissolve/React Dissolve in Appropriate Solvent or Add to Reaction Mixture Transfer Compound->Dissolve/React Decontaminate Decontaminate Work Area and Equipment Dissolve/React->Decontaminate Segregate Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate Waste Dispose Dispose of Waste (Follow Institutional Guidelines) Segregate Waste->Dispose

Caption: A typical workflow for safely handling solid chemical compounds.

Disposal Plan: Responsible Chemical Stewardship

Even though trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is not classified as hazardous, it should not be disposed of in the regular trash or down the drain.[14][15][16][17][18] The presence of fluorine in the molecule warrants a cautious approach due to the environmental persistence of some organofluorine compounds.

Waste Segregation and Disposal Pathway:

The following decision tree provides guidance on the proper disposal of waste generated from the use of this compound:

G Start Waste Generated WasteType What is the nature of the waste? Start->WasteType SolidWaste Solid Waste (Contaminated PPE, weigh paper, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Unused solutions, reaction mixtures) WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Container SolidDisposal Collect in a labeled, sealed container for 'Non-Hazardous Chemical Waste'. SolidWaste->SolidDisposal LiquidDisposal Collect in a labeled, sealed, and compatible waste container for 'Non-Hazardous Chemical Waste'. Do not mix with other waste streams. LiquidWaste->LiquidDisposal ContainerDisposal Rinse with a suitable solvent three times. Collect rinsate as liquid waste. Deface the label and dispose of the container in accordance with institutional guidelines. EmptyContainer->ContainerDisposal

Caption: Decision tree for the proper segregation and disposal of waste.

All waste should be handled by a licensed waste disposal company in accordance with local and national regulations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

This guide is intended to provide a framework for the safe handling of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one. It is not a substitute for a thorough understanding of the compound's properties, adherence to your institution's specific safety protocols, and the application of sound scientific judgment. By embracing a proactive safety culture, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.